NBQX
描述
structure given in first source; neuroprotectant for cerebral ischemia; AMPA receptor antagonist
属性
IUPAC Name |
6-nitro-2,3-dioxo-1,4-dihydrobenzo[f]quinoxaline-7-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O6S/c13-23(21,22)8-3-1-2-5-9(8)7(16(19)20)4-6-10(5)15-12(18)11(17)14-6/h1-4H,(H,14,17)(H,15,18)(H2,13,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNAFPHGVPVTAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=CC(=C2C(=C1)S(=O)(=O)N)[N+](=O)[O-])NC(=O)C(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60152256 | |
| Record name | 2,3-Dioxo-6-nitro-7-sulfamoylbenzo(f)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60152256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118876-58-7 | |
| Record name | 1,2,3,4-Tetrahydro-6-nitro-2,3-dioxobenzo[f]quinoxaline-7-sulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118876-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dioxo-6-nitro-7-sulfamoylbenzo(f)quinoxaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118876587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dioxo-6-nitro-7-sulfamoylbenzo(f)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60152256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dihydroxy-6-nitro-7-sulfamoylbenzo[f]quinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NBQX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LZ6Q43V2S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of NBQX
For Researchers, Scientists, and Drug Development Professionals
Abstract
NBQX (2,3-dioxo-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) is a potent and selective competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, two subtypes of ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system (CNS). By competitively binding to the glutamate binding site on these receptors, this compound effectively blocks their activation, leading to a reduction in postsynaptic depolarization and calcium influx. This mechanism underlies its well-documented neuroprotective, anticonvulsant, and antinociceptive properties. This guide provides a comprehensive overview of the mechanism of action of this compound, including its receptor pharmacology, the downstream signaling pathways it modulates, and detailed experimental protocols for its characterization.
Core Mechanism of Action: Competitive Antagonism of AMPA and Kainate Receptors
This compound exerts its pharmacological effects by acting as a competitive antagonist at the glutamate binding sites of both AMPA and kainate receptors.[1][2] This means that this compound reversibly binds to the same site as the endogenous agonist, glutamate, but does not activate the receptor. By occupying this site, this compound prevents glutamate from binding and inducing the conformational change necessary for ion channel opening. This leads to a reduction in the influx of sodium (Na+) and, in the case of calcium-permeable AMPA and kainate receptors, calcium (Ca2+) ions into the postsynaptic neuron.
The competitive nature of this compound's antagonism has been demonstrated in various studies. For instance, in the presence of this compound, the concentration-response curve for glutamate or AMPA is shifted to the right, indicating that a higher concentration of the agonist is required to elicit the same response.[1]
Receptor Selectivity
This compound exhibits a higher affinity for AMPA receptors compared to kainate receptors. This selectivity is evident in the differing inhibitory concentrations (IC50) and binding affinities (Ki) observed in various experimental models. While it effectively blocks both receptor types, its greater potency at AMPA receptors is a key feature of its pharmacological profile. Notably, this compound shows little to no activity at N-methyl-D-aspartate (NMDA) receptors, another major subtype of ionotropic glutamate receptors.[1]
Quantitative Pharmacological Data
The potency and selectivity of this compound have been quantified in numerous studies using different experimental paradigms. The following tables summarize key quantitative data for this compound, providing insights into its interaction with AMPA and kainate receptors under various conditions.
| Parameter | Value | Receptor Target | Experimental Model | Reference |
| IC50 | 0.15 µM | AMPA Receptor | Not Specified | |
| 4.8 µM | Kainate Receptor | Not Specified | ||
| 0.4 µM | AMPA-evoked inward currents | Cultured mouse cortical neurons | [3] | |
| 1.1 µM | Glutamate-induced calcium influx | HEK293 cells expressing human GLUA4 | [4] | |
| 0.90 µM | Excitatory postsynaptic field potentials | Rat hippocampal slices (CA1) | [1] | |
| Ki | 63 nM | AMPA Receptor | Xenopus oocytes injected with rat cortex mRNA | [1] |
| 78 nM | Kainate Receptor | Xenopus oocytes injected with rat cortex mRNA | [1] | |
| 47 nM | AMPA Receptor | Not Specified | [5] | |
| ED50 | ~32 µmol/kg (i.v.) | AMPA-evoked hippocampal neuronal spike activity | In vivo microiontophoresis in rats | [3] |
Table 1: Inhibitory and Binding Affinity of this compound
Downstream Signaling Pathways Modulated by this compound
By blocking AMPA and kainate receptor-mediated calcium influx, this compound influences several downstream intracellular signaling cascades that are critical for neuronal function, plasticity, and survival.
mTOR Pathway
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival. In neurons, mTOR signaling is implicated in synaptic plasticity and protein synthesis. Activation of AMPA receptors can lead to the activation of the mTOR pathway. Studies have shown that this compound can decrease the levels of mTOR, suggesting that by blocking AMPA receptors, this compound can downregulate this signaling cascade. This may contribute to its neuroprotective effects by preventing excitotoxicity-induced overactivation of mTOR.
BDNF Signaling
Brain-derived neurotrophic factor (BDNF) is a key neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity. The expression and release of BDNF can be modulated by neuronal activity, which is largely driven by glutamate receptors. This compound has been shown to decrease BDNF levels, likely by reducing the excitatory input necessary for activity-dependent BDNF transcription and release.
CREB Phosphorylation
The transcription factor cAMP response element-binding protein (CREB) is a critical regulator of gene expression involved in long-term memory formation and neuronal survival. Calcium influx through AMPA receptors can lead to the activation of calcium-dependent kinases that, in turn, phosphorylate and activate CREB. By blocking this calcium influx, this compound can inhibit the phosphorylation of CREB, thereby modulating gene expression downstream of AMPA receptor activation.[6]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents flowing through AMPA and kainate receptors in response to agonist application and to quantify the inhibitory effect of this compound.
Objective: To determine the IC50 of this compound for the blockade of AMPA receptor-mediated currents.
Materials:
-
Cultured neurons (e.g., mouse cortical or hippocampal neurons) or acute brain slices.
-
External solution (ACSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.
-
Internal pipette solution containing (in mM): 140 K-gluconate, 10 HEPES, 2 MgCl2, 0.2 EGTA, 2 Na2-ATP, and 0.5 Na-GTP, pH adjusted to 7.3 with KOH.
-
AMPA (agonist).
-
This compound.
-
Patch-clamp amplifier, micromanipulator, and data acquisition system.
Procedure:
-
Prepare cultured neurons or acute brain slices according to standard laboratory protocols.
-
Transfer the preparation to the recording chamber and continuously perfuse with oxygenated ACSF at room temperature.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp recording from a neuron in voltage-clamp mode, holding the membrane potential at -70 mV.
-
Apply a saturating concentration of AMPA (e.g., 100 µM) to the neuron using a fast-application system to evoke an inward current.
-
Wash out the AMPA and allow the neuron to recover.
-
Pre-incubate the neuron with varying concentrations of this compound for 2-5 minutes.
-
Co-apply the same concentration of AMPA in the presence of this compound and record the peak inward current.
-
Wash out the drugs and repeat steps 7 and 8 for a range of this compound concentrations.
-
Analyze the data by normalizing the peak current in the presence of this compound to the control current (AMPA alone).
-
Plot the normalized current as a function of this compound concentration and fit the data with a sigmoidal dose-response curve to determine the IC50 value.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for AMPA or kainate receptors.
Objective: To determine the Ki of this compound for the AMPA receptor using a competitive binding assay with [3H]-AMPA.
Materials:
-
Rat cortical membrane preparation (source of AMPA receptors).
-
[3H]-AMPA (radioligand).
-
This compound (unlabeled competitor).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid and counter.
-
Glass fiber filters.
Procedure:
-
Prepare rat cortical membranes by homogenization and centrifugation.[7]
-
In a series of tubes, add a fixed concentration of [3H]-AMPA (typically at or below its Kd value) and varying concentrations of unlabeled this compound.
-
Add the membrane preparation to each tube to initiate the binding reaction.
-
Incubate the mixture at a defined temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Determine non-specific binding by including tubes with a saturating concentration of a known AMPA receptor ligand (e.g., unlabeled glutamate) in the presence of [3H]-AMPA.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific [3H]-AMPA binding as a function of the log concentration of this compound.
-
Fit the data to a one-site competition model to determine the IC50 value of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
In Vivo Microiontophoresis
This technique allows for the localized application of drugs to neurons in the intact brain, enabling the study of their effects on neuronal activity in a more physiologically relevant context.
Objective: To assess the in vivo efficacy of this compound in blocking AMPA-evoked neuronal firing in the rat hippocampus.[3]
Materials:
-
Anesthetized rat.
-
Stereotaxic apparatus.
-
Multi-barreled micropipettes.
-
Microiontophoresis pump.
-
Extracellular recording electrodes and amplifier.
-
Solutions of AMPA and this compound for iontophoresis.
Procedure:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Perform a craniotomy over the hippocampus.
-
Lower a multi-barreled micropipette into the CA1 region of the hippocampus. One barrel is filled with a recording solution (e.g., 3M NaCl) for extracellular single-unit recording, another with an AMPA solution, and a third with an this compound solution.
-
Record the baseline firing rate of a single neuron.
-
Eject AMPA from the pipette using a positive current to evoke an increase in the neuron's firing rate.
-
Terminate the AMPA ejection and allow the neuron's firing rate to return to baseline.
-
Eject this compound from its barrel using an appropriate current while simultaneously ejecting AMPA.
-
Observe the attenuation of the AMPA-evoked firing by this compound.
-
Vary the ejection current for this compound to determine the dose-dependent inhibition of the AMPA response.
-
Analyze the data by quantifying the reduction in AMPA-evoked spike frequency in the presence of this compound.
Conclusion
This compound is a well-characterized competitive antagonist of AMPA and kainate receptors, with a clear preference for the former. Its mechanism of action, involving the blockade of fast excitatory neurotransmission, has been elucidated through a variety of in vitro and in vivo experimental techniques. The ability of this compound to modulate downstream signaling pathways, such as the mTOR and BDNF cascades, underscores its potential as a neuroprotective and therapeutic agent. The detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the pharmacology of this compound and similar compounds targeting the glutamatergic system.
References
- 1. Competitive inhibition by this compound of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo and in vitro evaluation of AMPA receptor antagonists in rat hippocampal neurones and cultured mouse cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Systemic Administration of the AMPA Receptor Antagonist, this compound, Reduces Alcohol Drinking in Male C57BL/6J, but not Female C57BL/6J or High Alcohol Preferring (HAP) Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMPA Receptor-Mediated, Calcium-Dependent CREB Phosphorylation in a Subpopulation of Auditory Neurons Surviving Activity Deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
NBQX: A Comprehensive Technical Guide to a Competitive AMPA Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline), a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document details the mechanism of action, pharmacological properties, and key experimental methodologies for the characterization of this compound. Quantitative data on its binding affinity and potency are presented in structured tables for clear comparison. Furthermore, this guide includes detailed experimental protocols and visualizations of pertinent signaling pathways and experimental workflows to support researchers and professionals in the field of neuroscience and drug development.
Introduction to AMPA Receptors and this compound
Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system (CNS), and its signaling is mediated by both ionotropic and metabotropic receptors.[1] Ionotropic glutamate receptors, which include AMPA, N-methyl-D-aspartate (NMDA), and kainate receptors, are ligand-gated ion channels that mediate fast synaptic transmission.[1] AMPA receptors are crucial for the fast component of excitatory postsynaptic currents and are integral to synaptic plasticity, learning, and memory.[2][3]
This compound is a quinoxaline derivative that acts as a highly selective and competitive antagonist at the AMPA receptor.[4][5] It competes with the endogenous ligand, glutamate, for the same binding site on the receptor, thereby preventing channel opening and the subsequent influx of cations.[2] Its potent and selective antagonism has made it an invaluable tool in neuroscience research for elucidating the role of AMPA receptors in various physiological and pathological processes.
Chemical and Pharmacological Properties of this compound
This compound is a synthetic compound with the following chemical properties:
| Property | Value |
| Chemical Name | 2,3-Dioxo-6-nitro-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7-sulfonamide |
| Molecular Formula | C₁₂H₈N₄O₆S |
| Molecular Weight | 336.28 g/mol |
| CAS Number | 118876-58-7[6] |
| Solubility | Soluble in DMSO to 100 mM |
| Appearance | Brown/red powder[7] |
A water-soluble disodium salt of this compound is also available, which facilitates its use in aqueous solutions for in vitro and in vivo studies.[6]
Mechanism of Action: Competitive Antagonism
This compound exerts its inhibitory effect by competitively binding to the glutamate-binding site on the AMPA receptor.[2] This reversible binding prevents glutamate from activating the receptor, thereby inhibiting the conformational change required for ion channel opening and subsequent depolarization of the postsynaptic membrane. Schild analysis of this compound inhibition has yielded pA2 values near 7.0 and slopes close to unity, which is characteristic of competitive antagonism.[2]
Figure 1: Competitive antagonism of the AMPA receptor by this compound.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized across various experimental systems. The following tables summarize key quantitative data.
Table 1: Inhibitory Potency (IC₅₀) of this compound
| Preparation | Agonist | IC₅₀ (µM) | Reference |
| Cultured Mouse Cortical Neurons | AMPA | ~0.4 | [8] |
| Hippocampal Slices (CA1) | AMPA/Kainate | 0.90 | [2] |
| HEK293 cells (human GluA4) | Glutamate | 1.1 | [4] |
| HEK293 cells (human GluA3) | Glutamate | 1.9 | [4] |
| General | AMPA | 0.15 | |
| General | Kainate | 4.8 |
Table 2: Binding Affinity (Kᵢ) of this compound
| Preparation | Radioligand/Agonist | Kᵢ (nM) | Reference |
| Xenopus Oocytes (rat cortex mRNA) | AMPA | 63 | [2] |
| Xenopus Oocytes (rat cortex mRNA) | Kainate | 78 | [2] |
Table 3: Selectivity of this compound
| Receptor | Activity | Selectivity Ratio (vs. NMDA) | Reference |
| AMPA/Kainate | Antagonist | >5000-fold | [2] |
| NMDA | No significant inhibition | - | [2] |
At concentrations up to 10 µM, this compound shows no effect on NMDA-induced currents, indicating a high degree of selectivity for non-NMDA receptors.[9]
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is adapted for recording AMPA receptor-mediated currents in cultured neurons or brain slices and assessing the effect of this compound.
Materials:
-
Recording chamber with perfusion system
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Borosilicate glass capillaries for pipettes
-
Artificial cerebrospinal fluid (aCSF)
-
Internal pipette solution
-
This compound stock solution
Procedure:
-
Preparation: Prepare aCSF and internal solution. Pull recording pipettes to a resistance of 3-7 MΩ when filled with internal solution.
-
Cell/Slice Placement: Place the cultured coverslip or brain slice in the recording chamber and perfuse with aCSF.
-
Pipette Positioning: Under visual guidance (microscope), approach a target neuron with the recording pipette while applying positive pressure.
-
Gigaohm Seal Formation: Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (GΩ) seal.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the cell membrane, establishing the whole-cell configuration.
-
Recording Baseline Currents: In voltage-clamp mode, hold the neuron at a negative potential (e.g., -70 mV) to record baseline AMPA receptor-mediated spontaneous or evoked excitatory postsynaptic currents (EPSCs).
-
This compound Application: Perfuse the chamber with aCSF containing the desired concentration of this compound (e.g., 1-10 µM).
-
Recording Post-NBQX Currents: Record EPSCs in the presence of this compound to observe the reduction in current amplitude.
-
Washout: Perfuse with normal aCSF to wash out this compound and observe any recovery of the EPSC amplitude.
Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of this compound for AMPA receptors.
Materials:
-
Membrane preparation from a brain region rich in AMPA receptors (e.g., cortex or hippocampus)
-
Radiolabeled AMPA receptor agonist (e.g., [³H]AMPA)
-
This compound stock solution
-
Incubation buffer
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter and vials
Procedure:
-
Membrane Preparation: Homogenize brain tissue in a suitable buffer and prepare a crude membrane fraction by centrifugation.
-
Assay Setup: In a series of tubes, add a constant amount of membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the tubes at a defined temperature (e.g., 4°C) for a specific duration to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters using a filtration manifold to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. Fit the data to a one-site competition model to determine the IC₅₀ of this compound, from which the Kᵢ can be calculated using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
AMPA Receptor Signaling Pathway and this compound Inhibition
Activation of AMPA receptors leads to the influx of Na⁺ and, depending on the subunit composition, Ca²⁺ ions, resulting in depolarization of the postsynaptic membrane. This initial depolarization is critical for relieving the Mg²⁺ block of NMDA receptors, allowing for their activation and subsequent downstream signaling cascades involved in synaptic plasticity. AMPA receptors can also engage in metabotropic signaling, independent of ion flux, by interacting with intracellular proteins such as the protein tyrosine kinase Lyn, which can activate the MAPK pathway.[2][10] this compound blocks the initial ionotropic signaling by preventing glutamate from binding.
Figure 2: AMPA receptor signaling and the inhibitory action of this compound.
Experimental Workflow for Characterizing an AMPA Receptor Antagonist
The characterization of a novel AMPA receptor antagonist like this compound typically follows a multi-stage workflow, from initial in vitro screening to in vivo efficacy studies.
Figure 3: Workflow for characterizing an AMPA receptor antagonist.
Conclusion
This compound remains a cornerstone pharmacological tool for the study of AMPA receptor function. Its high potency, selectivity, and competitive mechanism of action make it an ideal agent for dissecting the role of AMPA receptor-mediated neurotransmission in a wide array of neurobiological processes. This technical guide provides a comprehensive resource for researchers, consolidating key data and methodologies to facilitate the effective use of this compound in experimental neuroscience and the development of novel therapeutics targeting the glutamatergic system.
References
- 1. Molecular Mechanisms of AMPA Receptor Trafficking in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Competitive inhibition by this compound of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMPA receptor - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound | AMPA receptor antagonist | Hello Bio [hellobio.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. In vivo and in vitro evaluation of AMPA receptor antagonists in rat hippocampal neurones and cultured mouse cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Presynaptic AMPA Receptors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of NBQX: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and development of NBQX (2,3-dioxo-6-nitro-7-sulfamoyl-benzo[f]quinoxaline), a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. This document details the seminal moments in its history, its mechanism of action, and key experimental data. It includes detailed protocols for its synthesis and for the in vitro and in vivo assays that were pivotal in its characterization. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this significant neuroscientific tool.
Introduction and Historical Context
The late 1980s marked a pivotal era in neuroscience with the burgeoning understanding of excitatory amino acid (EAA) neurotransmission and its role in both normal physiological processes and pathological conditions. The focus intensified on the ionotropic glutamate receptors, particularly the N-methyl-D-aspartate (NMDA), AMPA, and kainate receptor subtypes. While NMDA receptor antagonists were under intense investigation, attention began to shift towards the non-NMDA receptors as potential therapeutic targets for neurological disorders such as epilepsy and cerebral ischemia.
The development of quinoxalinediones as potent antagonists of non-NMDA receptors was a significant breakthrough. Building on this chemical scaffold, a team of scientists at A/S Ferrosan in Denmark, led by Tage Honoré, synthesized and characterized a series of novel compounds. Their work culminated in the discovery of this compound, first reported in the journal Science in 1990 by Sheardown and colleagues[1]. This seminal paper demonstrated this compound's potent and selective antagonism at the quisqualate subtype of glutamate receptors (now known as AMPA receptors), its neuroprotective effects in a model of global cerebral ischemia, and its favorable profile of crossing the blood-brain barrier[1]. This discovery positioned this compound as a crucial pharmacological tool for elucidating the roles of AMPA and kainate receptors in the central nervous system and as a promising candidate for therapeutic development.
Mechanism of Action
This compound is a competitive antagonist at the glutamate binding site of both AMPA and kainate receptors[2]. By binding to this site, it prevents the endogenous ligand, glutamate, from activating the receptor and opening its associated ion channel. This blockade of ionotropic glutamate receptor function leads to a reduction in excitatory neurotransmission. This compound exhibits a higher affinity for AMPA receptors than for kainate receptors, although it potently antagonizes both. Its selectivity for non-NMDA receptors over NMDA receptors is a key characteristic, allowing for the specific investigation of AMPA and kainate receptor-mediated effects[1].
Quantitative Data
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Binding Affinities and Potencies of this compound
| Parameter | Receptor/Assay | Preparation | Value | Reference |
| IC50 | AMPA Receptor | Cultured Mouse Cortical Neurons | 0.15 µM | |
| Kainate Receptor | Cultured Mouse Cortical Neurons | 4.8 µM | ||
| Ki | [3H]-AMPA Binding | Rat Cortical Membranes | 0.1 µM | Sheardown et al., 1990 |
| [3H]-Kainate Binding | Rat Cortical Membranes | 1.2 µM | Sheardown et al., 1990 |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Species | This compound Dose | Route of Administration | Endpoint | Efficacy | Reference |
| Maximal Electroshock (MES) | Mouse | 10-30 mg/kg | i.p. | Abolition of tonic hindlimb extension | ED50 ≈ 20 mg/kg | Yamaguchi et al., 1993 |
| Pentylenetetrazol (PTZ) | Rat | 10-40 mg/kg | i.p. | Increased seizure latency and reduced severity | Dose-dependent protection | Namba et al., 1994 |
| Focal Cerebral Ischemia (MCAO) | Rat | 30 mg/kg (x2) | i.p. | Reduction in infarct volume | Significant neuroprotection | Gill et al., 1992 |
Experimental Protocols
Synthesis of this compound (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline)
The synthesis of this compound is based on the chemical reactions described in patents filed by the discoverers. The following is a general outline of the synthetic procedure.
Workflow for the Synthesis of this compound
Caption: A simplified workflow for the synthesis of this compound.
Protocol:
-
Step 1: Condensation. 1,2-Diamino-6-nitronaphthalene-7-sulfonamide is reacted with oxalyl chloride in an appropriate solvent (e.g., a mixture of tetrahydrofuran and pyridine). The reaction is typically carried out at a low temperature (e.g., 0-5 °C) and then allowed to warm to room temperature.
-
Step 2: Cyclization. The intermediate product from the condensation reaction undergoes cyclization upon heating to form the quinoxaline-2,3-dione ring system.
-
Step 3: Purification. The crude this compound is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Note: This is a generalized protocol. For precise molar ratios, reaction times, and purification details, refer to the original patents (e.g., US Patent 4,960,786).
In Vitro Assays
This protocol is adapted from studies characterizing the binding of antagonists to the AMPA receptor.
Workflow for Radioligand Binding Assay
Caption: Workflow for determining the binding affinity of this compound to AMPA receptors.
Protocol:
-
Membrane Preparation: Rat cerebral cortices are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in fresh buffer.
-
Incubation: The membrane preparation is incubated with a fixed concentration of [3H]-AMPA (e.g., 5 nM) and varying concentrations of this compound in a final volume of 1 ml of 50 mM Tris-HCl buffer containing 100 mM KSCN (to enhance specific binding) for 30 minutes at 4°C. Non-specific binding is determined in the presence of a high concentration of L-glutamate (e.g., 1 mM).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B). The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific [3H]-AMPA binding (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This protocol outlines the procedure to measure the effect of this compound on AMPA receptor-mediated currents in cultured neurons.
Workflow for Whole-Cell Patch-Clamp
Caption: Workflow for assessing the antagonistic effect of this compound on AMPA currents.
Protocol:
-
Cell Culture: Primary cortical neurons from embryonic rats are cultured on glass coverslips.
-
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4).
-
Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 1.1 EGTA, 2 ATP-Mg, 0.5 GTP-Na (pH 7.2).
-
-
Recording: Whole-cell voltage-clamp recordings are performed on the cultured neurons. The membrane potential is held at -60 mV.
-
Drug Application: AMPA (e.g., 10 µM) is applied to the neuron to evoke an inward current. Once a stable baseline response is established, AMPA is co-applied with various concentrations of this compound.
-
Data Analysis: The reduction in the peak amplitude of the AMPA-evoked current in the presence of this compound is measured to determine the IC50 value for this compound.
In Vivo Models
This model is used to assess the anticonvulsant activity of a compound against generalized tonic-clonic seizures.
Protocol:
-
Animals: Male albino mice (20-25 g) are used.
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline) and administered intraperitoneally (i.p.) at various doses (e.g., 5, 10, 20, 40 mg/kg) 30 minutes before the induction of seizures. A control group receives the vehicle alone.
-
Seizure Induction: A maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
Observation: Animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered protection.
-
Data Analysis: The percentage of animals protected at each dose is calculated, and the median effective dose (ED50) is determined using probit analysis.
This model is used to evaluate the efficacy of a compound against myoclonic and clonic seizures.
Protocol:
-
Animals: Male Wistar rats (150-200 g) are used.
-
Drug Administration: this compound is administered i.p. at various doses (e.g., 10, 20, 40 mg/kg) 30 minutes prior to PTZ injection.
-
Seizure Induction: Pentylenetetrazol (PTZ) is injected subcutaneously (s.c.) at a dose of 85 mg/kg.
-
Observation: Animals are observed for 30 minutes, and the latency to the first myoclonic jerk and the incidence and severity of clonic and tonic-clonic seizures are recorded. Seizure severity can be scored using a standardized scale (e.g., Racine scale).
-
Data Analysis: The effect of this compound on seizure latency, incidence, and severity is compared to the vehicle-treated control group.
This model is used to assess the neuroprotective effects of a compound in a model of stroke.
Protocol:
-
Animals: Male Sprague-Dawley rats (250-300 g) are used.
-
Surgical Procedure: Anesthesia is induced and maintained with isoflurane. A 4-0 monofilament nylon suture with its tip rounded by heating is introduced into the external carotid artery and advanced into the internal carotid artery until it blocks the origin of the middle cerebral artery.
-
Drug Administration: this compound (e.g., 30 mg/kg) or vehicle is administered i.p. at the time of occlusion and again 1 hour later.
-
Reperfusion (optional): For a transient MCAO model, the suture is withdrawn after a defined period (e.g., 2 hours) to allow for reperfusion.
-
Infarct Volume Assessment: After 24 hours, the animals are euthanized, and their brains are removed and sectioned. The brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted tissue unstained (white). The infarct volume is then calculated.
-
Data Analysis: The infarct volume in the this compound-treated group is compared to the vehicle-treated group to determine the extent of neuroprotection.
Signaling Pathways
AMPA Receptor Signaling Pathway
Activation of AMPA receptors by glutamate leads to the influx of sodium ions, causing depolarization of the postsynaptic membrane. This initial depolarization is crucial for the subsequent activation of NMDA receptors by removing the magnesium block.
Caption: Competitive antagonism of the AMPA receptor by this compound.
Kainate Receptor Signaling Pathways
Kainate receptors have more diverse roles, acting both postsynaptically to contribute to the excitatory postsynaptic potential and presynaptically to modulate neurotransmitter release.
Caption: Presynaptic and postsynaptic actions of kainate receptors and their blockade by this compound.
Conclusion
The discovery of this compound was a landmark achievement in the field of neuroscience, providing a powerful tool to dissect the complex roles of AMPA and kainate receptors. Its development paved the way for a deeper understanding of excitatory neurotransmission and its implications in a wide range of neurological disorders. This technical guide has provided a detailed overview of the history, mechanism of action, and key experimental data related to this compound, serving as a valuable resource for researchers and drug development professionals in the ongoing quest for novel therapeutics targeting the glutamate system.
References
- 1. 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline: a neuroprotectant for cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
The Role of NBQX in Blocking Glutamate Excitotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamate, the primary excitatory neurotransmitter in the central nervous system, can become a potent neurotoxin under pathological conditions. Excessive activation of glutamate receptors leads to a cascade of events collectively known as excitotoxicity, a key contributor to neuronal damage in ischemic stroke, traumatic brain injury, and various neurodegenerative diseases.[1][2] The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a major subtype of ionotropic glutamate receptors, plays a critical role in mediating fast excitatory neurotransmission and, when overstimulated, contributes significantly to excitotoxic neuronal death.[3][4] This has led to the development of AMPA receptor antagonists as potential neuroprotective agents.
This technical guide provides an in-depth overview of 2,3-dioxo-6-nitro-7-sulfamoyl-benzo[f]quinoxaline (NBQX), a selective and competitive antagonist of AMPA and kainate receptors. We will explore its mechanism of action in mitigating glutamate excitotoxicity, present quantitative data from key preclinical studies, detail relevant experimental protocols, and visualize the underlying signaling pathways and experimental workflows.
Mechanism of Action of this compound
This compound exerts its neuroprotective effects by competitively inhibiting the binding of glutamate to AMPA and kainate receptors.[5] By blocking these receptors, this compound prevents the excessive influx of cations, primarily Na+ and Ca2+, into the neuron that is the hallmark of the initial phase of excitotoxicity.[6] The overactivation of AMPA receptors, particularly those lacking the GluA2 subunit which are highly permeable to Ca2+, is a critical trigger for downstream neurotoxic cascades.[3][6][7] This massive influx of Ca2+ overwhelms the cell's buffering capacity, leading to the activation of various catabolic enzymes, mitochondrial dysfunction, production of reactive oxygen species, and ultimately, apoptotic or necrotic cell death.[7][8] this compound, by preventing the initial receptor activation, effectively curtails these downstream destructive processes.
Quantitative Data on this compound Efficacy
The potency and neuroprotective effects of this compound have been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro Antagonist Potency of this compound
| Receptor Target | Assay Type | Preparation | IC50 / Ki Value | Reference |
| AMPA Receptor | Inhibition of AMPA-evoked currents | Xenopus oocytes injected with rat cortex mRNA | Ki: 63 nM | [5] |
| AMPA Receptor | Competitive antagonism | Cultured hippocampal neurons | IC50: 0.15 µM | |
| Kainate Receptor | Inhibition of kainate-evoked currents | Xenopus oocytes injected with rat cortex mRNA | Ki: 78 nM | [5] |
| Kainate Receptor | Competitive antagonism | Cultured hippocampal neurons | IC50: 4.8 µM | |
| AMPA Receptor | Inhibition of glutamate-induced calcium influx | HEK293 cells expressing human GLUA4 | IC50: 1.1 µM | [9] |
| AMPA Receptor | Inhibition of glutamate-induced calcium influx | HEK293 cells expressing human GLUA3 | IC50: 1.9 µM | [9] |
| Kainate Receptor | Inhibition of glutamate-induced calcium influx | HEK293 cells expressing human GLUK6/GLUK2 | IC50: 135 µM | [9] |
Table 2: In Vivo Neuroprotective Effects of this compound in a Rat Model of Focal Ischemia (Permanent Middle Cerebral Artery Occlusion)
| This compound Dosage Regimen | Brain Region | Percentage Reduction in Ischemic Damage | Reference |
| 30 mg/kg i.v. bolus, repeated after 1 hour | Hemispheric | 24% | [10] |
| 30 mg/kg i.v. bolus, repeated after 1 hour | Cortical | 27% | [10] |
| 30 mg/kg i.v. bolus followed by 10 mg/kg/h infusion for 4 hours | Hemispheric | 29% | [10] |
| 30 mg/kg i.v. bolus followed by 10 mg/kg/h infusion for 4 hours | Cortical | 35% | [10] |
| 30 mg/kg i.p., repeated after 1 hour | Total Infarct Volume | Significant improvement in Apparent Diffusion Coefficient (ADC) | [11][12] |
| 20 mg/kg i.p., every 12 hours for 48 hours (post-hypoxia) | White Matter (O1+ Oligodendrocytes) | Significant attenuation of loss | [13] |
| 20 mg/kg i.p., every 12 hours for 48 hours (post-hypoxia) | White Matter (MBP expression) | Significant attenuation of loss | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments cited in the study of this compound and glutamate excitotoxicity.
In Vitro Glutamate Excitotoxicity Assay in Primary Neuronal Cultures
Objective: To assess the neuroprotective effect of this compound against glutamate-induced neuronal death in vitro.
Methodology:
-
Cell Culture: Primary cortical or hippocampal neurons are isolated from embryonic day 18 (E18) rat or mouse brains and plated on poly-D-lysine coated multi-well plates.[14][15] Cultures are maintained in a suitable neurobasal medium supplemented with B27, L-glutamine, and penicillin-streptomycin for 7-14 days in vitro (DIV) to allow for maturation.
-
Compound Treatment: Prior to glutamate exposure, the culture medium is replaced with a defined salt solution (e.g., Locke's solution). This compound or other test compounds are pre-incubated with the neurons for a specified period (e.g., 15-30 minutes).
-
Excitotoxic Insult: A toxic concentration of L-glutamate (e.g., 50-100 µM) is added to the cultures for a defined duration (e.g., 15-30 minutes).
-
Washout and Recovery: The glutamate-containing medium is removed, and the cells are washed and returned to their original culture medium.
-
Assessment of Cell Viability: After 24 hours, neuronal viability is assessed using various methods:
-
LDH Assay: Lactate dehydrogenase (LDH) released from damaged cells into the culture medium is quantified as an indicator of cell death.[14][15]
-
MTT Assay: The metabolic activity of viable cells is measured by their ability to reduce 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a colored formazan product.
-
Live/Dead Staining: Fluorescent dyes such as Calcein-AM (stains live cells green) and Propidium Iodide or Ethidium Homodimer-1 (stains dead cells red) are used to visualize and quantify viable and non-viable neurons.
-
Neurite Outgrowth Analysis: Changes in the length and complexity of neurites can be quantified as a measure of neuronal health.[14]
-
In Vivo Focal Cerebral Ischemia Model in Rats (Middle Cerebral Artery Occlusion - MCAO)
Objective: To evaluate the neuroprotective efficacy of this compound in an in vivo model of ischemic stroke.
Methodology:
-
Animal Preparation: Adult male Wistar or Sprague-Dawley rats are anesthetized (e.g., with isoflurane or halothane). Body temperature is maintained at 37°C using a heating pad.
-
Surgical Procedure (Intraluminal Filament Model):
-
A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed and carefully isolated.[16][17]
-
The ECA is ligated and transected.
-
A nylon monofilament with a rounded tip is introduced into the ECA stump and advanced into the ICA until it occludes the origin of the middle cerebral artery (MCA).[17]
-
For permanent MCAO, the filament is left in place. For transient MCAO, the filament is withdrawn after a specific period (e.g., 60-90 minutes) to allow for reperfusion.
-
-
Drug Administration: this compound or vehicle is administered intravenously (i.v.) or intraperitoneally (i.p.) at specified doses and time points relative to the onset of ischemia (e.g., immediately after occlusion and again at 1 hour post-occlusion).[10][11][12]
-
Neurological Assessment: Neurological deficits are assessed at various time points using a standardized scoring system (e.g., Bederson scale) to evaluate motor and sensory function.
-
Infarct Volume Measurement: After a survival period (e.g., 24 or 48 hours), the animals are euthanized, and their brains are removed. The brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted tissue pale. The infarct volume is then quantified using image analysis software.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to this compound and glutamate excitotoxicity.
Caption: Signaling pathway of glutamate excitotoxicity and blockade by this compound.
Caption: Experimental workflow for in vitro neuroprotection assay.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMPA receptor - Wikipedia [en.wikipedia.org]
- 4. Analysis of AMPA Receptor-mediated Excitotoxicity in Stroke - Ace Therapeutics [acetherapeutics.com]
- 5. Competitive inhibition by this compound of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcium Permeable-AMPA Receptors and Excitotoxicity in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Calcium Permeable-AMPA Receptors and Excitotoxicity in Neurological Disorders [frontiersin.org]
- 8. Excitotoxicity through Ca2+-permeable AMPA receptors requires Ca2+-dependent JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The neuroprotective actions of 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (this compound) in a rat focal ischaemia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Neuroprotection with this compound in rat focal cerebral ischemia. Effects on ADC probability distribution functions and diffusion-perfusion relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Attenuates Excitotoxic Injury in Developing White Matter - PMC [pmc.ncbi.nlm.nih.gov]
- 14. innoprot.com [innoprot.com]
- 15. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]
- 16. wvj.science-line.com [wvj.science-line.com]
- 17. Rodent models of focal cerebral ischemia: procedural pitfalls and translational problems - PMC [pmc.ncbi.nlm.nih.gov]
NBQX Selectivity for AMPA vs. Kainate Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) is a potent and selective competitive antagonist of ionotropic glutamate receptors, specifically targeting α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2][3] Its ability to differentiate between these receptor subtypes is crucial for its use as a pharmacological tool in neuroscience research and for its potential therapeutic applications in neurological disorders characterized by excessive glutamatergic transmission, such as epilepsy and cerebral ischemia.[4][5] This technical guide provides a comprehensive overview of the selectivity profile of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows.
Data Presentation: Quantitative Selectivity of this compound
The selectivity of this compound for AMPA versus kainate receptors has been quantified using various in vitro techniques, primarily radioligand binding assays and electrophysiological recordings. The following tables summarize the key affinity (Kᵢ) and potency (IC₅₀) values reported in the literature.
| Parameter | AMPA Receptor | Kainate Receptor | Experimental System | Reference |
| IC₅₀ | 0.15 µM | 4.8 µM | Not specified | [2] |
| Kᵢ (apparent) | 63 nM | 78 nM | Xenopus oocytes injected with rat cortex mRNA | [6] |
| IC₅₀ (peak current) | 60.4 ± 4.2 nM | 18.1 ± 2.9 nM (vs. 400 µM kainate) | Cultured superior collicular and hippocampal neurons | [7] |
| IC₅₀ (plateau current) | 706 ± 99 nM | 298 ± 27 nM (vs. 400 µM kainate) | Cultured superior collicular and hippocampal neurons | [7] |
| IC₅₀ (field potentials) | 0.90 µM | - | Hippocampal slices (CA1 region) | [6] |
Note: IC₅₀ and Kᵢ values can vary depending on the experimental conditions, such as the specific receptor subunit composition, the agonist concentration used, and the temperature.
Mechanism of Action: Competitive Antagonism
This compound acts as a competitive antagonist at both AMPA and kainate receptors. This means that it binds to the same site as the endogenous agonist, glutamate, and other synthetic agonists like AMPA and kainate, but it does not activate the receptor. By occupying the agonist binding site, this compound prevents the channel from opening in response to agonist binding, thereby inhibiting the influx of cations (Na⁺ and Ca²⁺) and subsequent neuronal depolarization.
Figure 1. Competitive antagonism of this compound at AMPA/kainate receptors.
Experimental Protocols
The determination of this compound's selectivity relies on precise and well-controlled experimental procedures. Below are detailed methodologies for two key techniques used to characterize AMPA and kainate receptor antagonists.
Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity (Kᵢ) of a compound for a specific receptor. This is achieved by measuring the ability of the unlabeled compound (this compound) to displace a radiolabeled ligand that is known to bind to the receptor of interest (e.g., [³H]AMPA or [³H]kainate).
1. Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cerebral cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[8]
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes containing the receptors.
-
Wash the membrane pellet by resuspension and centrifugation to remove endogenous ligands.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
2. Binding Assay:
-
In a multi-well plate, combine the prepared membranes, a fixed concentration of the radioligand (e.g., [³H]AMPA), and varying concentrations of the unlabeled competitor (this compound).[8][9]
-
To determine non-specific binding, include a set of wells with a high concentration of a known, non-radioactive ligand.
-
Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
3. Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.[8]
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of this compound.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[9]
Figure 2. Workflow for a radioligand binding assay.
Whole-Cell Patch-Clamp Electrophysiology
Whole-cell patch-clamp electrophysiology allows for the direct measurement of ion channel activity in response to agonist application and the inhibitory effect of antagonists. This technique provides a functional measure of a compound's potency (IC₅₀).
1. Cell Preparation:
-
Prepare acute brain slices (e.g., hippocampal slices) or use cultured neurons.[10][11]
-
Place the preparation in a recording chamber on the stage of a microscope and continuously perfuse with artificial cerebrospinal fluid (aCSF).
2. Patch-Clamp Recording:
-
Fabricate a glass micropipette with a tip resistance of 3-7 MΩ and fill it with an intracellular solution.[10]
-
Under visual guidance, approach a neuron with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.
-
Clamp the cell at a holding potential (e.g., -70 mV) to record agonist-evoked inward currents.[12]
3. Drug Application and Data Acquisition:
-
Apply a specific agonist (e.g., AMPA or kainate) to the cell to evoke a baseline current response.
-
After establishing a stable baseline, co-apply the agonist with varying concentrations of this compound.
-
Record the current responses at each this compound concentration.
4. Data Analysis:
-
Measure the peak amplitude of the agonist-evoked current in the absence and presence of different concentrations of this compound.
-
Normalize the current amplitude at each this compound concentration to the baseline response.
-
Plot the normalized current as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The AMPA receptor antagonist this compound exerts anti-seizure but not antiepileptogenic effects in the intrahippocampal kainate mouse model of mesial temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Competitive AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Competitive inhibition by this compound of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative patch clamp studies on the kinetics and selectivity of glutamate receptor antagonism by 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (this compound) and 1-(4-amino-phenyl)-4-methyl-7,8-methyl-endioxyl-5H-2,3-benzodiaze pine (GYKI 52466) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. axolbio.com [axolbio.com]
- 11. docs.axolbio.com [docs.axolbio.com]
- 12. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
The Neuroprotective Landscape of NBQX In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Excitotoxicity, the pathological process by which neuronal damage and death are triggered by the overactivation of excitatory amino acid receptors, stands as a central mechanism in a myriad of neurological disorders. From ischemic stroke and traumatic brain injury to chronic neurodegenerative diseases like amyotrophic lateral sclerosis (ALS), the relentless cascade of excitotoxic events presents a critical target for therapeutic intervention. At the forefront of this neuroprotective strategy is the selective antagonism of ionotropic glutamate receptors. This technical guide delves into the in vitro neuroprotective effects of 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(f)quinoxaline (NBQX), a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. Through a comprehensive review of key experimental findings, this document aims to provide a detailed understanding of this compound's mechanism of action, its efficacy in various in vitro models of neuronal injury, and the experimental protocols utilized to elucidate its neuroprotective properties.
Core Mechanism of Action: Competitive Antagonism of AMPA and Kainate Receptors
This compound exerts its neuroprotective effects by competitively binding to the glutamate binding site on both AMPA and kainate receptors. This action prevents the binding of the endogenous excitatory neurotransmitter glutamate, thereby inhibiting the opening of the associated ion channels and the subsequent influx of cations, primarily Na+ and Ca2+. The excessive influx of these ions is a primary trigger for the excitotoxic cascade, leading to mitochondrial dysfunction, production of reactive oxygen species, and activation of apoptotic and necrotic cell death pathways. Notably, this compound displays a high degree of selectivity for AMPA/kainate receptors with minimal to no activity at N-methyl-D-aspartate (NMDA) receptors at concentrations effective for non-NMDA receptor antagonism[1][2][3].
Quantitative Efficacy of this compound in Vitro
The potency of this compound in antagonizing AMPA and kainate receptors and protecting against excitotoxic insults has been quantified across various in vitro systems. The following tables summarize the key inhibitory and protective concentrations reported in the literature.
Table 1: Inhibitory Concentrations (IC50) of this compound against Agonist-Evoked Currents
| Agonist | Cell Type | IC50 (µM) | Reference |
| AMPA | Cultured Mouse Cortical Neurons | ~0.4 | [1] |
| AMPA | Xenopus Oocytes (rat cortex mRNA) | 0.063 | [4] |
| Kainate | Xenopus Oocytes (rat cortex mRNA) | 0.078 | [4] |
| AMPA | - | 0.15 | |
| Kainate | - | 4.8 |
Table 2: Neuroprotective Concentrations (EC50) of this compound in Excitotoxicity Models
| Excitotoxic Insult | Cell Type | EC50 (µM) | Reference |
| Kainate-induced cell death | Pre-oligodendrocytes | 12.3 ± 1.8 | [5] |
| Oxygen-Glucose Deprivation (OGD) | Pre-oligodendrocytes | 9.26 ± 1.6 | [5] |
Signaling Pathways
The primary signaling pathway through which this compound confers neuroprotection is the direct blockade of AMPA and kainate receptor-mediated excitotoxicity. The following diagram illustrates this mechanism.
References
- 1. In vivo and in vitro evaluation of AMPA receptor antagonists in rat hippocampal neurones and cultured mouse cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an improved non-NMDA antagonist studied in retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Competitive inhibition by this compound of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
NBQX: An In-Depth Technical Guide for Studying Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
Introduction
NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) is a potent and selective competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, two subtypes of ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system.[1] Its ability to block these receptors with high affinity has made it an indispensable tool for elucidating the molecular and cellular mechanisms underlying synaptic plasticity, the process by which synapses strengthen or weaken over time. This technical guide provides an in-depth overview of the use of this compound in studying synaptic plasticity, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Mechanism of Action
This compound competitively inhibits the binding of the excitatory neurotransmitter glutamate to AMPA and kainate receptors, thereby preventing the opening of their associated ion channels and the subsequent depolarization of the postsynaptic membrane.[2] This blockade of excitatory neurotransmission is the basis for its utility in dissecting the roles of these receptors in various forms of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD).
Quantitative Data
The following tables summarize the key quantitative parameters of this compound activity from various experimental systems.
Table 1: Receptor Binding Affinity and Potency of this compound
| Parameter | Receptor Subtype | Preparation | Value | Reference |
| IC50 | AMPA | Rat Cortical Neurons | 0.15 µM | [3] |
| Kainate | Rat Cortical Neurons | 4.8 µM | [3] | |
| AMPA | Hippocampal Slices (fEPSP) | 0.90 µM | [4] | |
| Ki | AMPA | Xenopus Oocytes (rat cortex mRNA) | 63 nM | [4] |
| Kainate | Xenopus Oocytes (rat cortex mRNA) | 78 nM | [4] | |
| pA2 | AMPA | Xenopus Oocytes (rat cortex mRNA) | 7.05 ± 0.10 | [4] |
| Kainate | Xenopus Oocytes (rat cortex mRNA) | 7.17 ± 0.05 | [4] |
Table 2: Effective Concentrations of this compound in Synaptic Plasticity Studies
| Plasticity Type | Preparation | This compound Concentration | Effect | Reference |
| LTP | Rat Hippocampal Slices | 10 µM | Complete blockade of AMPA receptor-mediated EPSCs | [5] |
| LTP | Rat Hippocampal Slices | 20 µM | Blockade of LTP induction | [6] |
| LTD | Rat Hippocampal Slices | 10 µM | Used to isolate NMDA receptor-mediated components | [7] |
| LTD | Cultured Hippocampal Neurons | 10 µM | Blockade of AMPA receptor-mediated currents | [8] |
Table 3: In Vivo Dosages of this compound and Behavioral Outcomes
| Animal Model | Dosage | Route of Administration | Behavioral Effect | Reference |
| Rat | 10-30 mg/kg | Intraperitoneal (i.p.) | Anticonvulsant effects | [9] |
| Rat | 20 mg/kg | Intraperitoneal (i.p.) | Attenuation of excitotoxic injury | |
| Mouse | 30 mg/kg | Intraperitoneal (i.p.) | Reduced alcohol drinking | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to study synaptic plasticity.
Protocol 1: Induction of Long-Term Potentiation (LTP) in Rat Hippocampal Slices
1. Slice Preparation:
- Anesthetize an adult rat and decapitate.
- Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2.5 CaCl₂, and 1.3 MgSO₄.
- Prepare 400 µm thick transverse hippocampal slices using a vibratome.
- Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.
2. Electrophysiological Recording:
- Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
- Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
- Establish a stable baseline of fEPSPs by delivering single pulses at 0.05 Hz for at least 20 minutes.
3. LTP Induction and this compound Application:
- To induce LTP, deliver a high-frequency stimulation (HFS) protocol (e.g., one 1-second train of 100 Hz).
- To study the role of AMPA receptors in LTP expression, apply this compound (e.g., 10 µM) to the perfusion bath after LTP has been established.
- To investigate the role of AMPA receptors in LTP induction, pre-incubate the slice with this compound (e.g., 20 µM) for at least 20 minutes before delivering the HFS protocol.
4. Data Analysis:
- Measure the initial slope of the fEPSP.
- Normalize the fEPSP slope to the pre-HFS baseline.
- Plot the normalized fEPSP slope over time to visualize the induction and maintenance of LTP and the effect of this compound.
Protocol 2: Induction of Long-Term Depression (LTD) in Cultured Hippocampal Neurons
1. Neuronal Culture:
- Dissect hippocampi from embryonic day 18 (E18) rat pups and dissociate the tissue.
- Plate neurons on poly-L-lysine-coated coverslips in neurobasal medium supplemented with B27 and GlutaMAX.
- Maintain cultures at 37°C in a 5% CO₂ incubator for 14-21 days.
2. Whole-Cell Patch-Clamp Recording:
- Transfer a coverslip to a recording chamber on an inverted microscope, perfused with an external solution containing (in mM): 140 NaCl, 2.4 KCl, 10 HEPES, 10 glucose, 2 CaCl₂, and 1 MgCl₂ (pH 7.4). Picrotoxin (100 µM) is included to block GABAA receptors.
- Perform whole-cell patch-clamp recordings from pyramidal-like neurons using a patch pipette filled with an internal solution containing (in mM): 130 Cs-methanesulfonate, 10 CsCl, 4 NaCl, 10 HEPES, 1 MgCl₂, 5 EGTA, 5 QX-314, 0.5 Na-GTP, and 10 Na-phosphocreatine (pH 7.2).
- Hold the neuron at -70 mV to record excitatory postsynaptic currents (EPSCs).
3. LTD Induction and this compound Application:
- Establish a stable baseline of evoked EPSCs by stimulating a nearby neuron or using a local stimulating electrode at 0.1 Hz.
- Induce LTD using a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz) while holding the postsynaptic neuron at -40 mV.
- To confirm the contribution of AMPA receptors to the recorded EPSCs, apply this compound (e.g., 10 µM) at the end of the experiment to block the currents.
4. Data Analysis:
- Measure the peak amplitude of the EPSCs.
- Normalize the EPSC amplitude to the pre-LFS baseline.
- Plot the normalized EPSC amplitude over time to visualize the induction of LTD.
Protocol 3: Western Blot for Phospho-ERK (p-ERK) in Neuronal Cultures
1. Cell Treatment and Lysis:
- Treat cultured neurons with desired stimuli (e.g., glutamate, in the presence or absence of this compound) for a specified time.
- Wash cells with ice-cold phosphate-buffered saline (PBS).
- Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
- Determine protein concentration using a BCA assay.
2. SDS-PAGE and Western Blotting:
- Denature protein lysates by boiling in Laemmli sample buffer.
- Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
- Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C.
- Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
3. Data Analysis:
- Strip the membrane and re-probe with an antibody for total ERK as a loading control.
- Quantify the band intensities using densitometry software.
- Normalize the p-ERK signal to the total ERK signal.
Signaling Pathways and Experimental Workflows
This compound's blockade of AMPA and kainate receptors allows for the investigation of their downstream signaling pathways in synaptic plasticity. The following diagrams, generated using the DOT language, illustrate these pathways and experimental workflows.
References
- 1. Kainate receptor - Wikipedia [en.wikipedia.org]
- 2. Metabotropic actions of kainate receptors in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High affinity kainate receptor subunits are necessary for ionotropic but not metabotropic signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Competitive inhibition by this compound of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | AMPA receptor antagonist | Hello Bio [hellobio.com]
- 6. researchgate.net [researchgate.net]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. Systemic Administration of the AMPA Receptor Antagonist, this compound, Reduces Alcohol Drinking in Male C57BL/6J, but not Female C57BL/6J or High Alcohol Preferring (HAP) Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening for AMPA receptor auxiliary subunit specific modulators - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for NBQX Disodium Salt in In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
NBQX disodium salt is a potent, selective, and competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2] Its water-soluble nature makes it a valuable tool for in vivo research in various models of neurological and inflammatory disorders.[1] These application notes provide a comprehensive overview of the use of this compound disodium salt in in vivo experiments, including its mechanism of action, pharmacokinetic data, and detailed experimental protocols.
Mechanism of Action
This compound disodium salt competitively inhibits the binding of glutamate to AMPA and kainate receptors, thereby blocking the influx of cations (primarily Na+ and Ca2+) through these ionotropic glutamate receptors. This action leads to a reduction in excitatory neurotransmission. By modulating glutamatergic signaling, this compound exhibits neuroprotective, anticonvulsant, and anti-inflammatory effects.[1][2] Notably, this compound has been shown to decrease the levels of mammalian target of rapamycin (mTOR) and brain-derived neurotrophic factor (BDNF), suggesting a role in modulating downstream signaling pathways involved in cell growth, survival, and synaptic plasticity.[1][2]
Data Presentation
Physicochemical Properties of this compound Disodium Salt
| Property | Value | Reference |
| Molecular Weight | 380.24 g/mol | [1] |
| Formula | C₁₂H₆N₄O₆SNa₂ | [1] |
| Solubility | Soluble to 50 mM in water | [1] |
| Storage | Store at -20°C | [1] |
In Vitro Activity of this compound Disodium Salt
| Parameter | Value | Reference |
| IC₅₀ at AMPA receptors | 0.15 µM | [1] |
| IC₅₀ at Kainate receptors | 4.8 µM | [1] |
Recommended In Vivo Dosages of this compound Disodium Salt
| Application | Animal Model | Administration Route | Dosage | Reference |
| Neuroprotection (Focal Ischemia) | Rat | Intravenous (i.v.) | 30 mg/kg | [3] |
| Anticonvulsant (PTZ-induced seizures) | Rat | Intraperitoneal (i.p.) | 20 mg/kg | |
| Alcohol Drinking Reduction | Mouse (C57BL/6J) | Intraperitoneal (i.p.) | 3, 10, or 30 mg/kg | [4] |
| Osteoarthritis (ACL rupture) | Mouse | Intra-articular (i.a.) | 20 mM (in 10 µl) | [5] |
| Osteoarthritis (MNX model) | Rat | Intra-articular (i.a.) | 2.5, 12.5, or 25 mM | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Disodium Salt Solution for Injection
Materials:
-
This compound disodium salt powder
-
Sterile, pyrogen-free saline (0.9% NaCl) or sterile water
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound disodium salt based on the desired concentration and final volume.
-
Aseptically weigh the this compound disodium salt powder and transfer it to a sterile vial.
-
Add the appropriate volume of sterile saline (for intraperitoneal or intravenous injection) or sterile water (for intra-articular injection) to the vial.
-
Vortex the solution until the this compound disodium salt is completely dissolved. The solution should be clear and free of particulates.
-
For intravenous administration, it is highly recommended to filter the solution through a 0.22 µm sterile filter to remove any potential microbial contaminants.
-
Prepare fresh solutions on the day of the experiment. If storage is necessary, store aliquots at -20°C for up to one month and protect from light. Before use, thaw the solution and ensure it is at room temperature and free of precipitate.[6]
Protocol 2: Intraperitoneal (i.p.) Injection in Mice
Materials:
-
Prepared this compound disodium salt solution
-
Mouse restraint device (optional)
-
25-27 gauge needle with an appropriately sized syringe
-
70% ethanol
Procedure:
-
Restrain the mouse manually by grasping the loose skin over the shoulders and neck to immobilize the head and body.
-
Turn the mouse to expose its abdomen. The head should be tilted slightly downwards.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 10-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure that the needle has not entered a blood vessel or internal organ. If blood or other fluid is aspirated, discard the syringe and prepare a new injection.
-
Slowly inject the this compound disodium salt solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions post-injection.
Protocol 3: Intravenous (i.v.) Injection in Rats (Tail Vein)
Materials:
-
Prepared and sterile-filtered this compound disodium salt solution
-
Rat restraint device
-
Heat lamp or warm water to dilate the tail vein
-
27-30 gauge needle with a 1 mL syringe
-
70% ethanol
Procedure:
-
Place the rat in a restraint device, allowing access to the tail.
-
Warm the tail using a heat lamp or by immersing it in warm water to cause vasodilation, making the lateral tail veins more visible.
-
Wipe the tail with 70% ethanol.
-
Position the needle, bevel up, parallel to the vein and insert it into the vein at a shallow angle.
-
A successful insertion is often indicated by a small amount of blood entering the hub of the needle (flashback).
-
Slowly inject the this compound disodium salt solution. If resistance is met or a subcutaneous bleb forms, the needle is not in the vein. In this case, withdraw the needle and attempt the injection at a more proximal site.
-
After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Return the rat to its cage and monitor for any adverse effects.
Protocol 4: Intra-articular (i.a.) Injection in the Rodent Knee Joint
Materials:
-
Prepared this compound disodium salt solution
-
Anesthesia (e.g., isoflurane)
-
30-gauge needle with a microsyringe
-
70% ethanol
-
Sterile surgical drapes
Procedure:
-
Anesthetize the animal using an appropriate anesthetic agent and ensure a proper level of anesthesia is maintained throughout the procedure.
-
Place the animal in a supine position and flex the knee of the target limb.
-
Aseptically prepare the skin over the knee joint by wiping with 70% ethanol.
-
The injection can be administered via the patellar ligament. Insert the 30-gauge needle into the joint space, lateral to the patellar ligament.
-
Slowly inject the desired volume of this compound disodium salt solution (e.g., 10 µl for mice).
-
Withdraw the needle and gently flex and extend the knee a few times to distribute the solution within the joint capsule.
-
Monitor the animal during recovery from anesthesia.
Visualizations
Caption: Mechanism of action of this compound disodium salt.
Caption: Workflow for intraperitoneal injection of this compound.
Caption: Workflow for intra-articular injection of this compound.
References
- 1. trkB-receptor activation contributes to the kainate-induced increase in BDNF mRNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMPA receptor-mTORC1 signaling activation is required for neuroplastic effects of LY341495 in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMPA receptor-mTORC1 signaling activation is required for neuroplastic effects of LY341495 in rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systemic Administration of the AMPA Receptor Antagonist, this compound, Reduces Alcohol Drinking in Male C57BL/6J, but not Female C57BL/6J or High Alcohol Preferring (HAP) Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ors.org [ors.org]
- 6. Frontiers | Neuritin: a multifaceted neuroprotective factor with emerging applications for neurodegeneration [frontiersin.org]
Application Notes and Protocols: NBQX in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using NBQX, a selective AMPA/kainate receptor antagonist, in various cell culture systems. This document outlines recommended concentrations, detailed experimental protocols, and the underlying signaling pathways.
Introduction to this compound
This compound (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) is a potent and selective competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1] It is widely used in neuroscience research to study glutamatergic neurotransmission, excitotoxicity, and synaptic plasticity.[2][3] Understanding the appropriate concentration range is critical for achieving desired experimental outcomes while avoiding off-target effects or cellular toxicity.
Data Presentation: Recommended this compound Concentrations
The optimal concentration of this compound is highly dependent on the cell type, experimental paradigm, and the specific research question. Below is a summary of concentrations used in various published studies.
| Cell Type/Model | Application | This compound Concentration | Outcome/Effect | Source |
| Primary Cortical Neurons (mouse) | Western Blotting (blocking) | 50 µM | Blocked CAM2(TCO) labeling of AMPA receptors. | [4] |
| Primary Cortical Neurons (mouse) | Whole-cell patch-clamp | 0.1 µM - 100 µM | Inhibition of AMPA-evoked inward currents. | [5][6] |
| Cerebellar Granule Cells (rat) | Electrophysiology | 0.1 µM | Partial block of evoked AMPA-receptor response. | |
| Cerebellar Granule Neurons | Gene Expression Analysis | 5 µM | Completely inhibited kainate-induced COX2 mRNA. | [7] |
| Hippocampal Slice Cultures | Toxicity Studies | 0.3 µM (long-term) | Increased susceptibility to AMPA toxicity. | [8] |
| Hippocampal Slices (rat) | Electrophysiology | 0.90 µM (IC50) | Inhibition of excitatory postsynaptic field potentials. | [9] |
| Oligodendrocyte Precursor Cells (OPCs) | OGD-induced death assay | 100 µM | Attenuated OGD-induced cell death by 80 ± 7%. | [10] |
| Zebrafish Olfactory Bulb | In vivo Ca2+ imaging | 5–10 µM | Increased Ca2+ signals in mitral cells. | [11] |
| HEK293T cells expressing GluA2 | Western Blotting (blocking) | 50 µM | Blocked CAM2(TCO) labeling of AMPA receptors. | [4] |
| Xenopus oocytes (rat cortex mRNA) | Two-electrode voltage-clamp | 63 nM (Ki vs AMPA), 78 nM (Ki vs Kainate) | Competitive inhibition of AMPA and kainate currents. | [9] |
Note: IC50 values represent the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function. Ki values represent the inhibition constant.
Signaling Pathway of this compound
This compound acts as a competitive antagonist at AMPA and kainate receptors, which are ionotropic glutamate receptors. In the central nervous system, glutamate is the primary excitatory neurotransmitter. When glutamate binds to AMPA/kainate receptors, it causes the opening of a non-selective cation channel, leading to the influx of Na+ and Ca2+ ions and subsequent neuronal depolarization. This compound competitively binds to the glutamate binding site on these receptors, thereby preventing glutamate from binding and activating the channel. This blockade of ion flow leads to a reduction in neuronal excitation.
Caption: Mechanism of this compound action as a competitive antagonist at AMPA/kainate receptors.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This compound has low water solubility. A concentrated stock solution is typically prepared in an organic solvent and then diluted to the final working concentration in cell culture medium or buffer.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 100 mM stock solution of this compound by dissolving 33.63 mg of this compound in 1 mL of DMSO.[1] Some sources indicate solubility up to 75 mg/mL (223.03 mM) in DMSO.[12]
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or -80°C for up to six months.[12]
Note: The disodium salt of this compound is a more water-soluble alternative.[1]
Protocol 2: Determining the Optimal this compound Concentration using a Cell Viability Assay
This protocol outlines a general method to determine the effective and non-toxic concentration range of this compound for a specific cell type using a colorimetric cell viability assay such as MTT or MTS.
Materials:
-
Cultured cells of interest (e.g., primary neurons, SH-SY5Y cells)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
MTT or MTS reagent
-
Solubilization buffer (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density appropriate for your cell type and allow them to adhere and grow for 24 hours.
-
Preparation of this compound dilutions: Prepare a series of this compound dilutions in complete cell culture medium from your stock solution. A common starting range is 0.1 µM to 100 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay (MTS example): a. Add MTS reagent to each well according to the manufacturer's instructions. b. Incubate the plate for 1-4 hours at 37°C. c. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: a. Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. b. Plot cell viability against this compound concentration to generate a dose-response curve and determine the concentration at which toxicity is observed.
Experimental Workflow for Determining Optimal this compound Concentration
The following diagram illustrates a logical workflow for establishing the optimal this compound concentration for a new experimental system.
Caption: Workflow for determining the optimal this compound concentration in cell culture.
Conclusion
The selection of an appropriate this compound concentration is a critical step in experimental design. The data and protocols provided in these application notes serve as a comprehensive starting point for researchers. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for each specific cell type and experimental condition to ensure reliable and reproducible results.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound, a selective antagonist of the AMPA receptor, affects neither field potentials nor long-term potentiation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiepileptogenic and anticonvulsant effects of this compound, a selective AMPA receptor antagonist, in the rat kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ligand-directed two-step labeling to quantify neuronal glutamate receptor trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. In vivo and in vitro evaluation of AMPA receptor antagonists in rat hippocampal neurones and cultured mouse cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclooxygenase-2 Inhibition Protects Cultured Cerebellar Granule Neurons from Glutamate-Mediated Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chronic exposure of kainate and this compound changes AMPA toxicity in hippocampal slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Competitive inhibition by this compound of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Pharmacological Analysis of Ionotropic Glutamate Receptor Function in Neuronal Circuits of the Zebrafish Olfactory Bulb - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Dissolving NBQX Powder for Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of stock solutions of NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline), a selective and competitive AMPA/kainate receptor antagonist. Accurate preparation of stock solutions is critical for ensuring reproducible and reliable experimental results. This guide covers protocols for both the standard this compound powder and its more water-soluble disodium salt, intended for both in vitro and in vivo applications.
Introduction to this compound
This compound is a potent antagonist of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors, with IC₅₀ values of 0.15 µM and 4.8 µM, respectively[1]. Its neuroprotective, anticonvulsant, and antinociceptive properties make it a valuable tool in neuroscience research[1][2]. Due to its limited aqueous solubility, the standard form of this compound is typically dissolved in organic solvents like dimethyl sulfoxide (DMSO)[1][2][3]. For experiments requiring aqueous solutions, the this compound disodium salt is a more suitable alternative[3].
Data Presentation: Solubility and Stock Solution Parameters
The following table summarizes the key quantitative data for dissolving this compound and its disodium salt.
| Compound | Solvent | Maximum Solubility | Recommended Stock Concentration | Storage of Stock Solution |
| This compound | DMSO | ≥ 100 mM[1][2][3] | 10 mM - 100 mM | -20°C for up to 1 month[2][4][5], or -80°C for up to 1 year[4][5]. Aliquot to avoid repeated freeze-thaw cycles. |
| This compound disodium salt | Water | ≥ 50 mM | 10 mM - 50 mM | -20°C for up to 1 month[5], or -80°C for up to 6 months[5]. Aliquot to avoid repeated freeze-thaw cycles. |
| This compound (for in vivo use) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | Prepare fresh for same-day use[6]. | Not recommended for storage. |
Experimental Protocols
Protocol for Preparing an In Vitro this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: ~336.28 g/mol ; always confirm with the batch-specific value on the Certificate of Analysis)[1]
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 336.28 g/mol * (1000 mg / 1 g) = 3.36 mg
-
-
Weigh the this compound powder:
-
Carefully weigh out the calculated mass of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add the desired volume of DMSO (e.g., 1 mL for a 10 mM solution) to the tube containing the this compound powder.
-
-
Dissolve the powder:
-
Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary. Ensure the final solution is clear and free of particulates.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as indicated in the table above.
-
Protocol for Preparing an In Vitro this compound Disodium Salt Stock Solution in Water
This protocol outlines the preparation of a 10 mM aqueous stock solution of this compound disodium salt.
Materials:
-
This compound disodium salt powder (Molecular Weight: ~380.24 g/mol ; always confirm with the batch-specific value on the Certificate of Analysis)
-
Nuclease-free, sterile water
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Calculate the required mass of this compound disodium salt:
-
For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 380.24 g/mol * (1000 mg / 1 g) = 3.80 mg
-
-
Weigh the this compound disodium salt powder:
-
Accurately weigh the calculated mass of the powder and place it into a sterile microcentrifuge tube.
-
-
Add Water:
-
Add the desired volume of sterile water (e.g., 1 mL for a 10 mM solution) to the tube.
-
-
Dissolve the powder:
-
Vortex the solution until the powder is fully dissolved. Ultrasonic agitation can be used to expedite dissolution if needed[5]. The resulting solution should be clear.
-
-
Storage:
-
Dispense the stock solution into single-use aliquots.
-
Store at -20°C or -80°C as recommended.
-
Protocol for Preparing an In Vivo this compound Working Solution
This protocol details the preparation of a working solution of this compound for in vivo administration, adapted from a common formulation.
Materials:
-
This compound powder
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes for mixing
Procedure:
-
Prepare a concentrated stock solution in DMSO:
-
First, dissolve the required amount of this compound powder in DMSO to create a concentrated stock solution (e.g., 10 times the final desired concentration).
-
-
Add co-solvents sequentially:
-
In a separate sterile tube, combine the other solvents in the specified ratios. For a final solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, you would proceed as follows for a 1 mL final volume:
-
Start with 400 µL of PEG300.
-
Add 100 µL of the concentrated this compound/DMSO stock solution and mix well.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline and mix thoroughly.
-
-
-
Final Preparation:
Visualizations
The following diagrams illustrate the workflow for preparing this compound stock solutions and a simplified representation of its signaling pathway antagonism.
Caption: Workflow for preparing this compound stock solutions.
Caption: this compound antagonism of the AMPA/Kainate receptor pathway.
References
NBQX Protocol for Acute Brain Slice Electrophysiology: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) is a potent, selective, and competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2] Due to its high affinity and selectivity, this compound is an invaluable pharmacological tool in neuroscience research, particularly in the field of electrophysiology. It is widely used to isolate and study N-methyl-D-aspartate (NMDA) receptor-mediated synaptic transmission and to investigate the roles of AMPA and kainate receptors in various physiological and pathological processes.[1][3] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in acute brain slice electrophysiology.
Mechanism of Action
This compound competitively inhibits the binding of the excitatory neurotransmitter glutamate to the ligand-binding domain of AMPA and kainate receptors.[4] This antagonism prevents the conformational change required for ion channel opening, thereby blocking the influx of cations (primarily Na⁺ and Ca²⁺) into the postsynaptic neuron. This blockade effectively silences the fast component of excitatory synaptic transmission mediated by these receptors.
Applications in Acute Brain Slice Electrophysiology
-
Pharmacological isolation of NMDA receptor-mediated currents: By blocking AMPA and kainate receptors, this compound allows for the specific investigation of NMDA receptor function in synaptic plasticity, such as long-term potentiation (LTP).[3]
-
Investigation of the role of AMPA/kainate receptors in synaptic transmission: this compound can be used to determine the contribution of AMPA and kainate receptors to excitatory postsynaptic currents (EPSCs) under various experimental conditions.
-
Neuroprotection and excitotoxicity studies: As an antagonist of ionotropic glutamate receptors, this compound is employed in models of neurological disorders characterized by excessive glutamate-mediated excitation, such as epilepsy and ischemia.[2][5]
Quantitative Data
The following tables summarize key quantitative parameters for the use of this compound in acute brain slice electrophysiology.
| Parameter | Value | Reference(s) |
| IC₅₀ for AMPA Receptors | 0.15 µM | |
| IC₅₀ for Kainate Receptors | 4.8 µM | |
| Working Concentration | 1 - 10 µM | [4][6] |
| Stock Solution Solvent | DMSO (for this compound) or Water (for this compound disodium salt) |
| Application Parameter | Recommended Range/Value | Reference(s) |
| Application Time | 10 - 15 minutes for full blockade | [7][8] |
| Washout Time | ≥ 30 minutes | [8] |
Experimental Protocols
This section provides detailed protocols for the preparation of this compound solutions and its application in acute brain slice electrophysiology.
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound or this compound disodium salt
-
Dimethyl sulfoxide (DMSO) or ultrapure water
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Choose the appropriate solvent: Use DMSO for this compound and ultrapure water for the more water-soluble this compound disodium salt.
-
Calculate the required amount: To prepare a 10 mM stock solution of this compound (MW: 336.28 g/mol ), dissolve 3.36 mg in 1 mL of DMSO. For this compound disodium salt (MW: 380.24 g/mol ), dissolve 3.80 mg in 1 mL of water.
-
Dissolution: Add the solvent to the powdered this compound and vortex thoroughly until fully dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Protocol 2: Acute Brain Slice Preparation
This protocol is a general guideline and may need to be optimized for specific brain regions and animal ages.
Materials:
-
Rodent (e.g., mouse or rat)
-
Anesthetic
-
Vibrating microtome (vibratome)
-
Dissection tools
-
Ice-cold cutting solution (e.g., NMDG-based or sucrose-based aCSF)
-
Artificial cerebrospinal fluid (aCSF) for recovery and recording
-
Carbogen gas (95% O₂ / 5% CO₂)
Procedure:
-
Anesthesia and Perfusion: Anesthetize the animal according to an approved protocol. Perform transcardial perfusion with ice-cold, carbogenated cutting solution.
-
Brain Extraction and Slicing: Rapidly dissect the brain and immerse it in ice-cold cutting solution. Mount the brain on the vibratome stage and cut slices of the desired thickness (typically 300-400 µm).
-
Recovery: Transfer the slices to a recovery chamber containing aCSF heated to 32-34°C and continuously bubbled with carbogen. Allow slices to recover for at least one hour before recording.
Protocol 3: Electrophysiological Recording with this compound Application
Materials:
-
Prepared acute brain slices
-
Recording setup (microscope, micromanipulators, amplifier, data acquisition system)
-
Recording aCSF
-
This compound stock solution
-
Perfusion system
Procedure:
-
Transfer Slice: Transfer a recovered brain slice to the recording chamber, which is continuously perfused with carbogenated aCSF at a physiological temperature (e.g., 30-32°C).
-
Obtain Baseline Recording: Establish a stable whole-cell patch-clamp recording from a neuron of interest. Record baseline synaptic activity (e.g., evoked EPSCs or spontaneous EPSCs) for a stable period (e.g., 5-10 minutes).
-
This compound Application: Dilute the this compound stock solution into the recording aCSF to the final desired working concentration (e.g., 10 µM). Switch the perfusion to the this compound-containing aCSF.
-
Monitor Blockade: Continuously monitor the synaptic responses. The AMPA/kainate receptor-mediated component of the EPSC should be progressively blocked. A stable blockade is typically achieved within 10-15 minutes.[7][8]
-
Isolate NMDA Receptor Currents: Once the fast component of the EPSC is eliminated, the remaining current is primarily mediated by NMDA receptors. The cell may need to be depolarized to relieve the magnesium block of the NMDA receptor channel.
-
Washout: To study the reversibility of the this compound block, switch the perfusion back to the control aCSF (without this compound). The recovery of the AMPA/kainate receptor-mediated currents can be monitored and is typically observed within 30 minutes or longer.[8]
Visualizations
Caption: Mechanism of action of this compound as a competitive antagonist.
Caption: Experimental workflow for using this compound in electrophysiology.
Caption: Signaling pathway blocked by this compound.
References
- 1. NMDA Receptors Mediate Neuron-to-Glia Signaling in Mouse Cortical Astrocytes | Journal of Neuroscience [jneurosci.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound is a selective non-NMDA receptor antagonist in rat hippocampal slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Competitive inhibition by this compound of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiepileptogenic and anticonvulsant effects of this compound, a selective AMPA receptor antagonist, in the rat kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AMPA receptor antagonists, GYKI 52466 and this compound, do not block the induction of long-term potentiation at therapeutically relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological Analysis of Ionotropic Glutamate Receptor Function in Neuronal Circuits of the Zebrafish Olfactory Bulb - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intracerebroventricular Injection of NBQX
For Researchers, Scientists, and Drug Development Professionals
Introduction
NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) is a potent and selective competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. Due to its ability to block excitatory neurotransmission mediated by these receptors, this compound is a valuable tool in neuroscience research to investigate the roles of AMPA and kainate receptors in various physiological and pathological processes. Intracerebroventricular (ICV) injection is a powerful technique that allows for the direct administration of this compound into the central nervous system (CNS), bypassing the blood-brain barrier and enabling the study of its central effects.[1] These application notes provide a detailed protocol for the ICV injection of this compound in rodent models, along with relevant data and visualizations to guide researchers in their experimental design.
Data Presentation
This compound Properties and Efficacy
| Property | Value | Reference(s) |
| Mechanism of Action | Competitive antagonist of AMPA and kainate receptors | |
| IC₅₀ for AMPA Receptors | 0.15 µM | |
| IC₅₀ for Kainate Receptors | 4.8 µM | |
| Form for In Vivo Aqueous Solutions | This compound disodium salt | [2] |
| Solubility of Disodium Salt in Water | Up to 50 mM |
Reported Dosages of this compound (Various Administration Routes)
| Animal Model | Administration Route | Dosage Range | Observed Effects | Reference(s) |
| Rat | Intraperitoneal (i.p.) | 10 - 40 mg/kg | Anticonvulsant effects | [3] |
| Mouse | Intraperitoneal (i.p.) | 3 - 30 mg/kg | Reduced alcohol consumption | [4] |
| Rat | Intravenous (i.v.) | 30 mg/kg | Neuroprotection in focal ischemia | [5] |
| Mouse | Intracerebral Infusion | 22 mM | Blockade of AMPA receptors in the striatum |
Experimental Protocols
Preparation of this compound for Intracerebroventricular Injection
Materials:
-
This compound disodium salt (powder)
-
Sterile, pyrogen-free vehicle:
-
0.9% sterile saline
-
Artificial cerebrospinal fluid (aCSF)
-
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional, for enhancing dissolution)
-
Sterile filters (0.22 µm)
-
Hamilton syringes
Procedure:
-
Choose the appropriate form: Use this compound disodium salt for aqueous solutions suitable for in vivo injections.[2]
-
Determine the desired concentration: Based on literature and experimental goals, calculate the required mass of this compound disodium salt. A concentration of 22 mM has been used for direct brain infusion in mice.
-
Reconstitution:
-
Aseptically weigh the required amount of this compound disodium salt powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile saline or aCSF to the tube.
-
Gently vortex the solution to dissolve the powder. If needed, use an ultrasonic bath to aid dissolution.[6]
-
-
Sterilization: Filter the reconstituted this compound solution through a 0.22 µm sterile filter into a new sterile tube to ensure sterility before injection.
-
Storage: Prepare fresh solutions on the day of the experiment. If short-term storage is necessary, store at 4°C for no longer than 24 hours. For longer-term storage of stock solutions, consult the manufacturer's recommendations, which may include storage at -20°C or -80°C.[6]
Stereotaxic Intracerebroventricular Injection Protocol (Rodent Model)
This protocol outlines the procedure for a single, acute ICV injection. For chronic studies, surgical implantation of a guide cannula is required.
Materials:
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Heating pad to maintain body temperature
-
Surgical tools (scalpel, forceps, drill, etc.)
-
Hamilton syringe with a 30-gauge needle
-
Disinfectants (e.g., 70% ethanol, Betadine)
-
Ophthalmic ointment
-
Suturing material or tissue adhesive
-
Bone wax
Procedure:
-
Animal Preparation and Anesthesia:
-
Anesthetize the animal using an appropriate anesthetic agent and dosage. Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.
-
Shave the fur from the scalp and place the animal in the stereotaxic apparatus, ensuring the head is level.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Maintain the animal's body temperature using a heating pad.
-
-
Surgical Procedure:
-
Disinfect the surgical area with an antiseptic solution.
-
Make a midline incision on the scalp to expose the skull.
-
Clear the skull surface of any connective tissue.
-
Identify and expose the bregma, the junction of the sagittal and coronal sutures.
-
-
Drilling:
-
Using the stereotaxic coordinates for the lateral ventricle (relative to bregma), mark the injection site.
-
Typical coordinates for Mouse: Anteroposterior (AP): -0.3 mm to -0.5 mm; Mediolateral (ML): ±1.0 mm.
-
Typical coordinates for Rat: Anteroposterior (AP): -0.8 mm to -0.9 mm; Mediolateral (ML): ±1.5 mm.
-
-
Carefully drill a small hole through the skull at the marked coordinates, avoiding damage to the underlying dura mater.
-
-
Intracerebroventricular Injection:
-
Lower the Hamilton syringe needle through the drilled hole to the desired depth to target the lateral ventricle.
-
Typical coordinates for Mouse: Dorsoventral (DV): -3.0 mm from the skull surface.
-
Typical coordinates for Rat: Dorsoventral (DV): -3.5 to -4.0 mm from the skull surface.
-
-
Infuse the prepared this compound solution at a slow and controlled rate (e.g., 0.5-1.0 µL/min) to prevent a rapid increase in intracranial pressure. The typical injection volume is 1-5 µL for rats and 0.5-2 µL for mice.
-
After the injection is complete, leave the needle in place for an additional 5 minutes to allow for diffusion and to minimize backflow upon withdrawal.
-
Slowly withdraw the needle.
-
-
Post-operative Care:
-
Seal the burr hole with bone wax.
-
Suture the scalp incision or close it with tissue adhesive.
-
Administer analgesics as per institutional guidelines.
-
Place the animal in a clean, warm cage and monitor it closely until it has fully recovered from anesthesia.
-
Provide easily accessible food and water.
-
Visualizations
Caption: Experimental workflow for intracerebroventricular injection of this compound.
Caption: Signaling pathway showing this compound antagonism at the AMPA/kainate receptor.
References
- 1. This compound, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Intraventricular Drug Delivery and Sampling for Pharmacokinetics and Pharmacodynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systemic Administration of the AMPA Receptor Antagonist, this compound, Reduces Alcohol Drinking in Male C57BL/6J, but not Female C57BL/6J or High Alcohol Preferring (HAP) Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Utilizing NBQX to Block Seizure Activity in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline), a competitive AMPA/kainate receptor antagonist, for the study and blockade of seizure activity in rodent models. This document outlines the mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols.
Introduction
Epileptic seizures are characterized by abnormal, synchronous discharges of neuronal networks in the brain.[1] Glutamate, the primary excitatory neurotransmitter, plays a crucial role in the initiation and propagation of seizure activity through its interaction with ionotropic receptors, including the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] AMPA receptors mediate fast synaptic transmission throughout the central nervous system.[1][2] Antagonism of these receptors has been shown to effectively reduce or abolish epileptiform activity in a variety of preclinical seizure models.[1][2][3]
This compound is a potent and selective competitive antagonist of AMPA and kainate receptors.[4][5] By blocking the action of glutamate at these receptors, this compound reduces excessive excitatory signaling, thereby suppressing seizure activity.[1][3] These notes are intended to serve as a practical resource for researchers investigating the anticonvulsant properties of this compound in rodents.
Mechanism of Action: AMPA Receptor Signaling in Seizures
Under normal physiological conditions, glutamate released from the presynaptic terminal binds to postsynaptic AMPA receptors, leading to the influx of sodium ions and depolarization of the neuronal membrane. However, in the context of epilepsy, there is an over-activation of this pathway. Prolonged seizures can lead to an increased insertion of calcium-permeable AMPA receptors (lacking the GluA2 subunit) into the synapse, further exacerbating neuronal hyperexcitability and contributing to excitotoxicity.[6][7][8] this compound competitively binds to the glutamate binding site on the AMPA receptor, preventing its activation and the subsequent cascade of events that lead to seizure generation and spread.[4]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on seizure activity in various rodent models as reported in the cited literature.
Table 1: Effect of this compound on Seizure Parameters in Different Rodent Models
| Rodent Model | Seizure Induction Agent | This compound Dose | Route of Administration | Key Findings | Reference(s) |
| Rat Kindling | Amygdala Stimulation | 10-40 mg/kg | Systemic | Dose-dependently suppressed motor seizure stage and afterdischarge duration. | [4] |
| Rat Kindling | Hippocampal Stimulation | 20-40 mg/kg | Systemic | Suppressed motor seizure stage but did not reduce afterdischarge duration. | [4] |
| Mouse Mesial Temporal Lobe Epilepsy | Intrahippocampal Kainate | 20 mg/kg (t.i.d.) | Not Specified | Markedly suppressed focal electrographic seizures but did not show antiepileptogenic effects. | [3] |
| Rat Chronic Epilepsy | Pentylenetetrazole (PTZ) | 20 mg/kg | Intraperitoneal (i.p.) | Increased seizure latency, decreased duration of seizure onset, and reduced seizure severity scores. | [9][10][11] |
| Mouse Acute Seizure | Pentylenetetrazole (PTZ) | 30, 60, 100 mg/kg | Not Specified | Suppressed PTZ-evoked seizures. | [12][13] |
| Rat Seizure-Induced Cytotoxicity | Unilateral Hippocampal Kainate | 12.5-25 nmol | Intracerebral | Prevented contralateral but not ipsilateral limbic damage. | [14] |
| Mouse Virus-Induced Seizure | Theiler's Murine Encephalomyelitis Virus (TMEV) | Not Specified | Not Specified | Increased the number of mice experiencing seizures and mortality (pro-convulsant effect). | [15][16] |
Table 2: Dose-Response Relationship of this compound in Rodent Seizure Models
| Rodent Model | Seizure Induction Agent | This compound Dose Range | Effect | Reference(s) |
| Rat Kindling | Amygdala Stimulation | 10-40 mg/kg | Significant and dose-dependent suppression of kindled seizures. | [4] |
| Rat Kindling | Amygdala Stimulation | 15 and 30 mg/kg (daily) | Markedly and significantly suppressed the development of kindling. | [4] |
Experimental Protocols
Below are detailed methodologies for commonly used rodent seizure models where this compound has been evaluated.
Protocol 1: Pentylenetetrazole (PTZ)-Induced Seizure Model in Rats
This model is used to induce generalized tonic-clonic seizures and is valuable for screening potential anticonvulsant compounds.[17][18][19]
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Pentylenetetrazole (PTZ) solution (e.g., 50 mg/mL in sterile saline)[9][10]
-
This compound solution (e.g., 20 mg/mL in sterile saline or appropriate vehicle)[9][10]
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Observation chamber
-
Video recording equipment (optional)
-
Timer
Procedure:
-
Animal Acclimation: Acclimate rats to the housing facility for at least one week before the experiment.
-
Habituation: On the day of the experiment, place individual rats in the observation chamber for a 30-minute habituation period.
-
This compound Administration: Administer this compound (e.g., 20 mg/kg, i.p.) or vehicle to the respective animal groups.[9][10] The timing of this compound administration relative to PTZ injection should be based on the pharmacokinetic profile of this compound, with maximal effects often observed 30-60 minutes post-injection.[4]
-
PTZ Induction: Following the this compound pre-treatment period, administer a convulsant dose of PTZ (e.g., 50 mg/kg, i.p.).[9][10]
-
Seizure Observation and Scoring: Immediately after PTZ injection, continuously observe the animals for at least 30 minutes.[17] Record the latency to the first seizure, the duration of seizures, and the severity of seizures using a standardized scoring system (e.g., Racine scale).
-
Data Analysis: Compare the seizure parameters (latency, duration, severity) between the this compound-treated and vehicle-treated groups using appropriate statistical methods.
Protocol 2: Kainic Acid (KA)-Induced Seizure Model in Rats
This model recapitulates many features of human temporal lobe epilepsy, including status epilepticus followed by a latent period and the development of spontaneous recurrent seizures.[20][21][22][23]
Materials:
-
Male Sprague-Dawley rats (100-150 g)[20]
-
Kainic acid (KA) solution (e.g., 5 mg/mL in sterile saline)[20]
-
This compound solution
-
Syringes and needles for i.p. injection
-
Lactated Ringer's solution
-
EEG recording equipment (for chronic studies)
-
Video monitoring system
Procedure:
-
Status Epilepticus (SE) Induction:
-
Administer an initial dose of KA (e.g., 10 mg/kg, i.p.).[20]
-
Observe the animals for seizure activity. If Stage 4-5 seizures (according to the Racine scale) are not observed within one hour, administer additional doses of KA (e.g., 5 mg/kg, i.p.) every 30 minutes until sustained generalized seizure activity is established.[20]
-
-
Post-SE Care: After the desired duration of SE, administer lactated Ringer's solution subcutaneously to prevent dehydration.[20]
-
This compound Treatment:
-
Acute Anticonvulsant Testing: Administer this compound at the desired dose during or after the induction of SE to assess its ability to terminate seizures.
-
Antiepileptogenic Testing: Administer this compound for a defined period following SE (e.g., 20 mg/kg, t.i.d. for three days) to evaluate its effect on the development of spontaneous recurrent seizures.[3]
-
-
Monitoring:
-
Acute Phase: Closely monitor animals for seizure activity and any adverse effects of the treatment.
-
Chronic Phase (for antiepileptogenesis): Approximately 3-4 weeks post-SE, implant EEG electrodes for continuous video-EEG monitoring to detect spontaneous recurrent seizures.[20] Monitoring can be conducted for several weeks.
-
-
Data Analysis: Analyze EEG recordings and behavioral data to determine seizure frequency, duration, and severity in this compound-treated versus vehicle-treated animals.
Experimental Workflow
The following diagram illustrates a general workflow for investigating the effects of this compound on seizure activity in a rodent model.
Important Considerations
-
Pharmacokinetics: The half-life of this compound should be considered when designing the experimental timeline, particularly the pre-treatment interval before seizure induction.[24]
-
Dose Selection: The optimal dose of this compound may vary depending on the rodent species, strain, and the specific seizure model being used. Dose-response studies are recommended to determine the most effective and well-tolerated dose.[4]
-
Route of Administration: The route of administration (e.g., intraperitoneal, systemic) will influence the bioavailability and onset of action of this compound.
-
Model-Specific Effects: It is important to note that the efficacy of this compound can be model-dependent. For instance, while it has shown robust anticonvulsant effects in chemically and electrically induced seizure models, a pro-convulsant effect was observed in a virus-induced seizure model.[15][16] Researchers should carefully select the model that is most relevant to their scientific question.
-
Antiepileptogenic vs. Anticonvulsant Effects: this compound has demonstrated strong anticonvulsant (seizure-suppressing) effects.[3][4] However, its antiepileptogenic (disease-modifying) effects are less clear and may be model-dependent.[3]
These application notes and protocols are intended to provide a starting point for researchers. It is essential to consult the primary literature and adapt these methodologies to the specific needs of your research. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.
References
- 1. AMPA Receptors as a Molecular Target in Epilepsy Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. The AMPA receptor antagonist this compound exerts anti-seizure but not antiepileptogenic effects in the intrahippocampal kainate mouse model of mesial temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiepileptogenic and anticonvulsant effects of this compound, a selective AMPA receptor antagonist, in the rat kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Ionotropic Glutamate Receptors in the Treatment of Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. MECHANISMS OF STATUS EPILEPTICUS: AMPA RECEPTOR HYPOTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. AMPA Receptor Antagonist this compound Decreased Seizures by Normalization of Perineuronal Nets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AMPA Receptor Antagonist this compound Decreased Seizures by Normalization of Perineuronal Nets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Reduced Effect of Anticonvulsants on AMPA Receptor Palmitoylation-Deficient Mice [frontiersin.org]
- 14. This compound prevents contralateral but not ipsilateral seizure-induced cytotoxicity of kainate but not AMPA-reversal at high doses of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]
- 19. Pentylenetetrazole-Induced Kindling Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Post-Kainic Acid Status Epilepticus-Induced Spontaneous Recurrent Seizures Model (rat) [panache.ninds.nih.gov]
- 21. The kainic acid model of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Kainic Acid-Induced Post-Status Epilepticus Models of Temporal Lobe Epilepsy with Diverging Seizure Phenotype and Neuropathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The Kainic Acid Models of Temporal Lobe Epilepsy | eNeuro [eneuro.org]
- 24. Effects of AMPA receptor antagonist, this compound, and extrasynaptic GABAA agonist, THIP, on social behavior of adolescent and adult rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NBQX Dosage in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to calculating and administering the correct dosage of NBQX (2,3-dioxo-6-nitro-7-sulfamoyl-benzo[f]quinoxaline), a selective and competitive AMPA/kainate receptor antagonist, in mice for pre-clinical research.
Introduction
This compound is a potent neuroprotective and anticonvulsant agent widely used in neuroscience research to investigate the roles of AMPA and kainate receptors in various physiological and pathological processes.[1][2] Its efficacy is highly dependent on the dosage, administration route, and the specific experimental model. This document outlines key considerations and detailed protocols for the effective use of this compound in mice.
Data Presentation
This compound Dosage and Administration in Mouse Models
The following tables summarize quantitative data from various studies, providing a reference for determining appropriate this compound dosages.
| Application | Mouse Strain | Dosage | Administration Route | Key Findings | Reference |
| Seizure Model (PTZ-induced) | Wild-type | 30, 60, 100 mg/kg | Intraperitoneal (i.p.) | Dose-dependent suppression of PTZ-induced seizures. | [3] |
| Seizure Model (MES) | Not Specified | 80-120 mg/kg | Intraperitoneal (i.p.) | Significantly increased the threshold for maximal electroshock seizures. | [4] |
| Seizure Model (Virus-induced) | C57BL/6J | ~22.5 mg/kg (twice daily) | Intraperitoneal (i.p.) | Increased seizure frequency and mortality in this specific model. | [5] |
| Neuroprotection (Focal Ischemia) | Not Specified | 30 mg/kg (two doses) | Intravenous (i.v.) | Neuroprotective effect observed in a rat model, data is relevant for mouse model design. | [1] |
| Alcohol Consumption | C57BL/6J | 3, 10, 30 mg/kg | Intraperitoneal (i.p.) | 30 mg/kg significantly reduced alcohol consumption in male mice without affecting locomotor activity. | [6][7] |
| Post-traumatic Osteoarthritis | C57BL/6 | 20 mM (10 µl) | Intra-articular (i.a.) | Reduced knee swelling and joint degeneration. | [8][9][10] |
| Antiepileptogenic Effects | Not Specified | 20 mg/kg (t.i.d. for 3 days) | Not Specified | Did not prevent the development of spontaneous recurrent seizures in a kainate model. | [11] |
Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Dose | Reference |
| Half-life (t1/2) | 1-4 hr | 3, 10, or 30 mg/kg (i.v.) | [2] |
| Clearance (CL) | 0.6-1 L/kg/hr | 3, 10, or 30 mg/kg (i.v.) | [2] |
| Volume of Distribution (Vz) | 1-4 L/kg | 3, 10, or 30 mg/kg (i.v.) | [2] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Injection of this compound
This protocol is suitable for studies investigating the anticonvulsant and behavioral effects of this compound.
Materials:
-
This compound powder
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes (1 ml)
-
Sterile needles (25-27 gauge)[12]
-
Animal scale
-
70% ethanol
Procedure:
-
Preparation of this compound Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in the chosen vehicle to the desired final concentration. For example, to administer a 30 mg/kg dose to a 25g mouse at an injection volume of 10 ml/kg, the required concentration is 3 mg/ml.
-
Vortex the solution until the this compound is completely dissolved. Ensure the final solution is sterile.
-
-
Animal Preparation:
-
Weigh the mouse accurately to determine the correct injection volume.
-
Properly restrain the mouse. For a one-person injection, scruff the mouse firmly to immobilize the head and body. For a two-person injection, one person restrains the mouse while the other performs the injection.[12]
-
-
Injection:
-
Wipe the lower right or left quadrant of the mouse's abdomen with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or cecum.[12]
-
Gently aspirate to ensure no fluid or blood is drawn back, which would indicate improper placement in an organ or blood vessel.
-
Slowly inject the calculated volume of the this compound solution. The maximum recommended injection volume for a mouse is 10 ml/kg.[12]
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Observe the mouse for any signs of distress, such as lethargy, abnormal posture, or respiratory difficulties.
-
Protocol 2: Intravenous (i.v.) Injection of this compound via the Tail Vein
This protocol is often used for pharmacokinetic studies or when rapid systemic delivery is required.
Materials:
-
This compound solution (prepared as in Protocol 1)
-
Mouse restrainer
-
Heat lamp or warm water to dilate the tail vein
-
Sterile syringes (e.g., insulin syringes)
-
Sterile needles (27-30 gauge)
-
70% ethanol
-
Gauze
Procedure:
-
Animal and Solution Preparation:
-
Prepare the sterile this compound solution as described above.
-
Place the mouse in a restrainer, leaving the tail accessible.
-
Warm the tail using a heat lamp or by immersing it in warm water for a few seconds to dilate the lateral tail veins.
-
-
Injection:
-
Clean the tail with 70% ethanol.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
A successful insertion is often indicated by a small flash of blood in the needle hub.
-
Slowly inject the this compound solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
-
The maximum recommended i.v. injection volume is typically 5 ml/kg.
-
-
Post-injection Care:
-
After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Mandatory Visualizations
Caption: Workflow for determining the optimal this compound dosage.
Caption: this compound mechanism of action at the synapse.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetics of the neuroprotective glutamate antagonist this compound (6-nitro-7-sulfamoyl-benzo(f)quinoxaline-2,3-dione) in mice, rats, and dogs. Interactions with probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of the non-NMDA antagonists this compound and the 2,3-benzodiazepine GYKI 52466 on different seizure types in mice: comparison with diazepam and interactions with flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systemic Administration of the AMPA Receptor Antagonist, this compound, Reduces Alcohol Drinking in Male C57BL/6J, but not Female C57BL/6J or High Alcohol Preferring (HAP) Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systemic Administration of the AMPA Receptor Antagonist, this compound, Reduces Alcohol Drinking in Male C57BL/6J, But Not Female C57BL/6J or High-Alcohol-Preferring, Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JCI Insight - AMPA/kainate glutamate receptor antagonists prevent posttraumatic osteoarthritis [insight.jci.org]
- 9. AMPA/kainate glutamate receptor antagonists prevent posttraumatic osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ors.org [ors.org]
- 11. The AMPA receptor antagonist this compound exerts anti-seizure but not antiepileptogenic effects in the intrahippocampal kainate mouse model of mesial temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
Application of NBQX in the Study of Long-Term Potentiation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Long-Term Potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity. It is a widely studied cellular mechanism underlying learning and memory. The trafficking and function of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are central to the expression of many forms of LTP. NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) is a potent and selective competitive antagonist of AMPA/kainate receptors. Its utility in neuroscience research, particularly in the study of synaptic plasticity, stems from its ability to dissect the contribution of AMPA receptor-mediated transmission to synaptic processes like LTP.
These application notes provide a comprehensive overview of the use of this compound in studying LTP, including its mechanism of action, detailed experimental protocols, and quantitative data to guide researchers in their experimental design.
Mechanism of Action of this compound in LTP
This compound competitively inhibits the binding of the excitatory neurotransmitter glutamate to AMPA receptors. This action prevents the opening of the AMPA receptor ion channel, thereby blocking the influx of sodium ions and subsequent depolarization of the postsynaptic membrane.
In the context of LTP, the role of this compound is nuanced. While the induction of N-methyl-D-aspartate (NMDA) receptor-dependent LTP is primarily triggered by the influx of calcium through NMDA receptors, the expression of LTP is largely mediated by an increase in the number and/or function of postsynaptic AMPA receptors. Therefore, this compound is a critical tool to differentiate between the induction and expression phases of LTP. Studies have shown that at concentrations that block basal synaptic transmission, this compound can prevent the expression of LTP. However, at lower, therapeutically relevant concentrations, it may not block the induction of LTP, which can be revealed after the washout of the drug.[1]
Quantitative Data: this compound in LTP Studies
The following tables summarize quantitative data from various studies on the application of this compound.
Table 1: In Vitro Efficacy of this compound
| Preparation | Measurement | This compound Concentration | Effect | Reference |
| Rat Hippocampal Slices (CA1) | LTP Induction | 0.25-0.5 µM | Did not suppress LTP induction | [1] |
| Rat Hippocampal Slices (CA1) | LTP Expression | 1 µM | Attenuated LTP expression | [1] |
| Rat Hippocampal Slices (CA1) | Excitatory Postsynaptic Potentials (EPSPs) | 1 µM | Suppressed expression of LTP | [1] |
| Xenopus Oocytes (rat cortex mRNA) | Kainate-activated currents (Ki) | 78 nM | Competitive inhibition | [2] |
| Xenopus Oocytes (rat cortex mRNA) | AMPA-activated currents (Ki) | 63 nM | Competitive inhibition | [2] |
| Rat Hippocampal Slices (CA1) | Excitatory postsynaptic field potentials (IC50) | 0.90 µM | Inhibition | [2] |
| Cultured Mouse Cortical Neurons | AMPA-evoked inward currents (IC50) | ~0.4 µM | Inhibition | [3] |
| Rat Hippocampal Slices (CA1) | fEPSP slope | 15 mg/kg (i.p.) | ~40% decrease | [4] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Measurement | This compound Dose | Effect | Reference |
| Rat | Field potentials (piriform cortex, dentate gyrus) | 40 mg/kg (i.p.) | No effect | [5] |
| Rat | Long-Term Potentiation (hippocampus) | 40 mg/kg (i.p.) | No significant effect | [5] |
| Rat | AMPA-evoked hippocampal neuronal spike activity (ED50) | ~32 µmol/kg (i.v.) | Inhibition | [3] |
Experimental Protocols
Protocol 1: Preparation of Acute Hippocampal Slices for Electrophysiology
This protocol describes the preparation of acute hippocampal slices from rodents, a common model for studying LTP.
Materials:
-
Rodent (rat or mouse)
-
Dissection tools (scissors, forceps)
-
Vibrating microtome (vibratome)
-
Ice-cold cutting solution (ACSF with protective agents)
-
Artificial cerebrospinal fluid (ACSF) for recovery and recording
-
Carbogen gas (95% O2 / 5% CO2)
-
Recovery chamber
-
Recording chamber
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Rapidly decapitate the animal and dissect the brain, placing it in ice-cold, carbogenated cutting solution.
-
Isolate the hippocampus.
-
Mount the hippocampus onto the vibratome stage and cut 300-400 µm thick transverse slices.
-
Transfer the slices to a recovery chamber containing carbogenated ACSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in carbogenated ACSF until required for recording.
Protocol 2: Electrophysiological Recording of LTP and Application of this compound
This protocol outlines the steps for recording field excitatory postsynaptic potentials (fEPSPs) in the CA1 region of the hippocampus and applying this compound to study its effects on LTP.
Materials:
-
Prepared hippocampal slice
-
Recording setup (microscope, micromanipulators, amplifier, digitizer)
-
Recording and stimulating electrodes
-
Perfusion system
-
This compound stock solution
-
ACSF
Procedure:
-
Slice Placement: Transfer a slice to the recording chamber and continuously perfuse with carbogenated ACSF at a constant flow rate (e.g., 2-3 ml/min) and temperature (30-32°C).
-
Electrode Placement: Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.
-
Baseline Recording: Stimulate the Schaffer collaterals at a low frequency (e.g., 0.05 Hz) and adjust the stimulation intensity to elicit a fEPSP that is approximately 30-40% of the maximal response. Record a stable baseline for at least 20-30 minutes.
-
This compound Application: To study the effect of this compound on the expression of LTP, first induce LTP and then apply this compound. To study its effect on the induction of LTP, apply this compound before the induction protocol.
-
Prepare the desired concentration of this compound in ACSF. Common concentrations range from 0.5 µM to 10 µM.
-
Switch the perfusion to the ACSF containing this compound and allow it to equilibrate for at least 15-20 minutes before proceeding.
-
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz for 1 second.
-
Post-Induction Recording: Continue recording the fEPSP at the baseline stimulation frequency for at least 60 minutes to observe the potentiation.
-
Washout (Optional): To test for the reversibility of the this compound effect or to unmask LTP induction, switch the perfusion back to normal ACSF and continue recording.
-
Data Analysis: Measure the initial slope of the fEPSP. Normalize the slope values to the average baseline value. Plot the normalized fEPSP slope over time to visualize the induction and maintenance of LTP.
Control Experiments:
-
Vehicle Control: Perfuse a slice with ACSF containing the vehicle used to dissolve this compound (e.g., DMSO) to ensure the vehicle itself has no effect on synaptic transmission or plasticity.
-
Time Control: Perform a sham experiment without LTP induction to ensure the stability of the baseline recording over the entire experimental duration.
-
NMDA Receptor Antagonist Control: To confirm that the observed potentiation is NMDA receptor-dependent, perform the experiment in the presence of an NMDA receptor antagonist (e.g., AP5).
Visualizations
Signaling Pathway of NMDAR-Dependent LTP
The following diagram illustrates the key signaling events in NMDAR-dependent LTP, highlighting the central role of AMPA receptor trafficking. This compound acts by blocking the function of AMPA receptors, thereby affecting the expression of LTP.
Caption: NMDAR-dependent LTP signaling pathway.
Experimental Workflow for Studying this compound Effects on LTP
This diagram outlines the general experimental workflow for investigating the impact of this compound on LTP in hippocampal slices.
Caption: Experimental workflow for this compound application in LTP studies.
References
- 1. AMPA receptor antagonists, GYKI 52466 and this compound, do not block the induction of long-term potentiation at therapeutically relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Competitive inhibition by this compound of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo and in vitro evaluation of AMPA receptor antagonists in rat hippocampal neurones and cultured mouse cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a selective antagonist of the AMPA receptor, affects neither field potentials nor long-term potentiation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
NBQX Technical Support Center: Troubleshooting Solubility and Experimental Design
Welcome to the technical support center for NBQX and its related compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges and experimental use of this compound, a potent AMPA/kainate receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (2,3-dioxo-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) is a selective and competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1] It blocks the ion channels associated with these receptors, thereby inhibiting fast excitatory synaptic transmission in the central nervous system. This makes it a valuable tool for studying glutamatergic signaling and for its neuroprotective and anticonvulsant properties.[1][2]
Q2: What is the difference between this compound and this compound disodium salt?
The primary difference is their solubility in aqueous solutions. This compound base has very low water solubility, whereas this compound disodium salt is significantly more water-soluble.[3] For experiments requiring direct dissolution in aqueous buffers, the disodium salt is the recommended form.
Q3: What are the common experimental applications of this compound?
This compound is widely used in neuroscience research to:
-
Block AMPA receptor-mediated synaptic transmission in electrophysiology studies.[2]
-
Investigate the role of AMPA receptors in synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD).
-
Study the effects of excitotoxicity and neuroprotection in models of neurological disorders.[1]
-
Act as an anticonvulsant in seizure models.[4]
Q4: What is the recommended storage condition for this compound and its solutions?
-
Powder: this compound and this compound disodium salt powders should be stored at -20°C for long-term stability.[5]
-
DMSO Stock Solutions: Aliquoted DMSO stock solutions of this compound are typically stored at -20°C for up to one month or at -80°C for up to six months.[5] It is crucial to avoid repeated freeze-thaw cycles.[5]
-
Aqueous Solutions: It is highly recommended to prepare aqueous solutions of this compound disodium salt fresh on the day of the experiment.[2] If short-term storage is necessary, solutions can be kept at -20°C for up to one month, but it's essential to ensure no precipitation has occurred upon thawing.[2]
Solubility Data
The solubility of this compound and its disodium salt varies significantly between different solvents. The following table summarizes the available quantitative data for easy comparison.
| Compound | Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| This compound | DMSO | 100[1][6] | 33.63 |
| Water | < 0.1 mg/mL (practically insoluble)[5] | ||
| 1 M NaOH | 2.97[5] | 1[5] | |
| This compound Disodium Salt | Water | 50 | 19.01 |
| DMSO | ≥ 53 mg/mL |
Troubleshooting Guide: Solubility Issues
Precipitation of this compound in aqueous solutions is a common issue that can significantly impact experimental results. This guide provides a systematic approach to troubleshooting and preventing these problems.
Q: My this compound solution precipitated after diluting my DMSO stock in an aqueous buffer (e.g., ACSF, PBS). What should I do?
This is a frequent problem due to the low aqueous solubility of the this compound base. Here are several steps you can take to address this:
-
Use this compound Disodium Salt: For direct dissolution in aqueous buffers, always opt for the more soluble this compound disodium salt.
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is low, typically below 0.5%, to minimize its potential toxic effects on cells.
-
pH Adjustment: The solubility of quinoxalinediones like this compound can be pH-dependent. Slightly increasing the pH of your aqueous buffer might improve solubility. However, ensure the final pH is compatible with your experimental preparation.
-
Sonication and Warming: Gentle warming and sonication can help redissolve small amounts of precipitate.[5] However, be cautious with temperature-sensitive biological preparations.
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the final volume of aqueous buffer. Instead, perform serial dilutions to gradually decrease the concentration, which can help prevent precipitation.
Below is a workflow to help you troubleshoot solubility issues:
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Electrophysiology
This protocol details the preparation of a working solution of this compound for use in artificial cerebrospinal fluid (aCSF) for electrophysiology experiments.
Materials:
-
This compound (or this compound disodium salt) powder
-
High-purity DMSO
-
Artificial cerebrospinal fluid (aCSF), pre-warmed and bubbled with 95% O₂/5% CO₂
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Weigh the appropriate amount of this compound powder (M.Wt: 336.28 g/mol ) or this compound disodium salt (M.Wt: ~380.24 g/mol , check batch-specific value).
-
Dissolve in high-purity DMSO to a final concentration of 10 mM. For example, dissolve 3.36 mg of this compound in 1 mL of DMSO.
-
Ensure the powder is completely dissolved. Gentle vortexing may be applied.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[5]
-
-
Prepare the Working Solution in aCSF:
-
On the day of the experiment, thaw an aliquot of the 10 mM DMSO stock solution.
-
Perform a serial dilution. For a final concentration of 10 µM this compound in aCSF, first, dilute the 10 mM stock 1:100 in aCSF to make an intermediate 100 µM solution. Then, dilute this intermediate solution 1:10 in the final volume of aCSF.
-
This two-step dilution helps to prevent precipitation.
-
Ensure the final DMSO concentration in the aCSF is minimal (e.g., 0.1%) to avoid off-target effects.
-
The following diagram illustrates the experimental workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. This compound disodium salt | AMPA receptor antagonist | Hello Bio [hellobio.com]
- 4. This compound, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
improving NBQX disodium salt stability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NBQX disodium salt solutions. Our goal is to help you improve the stability of your solutions and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and concentration for this compound disodium salt?
This compound disodium salt is favored for its water solubility. It can be dissolved in water up to 50 mM.[1] For in vivo experiments, it can be dissolved in aqueous solutions like 0.9% NaCl.[1]
Q2: How should I store my this compound disodium salt solutions?
For optimal stability, it is highly recommended to prepare solutions fresh on the day of use.[2] If storage is necessary, aliquot the solution to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.[3] Before use, stored solutions should be equilibrated to room temperature and inspected to ensure no precipitate is present.[2]
Q3: My this compound disodium salt solution has a yellow/brownish tint. Is this normal?
The solid form of this compound disodium salt has been described as a light yellow to yellow solid, and in some certificates of analysis as a dark brown solid.[4] Therefore, a yellowish or brownish tint in the solution is not necessarily an indication of degradation. However, any unexpected color change, especially upon storage, should be treated with caution as it may indicate chemical degradation.
Q4: My this compound disodium salt has precipitated out of solution. What should I do?
Precipitation can occur for several reasons, including exceeding the solubility limit, temperature fluctuations, or interactions with buffer components. First, ensure your concentration is not above the recommended maximum (50 mM in water). If precipitation is observed in a stored, frozen solution upon thawing, gentle warming and sonication can be used to help redissolve the compound.[3] Always ensure the solution is completely clear and free of precipitate before use.[2] If the issue persists, consider adjusting the pH or ionic strength of your buffer system.
Q5: What is the difference between this compound and this compound disodium salt?
This compound disodium salt is a more water-soluble form of this compound. The parent this compound compound is poorly soluble in water and is typically dissolved in DMSO.[5] The disodium salt form is ideal for experiments requiring aqueous buffers without the use of organic co-solvents.
Troubleshooting Guides
Issue 1: Solution Instability (Precipitation)
| Symptom | Potential Cause | Recommended Action |
| Precipitate forms immediately upon dissolution. | Concentration exceeds solubility limit. | Reduce the concentration of this compound disodium salt. Ensure it does not exceed 50 mM in aqueous solutions. |
| Buffer incompatibility. | Certain buffer salts at high concentrations can reduce the solubility of other salts. Test solubility in a simpler system (e.g., sterile water or saline) before using complex buffers. Consider switching to a different buffer system (e.g., from phosphate to a Tris-based buffer). | |
| Precipitate forms in a stored solution upon thawing. | Low temperature-induced precipitation. | Gently warm the solution to room temperature or 37°C. Use a sonicator bath to aid in redissolution. Ensure the solution is completely clear before use. |
| pH shift during freezing. | Some buffer systems can experience significant pH shifts upon freezing, which can affect the solubility of dissolved compounds. If this is a recurrent issue, consider preparing fresh solutions or using a buffer system known to be stable to freezing. | |
| Precipitate forms during the experiment. | Change in solution conditions (e.g., temperature, pH). | Maintain stable experimental conditions. Ensure the pH of your experimental medium is compatible with this compound solubility. |
Issue 2: Suspected Chemical Degradation
| Symptom | Potential Cause | Recommended Action |
| Unexpected color change over time. | Chemical degradation. | While a yellowish/brownish color can be normal, a progressive darkening may indicate degradation. Prepare fresh solutions and protect them from light. |
| pH-mediated hydrolysis. | The stability of quinoxalinedione compounds can be pH-dependent.[6][7] Degradation may be catalyzed by highly acidic or basic conditions. Maintain the pH of your solution within a neutral or near-neutral range if possible. | |
| Photodegradation. | Quinoxaline structures can be susceptible to photodegradation.[8] Protect solutions from light by using amber vials or covering them with aluminum foil, especially during long experiments. | |
| Oxidation. | Degradation can occur due to oxidation. While specific data for this compound is limited, this is a common degradation pathway for many pharmaceuticals.[7] Use high-purity, degassed water to prepare solutions if oxidative degradation is suspected. | |
| Loss of biological activity. | Degradation of the active compound. | If you observe a decrease in the expected biological effect, this is a strong indicator of degradation. Discard the old solution and prepare a fresh stock. |
Data on this compound Disodium Salt Solution Stability
Quantitative data on the stability of this compound disodium salt under various conditions (pH, light exposure, temperature) is not extensively available in the public literature. The following table summarizes the available information and general recommendations.
| Parameter | Condition | Recommendation/Observation | Citation |
| Solubility | In Water | Up to 50 mM | [1] |
| In DMSO | The non-salt form is soluble to 100 mM | [5] | |
| Storage (Aqueous Solution) | Short-term | Prepare fresh for each experiment. | [2] |
| Medium-term | Store at -20°C for up to 1 month. | [2][3] | |
| Long-term | Store at -80°C for up to 6 months. | [3] | |
| pH | General | The stability of related compounds can be pH-dependent. Extreme pH values may lead to hydrolysis. | [6][7] |
| Light Exposure | General | Quinoxaline structures can be photosensitive. It is recommended to protect solutions from light. | [8] |
| Appearance | Solid | Light yellow to yellow, or dark brown. | [4] |
| Solution | A yellowish/brownish tint is likely normal. Significant color change upon storage may indicate degradation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Disodium Salt Stock Solution in Water
Materials:
-
This compound disodium salt (MW: 380.24 g/mol , check batch-specific MW)
-
High-purity, sterile water (e.g., Milli-Q or equivalent)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the mass of this compound disodium salt required. For 1 mL of a 10 mM solution: Mass = 0.010 mol/L * 0.001 L * 380.24 g/mol = 0.0038 g = 3.8 mg
-
Weigh the calculated amount of this compound disodium salt in a sterile microcentrifuge tube.
-
Add the desired volume of high-purity water.
-
Vortex the solution thoroughly until the solid is completely dissolved.
-
If dissolution is slow, use a sonicator bath for 5-10 minutes.
-
For immediate use, dilute this stock solution to the final working concentration in your experimental buffer (e.g., aCSF).
-
For storage, aliquot the 10 mM stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: General Protocol for Assessing Solution Stability (Forced Degradation Study)
This protocol outlines a general approach to assess stability. A validated, stability-indicating analytical method, such as HPLC-UV, is required to quantify the amount of this compound remaining.
Materials:
-
10 mM this compound disodium salt stock solution
-
Buffers at various pH values (e.g., pH 3, 7, 9)
-
Hydrogen peroxide (H₂O₂) solution
-
Light source for photostability testing (as per ICH Q1B guidelines)
-
Temperature-controlled chambers/water baths
-
HPLC-UV system or other suitable analytical instrument
Procedure:
-
Baseline: Analyze an aliquot of the freshly prepared this compound solution to determine the initial concentration (T=0).
-
pH Stress:
-
Dilute the this compound stock solution in buffers of different pH values (e.g., acidic, neutral, basic).
-
Incubate the solutions at a controlled temperature (e.g., 40°C).
-
At specified time points (e.g., 2, 4, 8, 24 hours), take aliquots, neutralize if necessary, and analyze by HPLC-UV to determine the remaining concentration of this compound.
-
-
Oxidative Stress:
-
Dilute the this compound stock solution in a solution containing a low concentration of H₂O₂ (e.g., 0.1-3%).
-
Incubate at room temperature.
-
Analyze at specified time points.
-
-
Thermal Stress:
-
Incubate aliquots of the this compound solution at elevated temperatures (e.g., 40°C, 60°C).
-
Analyze at specified time points.
-
-
Photostability Stress:
-
Expose aliquots of the this compound solution to a controlled light source that provides both UV and visible light.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples at a specified time point.
-
-
Data Analysis:
-
For each condition, plot the percentage of this compound remaining versus time to determine the degradation rate.
-
Visualizations
Caption: Troubleshooting workflow for this compound disodium salt solution instability.
Caption: Simplified AMPA receptor signaling pathway and the action of this compound.
References
- 1. This compound disodium salt | AMPA Receptors | Tocris Bioscience [tocris.com]
- 2. This compound | AMPA receptor antagonist | Hello Bio [hellobio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. This compound | AMPA Receptors | Tocris Bioscience [tocris.com]
- 6. Pyrido[1,2-a]quinoxalines: synthesis, crystal structure determination and pH-dependent fluorescence - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Optical control of AMPA receptors using a photoswitchable quinoxaline-2,3-dione antagonist - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of NBQX at high concentrations
Welcome to the technical support center for NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in experimental settings, with a particular focus on understanding its potential off-target effects at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound?
This compound is a potent and selective competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are ionotropic glutamate receptors.[1][2][3] It exhibits significantly higher potency for AMPA receptors compared to kainate receptors.[1][3]
Q2: How selective is this compound for AMPA/kainate receptors over NMDA receptors?
This compound is highly selective for AMPA/kainate receptors over N-methyl-D-aspartate (NMDA) receptors.[4] It has been reported to have little to no affinity for the glutamate recognition site on the NMDA receptor complex.[4]
Q3: What defines a "high concentration" of this compound, and what are the potential consequences of using it?
The definition of a "high concentration" of this compound is context-dependent and relates to its IC50 values for its primary targets. Concentrations significantly exceeding the IC50 for AMPA and kainate receptors may increase the risk of off-target effects. While comprehensive screening data is limited, researchers should be cautious when using concentrations above 10-20 µM, as this approaches the less potent affinity for kainate receptors and increases the likelihood of engaging other, weaker interacting partners. Paradoxical effects, such as increased seizures in some animal models, have been observed and might be related to complex network effects or yet unidentified off-target interactions at higher concentrations.[1][5]
Q4: Are there any known off-target effects of this compound at high concentrations?
While this compound is considered highly selective, the possibility of off-target effects increases with concentration. Unlike some other AMPA receptor antagonists, this compound does not appear to significantly block Na(v)1.6-mediated persistent sodium currents. However, at very high, supra-pharmacological concentrations, the broader off-target profile is not well-characterized. Researchers should carefully interpret results obtained with high concentrations of this compound and consider validating key findings with structurally distinct AMPA/kainate receptor antagonists.
Q5: What are the solubility properties of this compound, and how can I address solubility issues?
This compound has low aqueous solubility. For improved solubility, the use of this compound disodium salt is recommended, which is soluble in water up to 50 mM.[6] If using the free acid form, it is soluble in DMSO up to 100 mM.[3] When preparing stock solutions, especially for in vivo use, it is often recommended to use a vehicle containing DMSO and other solubilizing agents like PEG300 and Tween-80, and to prepare the solution fresh on the day of the experiment.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound in aqueous buffer. | Low aqueous solubility of the free acid form of this compound. | Use the more water-soluble This compound disodium salt .[6] If using the free acid, prepare a high-concentration stock solution in DMSO and then dilute it into the aqueous buffer immediately before use. Ensure the final DMSO concentration is compatible with your experimental system. |
| Inconsistent or weaker than expected antagonism. | 1. Degradation of this compound in solution. 2. Inaccurate concentration of the stock solution. 3. Adsorption to plasticware. | 1. Prepare fresh stock solutions and working dilutions daily. 2. Verify the concentration of your stock solution. 3. Use low-adhesion microcentrifuge tubes and pipette tips. |
| Paradoxical or unexpected physiological responses (e.g., neuronal excitation). | 1. Complex network effects where blocking AMPA/kainate receptors on inhibitory interneurons disinhibits principal neurons.[7] 2. Potential off-target effects at high concentrations. 3. In specific disease models, antagonism of certain kainate receptor subtypes may have unexpected consequences.[1][5] | 1. Lower the concentration of this compound to a range that is more selective for AMPA receptors if possible. 2. Use a structurally different AMPA/kainate receptor antagonist to confirm that the observed effect is target-specific. 3. Carefully consider the specific subtypes of kainate receptors present in your preparation and their known physiological roles. |
| Apparent lack of effect in vivo. | 1. Poor bioavailability or blood-brain barrier penetration. 2. Rapid metabolism. | 1. Consider the route of administration and vehicle used. Intraperitoneal or intravenous injections are common.[4] 2. Be aware of the reported half-life and consider the dosing regimen accordingly. |
Quantitative Data Summary
The following table summarizes the inhibitory constants (IC50) for this compound at its primary targets. These values are crucial for determining appropriate experimental concentrations.
| Target | IC50 | Notes |
| AMPA Receptor | 0.15 µM | Competitive antagonist.[3] |
| Kainate Receptor | 4.8 µM | Competitive antagonist.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
For this compound (free acid):
-
Weigh out the desired amount of this compound powder.
-
Dissolve in 100% DMSO to a final concentration of 100 mM.[3]
-
Aliquot into small volumes and store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
For this compound disodium salt:
-
Weigh out the desired amount of this compound disodium salt powder.
-
Dissolve in sterile water or desired aqueous buffer to a final concentration of up to 50 mM.[6]
-
Aliquot and store at -20°C.
-
Protocol 2: In Vitro Electrophysiology - Assessing AMPA Receptor Antagonism
-
Prepare a brain slice or neuronal culture preparation suitable for whole-cell patch-clamp or field potential recordings.
-
Establish a stable baseline recording of synaptic events (e.g., excitatory postsynaptic currents, EPSCs, or field excitatory postsynaptic potentials, fEPSPs) evoked by electrical stimulation.
-
Prepare working dilutions of this compound in artificial cerebrospinal fluid (aCSF) from your stock solution immediately before application.
-
Bath-apply this compound at the desired concentration (e.g., starting with a concentration near the IC50 for AMPA receptors, such as 1 µM, and increasing to 10 µM for complete blockade).[2]
-
Record the synaptic events in the presence of this compound until a steady-state effect is observed.
-
To confirm the specificity of the effect, perform a washout by perfusing the preparation with aCSF without this compound and observe the recovery of the synaptic response.
Visualizations
References
- 1. This compound, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | AMPA receptor antagonist | Hello Bio [hellobio.com]
- 3. This compound | AMPA Receptors | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. Pharmacological Analysis of Ionotropic Glutamate Receptor Function in Neuronal Circuits of the Zebrafish Olfactory Bulb - PMC [pmc.ncbi.nlm.nih.gov]
NBQX vs. NBQX Disodium Salt: A Technical Support Guide
For researchers in neuroscience and pharmacology, selecting the appropriate form of the AMPA/kainate receptor antagonist NBQX is a critical experimental decision. This guide provides a comprehensive comparison of this compound and its disodium salt, offering troubleshooting advice and detailed protocols to assist in experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between this compound and this compound disodium salt?
The most significant difference lies in their solubility. This compound is poorly soluble in aqueous solutions and is typically dissolved in organic solvents like dimethyl sulfoxide (DMSO). In contrast, this compound disodium salt is readily soluble in water and aqueous buffers such as saline[1][2].
Q2: Which form should I use for my in vivo experiments?
For in vivo studies, especially those involving systemic administration (e.g., intraperitoneal or intravenous injection) or direct infusion into the brain, This compound disodium salt is generally the preferred choice.[1] Its high water solubility allows for the preparation of physiological buffers, avoiding the potential toxicity associated with organic solvents like DMSO.
Q3: Which form is more suitable for in vitro experiments?
The choice for in vitro experiments depends on the specific requirements of your assay.
-
This compound disodium salt is ideal for direct application to aqueous media, such as artificial cerebrospinal fluid (aCSF) in electrophysiology experiments or cell culture media.
-
This compound dissolved in DMSO can also be used, but the final concentration of DMSO in the working solution must be carefully controlled to avoid solvent-induced artifacts or cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is always best to perform a dose-response curve to determine the optimal concentration for your specific cells[3].
Q4: Are there any differences in the biological activity between the two forms?
No, the biologically active component is the this compound molecule itself. Both this compound and its disodium salt exhibit the same mechanism of action as selective and competitive antagonists of AMPA and kainate receptors.[1][4][5] They possess neuroprotective and anticonvulsant properties.[1][4][5]
Q5: How should I prepare and store stock solutions?
-
This compound disodium salt: Can be dissolved in water or aqueous buffers to prepare stock solutions. For long-term storage, it is recommended to store aliquots at -20°C for up to one month or -80°C for up to six months.[6][7] It is advisable to prepare fresh solutions on the day of the experiment if possible.[6]
-
This compound: Should be dissolved in 100% DMSO to prepare a concentrated stock solution. This stock solution can then be diluted into your aqueous experimental buffer. DMSO stock solutions are generally stable when stored at -20°C.
Troubleshooting Guide
Issue 1: My this compound (free acid form) is precipitating in my aqueous buffer.
-
Cause: this compound has very low solubility in water. Adding a DMSO stock of this compound directly to an aqueous solution can cause it to precipitate out, especially at higher concentrations.
-
Solution:
-
Use this compound disodium salt: This is the most straightforward solution for aqueous applications.
-
Optimize DMSO concentration: Ensure the final concentration of DMSO in your working solution is as low as possible (ideally ≤ 0.5%) to maintain the solubility of this compound while minimizing solvent effects on your preparation[3].
-
Serial dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer. This can sometimes help to keep the compound in solution.
-
Sonication: Gentle sonication can help to redissolve small amounts of precipitate.
-
Vehicle control: Always include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.
-
Issue 2: I'm seeing unexpected effects or cell death in my in vitro experiment.
-
Cause: If you are using this compound dissolved in DMSO, the DMSO itself could be causing cytotoxicity, especially at concentrations above 1%[3].
-
Solution:
-
Reduce DMSO concentration: Lower the final concentration of DMSO in your culture medium. Prepare a more concentrated DMSO stock solution of this compound so that a smaller volume is needed for dilution.
-
Switch to this compound disodium salt: This eliminates the need for DMSO.
-
Perform a DMSO toxicity curve: Determine the maximum concentration of DMSO that your specific cell type can tolerate without adverse effects.
-
Data Presentation
| Property | This compound | This compound Disodium Salt |
| Molecular Weight | 336.28 g/mol [5] | 380.24 g/mol [8] |
| Solubility | Soluble to 100 mM in DMSO[5] | Soluble to 50 mM in water[8] |
| Storage of Solid | Store at room temperature[5] | Store at -20°C[8] |
| Storage of Solution | DMSO stock at -20°C | Aqueous stock at -20°C (up to 1 month) or -80°C (up to 6 months)[6][7] |
| Primary Application | In vitro experiments where DMSO is tolerated | In vivo and in vitro experiments requiring aqueous solutions |
| IC50 for AMPA Receptor | ~0.15 µM[1][5] | ~0.15 µM[1][8] |
| IC50 for Kainate Receptor | ~4.8 µM[1][5] | ~4.8 µM[1][8] |
Experimental Protocols
Protocol 1: In Vitro Electrophysiology - Blocking AMPA Receptor-Mediated Synaptic Currents
Objective: To pharmacologically isolate NMDA receptor-mediated currents by blocking AMPA receptors in acute brain slices.
Methodology:
-
Prepare Artificial Cerebrospinal Fluid (aCSF): Prepare your standard recording aCSF and ensure it is continuously bubbled with 95% O2 / 5% CO2.
-
Prepare this compound Disodium Salt Stock Solution: Dissolve this compound disodium salt in deionized water to make a 10 mM stock solution. For example, dissolve 3.8 mg of this compound disodium salt (MW: 380.24) in 1 mL of water. Store unused stock solution at -20°C.
-
Prepare Working Solution: On the day of the experiment, dilute the 10 mM stock solution into your aCSF to a final concentration of 10 µM. For example, add 10 µL of the 10 mM stock solution to 10 mL of aCSF.
-
Application: After obtaining a stable whole-cell recording and baseline synaptic responses, perfuse the brain slice with the aCSF containing 10 µM this compound disodium salt.
-
Observation: AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) should be significantly reduced or completely blocked within a few minutes of application, leaving the NMDA receptor-mediated component (if present and the cell is depolarized).
Protocol 2: In Vivo Neuroprotection Study in a Rodent Model of Focal Ischemia
Objective: To assess the neuroprotective effects of this compound following induced stroke.
Methodology:
-
Animal Model: Induce focal ischemia in rodents (e.g., by middle cerebral artery occlusion, MCAO).
-
Prepare this compound Disodium Salt Solution: Dissolve this compound disodium salt in sterile 0.9% saline to a concentration of 10 mg/mL. Ensure the solution is clear and free of particulates.
-
Administration: Administer this compound disodium salt via intraperitoneal (i.p.) injection at a dose of 30 mg/kg body weight immediately after the ischemic event and again at 1 hour post-occlusion.[4][7]
-
Control Group: Administer an equivalent volume of sterile 0.9% saline to the control group of animals.
-
Outcome Measures: At a predetermined time point (e.g., 24 or 48 hours) after the ischemic insult, assess the extent of brain damage using methods such as TTC staining for infarct volume measurement and neurological deficit scoring.
Visualizations
Caption: Decision workflow for selecting between this compound and this compound disodium salt.
Caption: Mechanism of action of this compound as a competitive AMPA receptor antagonist.
References
- 1. This compound disodium salt | AMPA Receptors | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. lifetein.com [lifetein.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. This compound disodium salt | AMPA receptor antagonist | Hello Bio [hellobio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rndsystems.com [rndsystems.com]
Technical Support Center: Optimizing NBQX Delivery for In Vivo Neuroprotection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of NBQX for in vivo neuroprotection studies. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action for neuroprotection?
A1: this compound (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(f)quinoxaline) is a selective and competitive antagonist of AMPA and kainate receptors.[1] In the context of neuroprotection, its primary mechanism involves blocking these receptors to prevent excessive influx of calcium ions into neurons, a key step in the excitotoxic cascade that leads to neuronal cell death in conditions like ischemia and epilepsy.[2][3][4]
Q2: What is the difference between this compound and this compound disodium salt? Which one should I use?
A2: The primary difference is solubility. This compound has poor water solubility, whereas this compound disodium salt is significantly more water-soluble.[5] For most in vivo applications requiring aqueous-based formulations for injection, the disodium salt is the preferred choice as it dissolves readily in saline or water, simplifying formulation and reducing the need for potentially confounding co-solvents.
Q3: What are the known off-target effects of this compound?
A3: While this compound is highly selective for AMPA and kainate receptors over NMDA receptors, it can affect both AMPA and kainate receptors.[1] The specific contribution of each receptor to the observed effects can sometimes be difficult to distinguish. At higher concentrations, the possibility of non-specific effects increases.[6] Some studies have also noted behavioral effects such as ataxia at higher doses.[7]
Q4: How does this compound cross the blood-brain barrier (BBB)?
A4: this compound is known to be a hydrophobic molecule that can penetrate the central nervous system when administered peripherally.[8] However, its efficiency in crossing the BBB can be a limiting factor for achieving therapeutic concentrations in the brain. Strategies to enhance delivery, such as optimizing the formulation and administration route, are crucial.
Q5: What is the stability of this compound in solution?
A5: It is generally recommended to prepare this compound solutions fresh on the day of use.[9] If storage is necessary, solutions can be stored at -20°C for up to one month.[10] Before use, ensure the solution is brought to room temperature and that no precipitation has occurred.[10]
Troubleshooting Guides
Problem 1: My this compound formulation is cloudy or shows precipitation.
-
Question: I am having trouble dissolving this compound for my in vivo experiment. My solution is cloudy. What should I do?
-
Answer: This is a common issue due to the low aqueous solubility of this compound.[9] Here are several troubleshooting steps:
-
Switch to this compound disodium salt: This form is much more soluble in aqueous solutions like saline.
-
Optimize your vehicle: If using standard this compound, a common formulation is a mixture of DMSO, PEG300, Tween-80, and saline. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[9] Ensure you dissolve the this compound in DMSO first before adding the other components.
-
Use sonication and gentle warming: If precipitation occurs during preparation, gentle warming and sonication can aid dissolution.[9]
-
Prepare fresh solutions: Do not use solutions that have been stored for long periods if you suspect stability issues.[9]
-
Problem 2: I am not observing the expected neuroprotective effect.
-
Question: I administered this compound according to a published protocol, but I don't see a significant reduction in neuronal damage. What could be the reason?
-
Answer: A lack of efficacy can stem from several factors related to drug delivery and experimental design:
-
Inadequate Dosage: The effective dose of this compound can vary significantly depending on the animal model and the severity of the insult.[6][11] Refer to the dose-response data in Table 1 and consider performing a dose-optimization study for your specific model.
-
Poor BBB Penetration: Even with systemic administration, insufficient amounts of this compound may be reaching the brain. Consider the formulation strategies mentioned above to improve bioavailability.
-
Timing of Administration: The therapeutic window for this compound can be narrow. For acute injury models like focal ischemia, administration immediately after or within a short time frame of the insult is often critical.[11]
-
Route of Administration: Intravenous (i.v.) administration generally provides more rapid and predictable bioavailability compared to intraperitoneal (i.p.) injection.[6] However, i.p. is a common and effective route in many studies.[12]
-
Severity of the Insult: In models with very severe neuronal injury, the neuroprotective effects of a single agent like this compound may be limited.
-
Problem 3: I am observing adverse effects or toxicity in my animals.
-
Question: My animals are showing signs of distress or ataxia after this compound administration. How can I mitigate this?
-
Answer: Adverse effects are often dose-dependent.
-
Reduce the Dose: High doses of this compound (e.g., 60 mg/kg) have been associated with ataxia.[7] If you are observing adverse effects, consider reducing the dose while still aiming for a therapeutically relevant concentration.
-
Refine the Injection Procedure: Ensure that the injection is performed correctly to avoid irritation or injury. For i.p. injections, use the correct location (lower right abdominal quadrant) to avoid organs.[13] For i.v. injections, ensure the solution is administered slowly.[14]
-
Monitor Animal Welfare: Closely monitor the animals after administration for any signs of distress and consult with your institution's animal care committee.
-
Data Presentation
Table 1: In Vivo Dosages of this compound for Neuroprotection
| Animal Model | Species | Route of Administration | Effective Dose Range (mg/kg) | Key Findings |
| Focal Cerebral Ischemia | Rat | Intravenous (i.v.) | 40, 60, 100 | Substantially reduced infarct size.[15] |
| Focal Cerebral Ischemia | Rat | Intravenous (i.v.) | 2 x 30 | Significant protection against hemispheric and cortical ischemic damage.[6] |
| Focal Cerebral Ischemia | Rat | Intraperitoneal (i.p.) | 2 x 30 | Significantly improved ADC probability distribution functions. |
| Hypoxic-Ischemic White Matter Injury | Rat | Intraperitoneal (i.p.) | 20 (every 12h for 48h) | Attenuated white matter injury.[12] |
| Pentylenetetrazole (PTZ)-induced Seizures | Rat | Intraperitoneal (i.p.) | 20 (for 3 days) | Decreased seizure activity.[9] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Intraperitoneal (i.p.) Injection
Materials:
-
This compound or this compound disodium salt
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure for this compound (Standard Form):
-
Weigh the required amount of this compound powder.
-
In a sterile microcentrifuge tube, dissolve the this compound powder in DMSO to create a stock solution. The volume of DMSO should be 10% of the final desired volume.
-
Vortex thoroughly until the this compound is completely dissolved.
-
Add PEG300 to a final concentration of 40% of the total volume. Vortex after addition.
-
Add Tween-80 to a final concentration of 5% of the total volume. Vortex after addition.
-
Add sterile saline to bring the solution to the final volume (45% of the total volume).
-
Vortex the final solution until it is clear and homogenous. If any precipitation is observed, gentle warming and sonication can be used.
-
Prepare the solution fresh on the day of the experiment.
Procedure for this compound Disodium Salt:
-
Weigh the required amount of this compound disodium salt powder.
-
In a sterile microcentrifuge tube, dissolve the powder directly in the required volume of sterile saline.
-
Vortex until fully dissolved. The use of co-solvents is typically not necessary.
Protocol 2: Intraperitoneal (i.p.) Injection in Mice
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 mL)
-
Sterile needles (26-27 gauge)
-
70% ethanol
-
Animal scale
Procedure:
-
Weigh the mouse to accurately calculate the injection volume based on the desired dose (mg/kg).
-
Properly restrain the mouse to expose the abdomen.
-
Tilt the mouse's head slightly downwards.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[8]
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle with the bevel up.
-
Aspirate gently to ensure the needle has not entered a blood vessel or organ. If blood or other fluid appears, withdraw the needle and use a new sterile needle and syringe at a slightly different location.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
Protocol 3: Assessment of Neuroprotection using Histological Analysis
Materials:
-
Anesthetic
-
Perfusion pump
-
Phosphate-buffered saline (PBS)
-
4% paraformaldehyde (PFA) in PBS
-
Cryostat or microtome
-
Microscope slides
-
Staining reagents (e.g., Cresyl violet for Nissl staining, or specific antibodies for immunohistochemistry)
-
Microscope with a camera
Procedure:
-
At the designated experimental endpoint, deeply anesthetize the animal.
-
Perform transcardial perfusion, first with cold PBS to clear the blood, followed by cold 4% PFA to fix the brain tissue.
-
Carefully dissect the brain and post-fix it in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating it in a sucrose solution (e.g., 30% in PBS) until it sinks.
-
Freeze the brain and cut coronal or sagittal sections using a cryostat or microtome.
-
Mount the sections on microscope slides.
-
Perform staining to visualize neuronal damage. For example, Nissl staining can be used to identify surviving neurons.
-
Image the stained sections using a microscope.
-
Quantify the extent of neuroprotection by measuring the infarct volume or by counting the number of surviving neurons in specific brain regions. Compare the results between the this compound-treated group and the vehicle-treated control group.
Mandatory Visualizations
Caption: this compound blocks AMPA/kainate receptors, preventing excitotoxicity.
Caption: Workflow for in vivo this compound neuroprotection studies.
Caption: Troubleshooting flowchart for in vivo this compound experiments.
References
- 1. Analysis of AMPA Receptor-mediated Excitotoxicity in Stroke - Ace Therapeutics [acetherapeutics.com]
- 2. Frontiers | Calcium Permeable-AMPA Receptors and Excitotoxicity in Neurological Disorders [frontiersin.org]
- 3. Calcium Permeable-AMPA Receptors and Excitotoxicity in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMPA receptor - Wikipedia [en.wikipedia.org]
- 5. uac.arizona.edu [uac.arizona.edu]
- 6. The neuroprotective actions of 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (this compound) in a rat focal ischaemia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Behavioral effects of this compound, a competitive antagonist of the AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | AMPA receptor antagonist | Hello Bio [hellobio.com]
- 11. A dose-response study of neuroprotection using the AMPA antagonist this compound in rat focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Attenuates Excitotoxic Injury in Developing White Matter - PMC [pmc.ncbi.nlm.nih.gov]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. lar.fsu.edu [lar.fsu.edu]
- 15. Kainate Receptor Signaling in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]
minimizing NBQX precipitation in physiological saline
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and preparation of NBQX solutions to minimize precipitation, particularly in physiological saline.
Frequently Asked Questions (FAQs)
Q1: What is the recommended form of this compound for use in aqueous solutions like physiological saline?
A1: For aqueous solutions, it is highly recommended to use the This compound disodium salt [1][2][3][4][5]. The disodium salt is significantly more water-soluble than the free acid form of this compound, which is poorly soluble in water[4][6].
Q2: What is the solubility of this compound disodium salt in water and physiological saline?
A2: The this compound disodium salt is soluble in water up to a concentration of at least 50 mM[4][5]. One supplier notes a maximum concentration of 19.01 mg/mL in water[4]. It is also soluble in aqueous solutions such as 0.9% NaCl (physiological saline)[4].
Q3: Can I dissolve the free acid form of this compound directly in physiological saline?
A3: It is not recommended to dissolve the free acid form of this compound directly in physiological saline due to its very low water solubility[6]. Attempting to do so will likely result in precipitation. The free acid form is soluble in DMSO[1][7][8].
Q4: My this compound solution, prepared from the disodium salt, is still showing some precipitation. What could be the cause?
A4: Several factors could contribute to precipitation even when using the disodium salt:
-
Concentration: Exceeding the solubility limit (around 50 mM) can lead to precipitation.
-
Temperature: Solubility can be temperature-dependent. Ensure the saline is at room temperature during dissolution.
-
pH of the saline: The pH of your physiological saline might influence the solubility.
-
Purity of the compound: Impurities in the this compound disodium salt could affect its solubility.
Q5: Are there any alternative methods to improve the solubility of this compound for in vivo studies?
A5: Yes, for in vivo experiments, using a solubilizing agent like sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline can be an effective strategy[9]. Cyclodextrins are known to enhance the solubility of poorly soluble drugs[10][11][12].
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation during dissolution of this compound disodium salt in saline | Exceeding solubility limit | Prepare a stock solution at a concentration known to be soluble (e.g., 50 mM) and dilute it to the desired final concentration. |
| Low temperature of the solvent | Ensure the physiological saline is at room temperature before adding the this compound disodium salt. Gentle warming can be attempted, but monitor for any degradation. | |
| pH of the saline | Check the pH of your saline. While specific data on this compound is limited, the pH can affect the solubility of compounds[13]. Adjusting the pH slightly might help, but this should be done with caution to maintain physiological compatibility. | |
| Precipitation when diluting a DMSO stock of this compound (free acid) into saline | Poor aqueous solubility of the free acid form | This is expected. It is best to use the this compound disodium salt for aqueous solutions. If you must use a DMSO stock, keep the final DMSO concentration as low as possible (ideally below 0.5%) to minimize both precipitation and potential cellular toxicity[8]. |
| Cloudiness or precipitation in the final formulation for in vivo use | Formulation instability | Consider using a solubilizing agent. A suggested method involves preparing a stock solution in DMSO and then diluting it into a saline solution containing 20% SBE-β-CD[9]. |
Data Presentation
Table 1: Solubility of this compound and its Disodium Salt
| Compound Form | Solvent | Reported Solubility | Reference |
| This compound (Free Acid) | Water | < 0.1 mg/mL (insoluble) | [6] |
| DMSO | ≥ 75 mg/mL (223.03 mM) | [6] | |
| This compound Disodium Salt | Water | Up to 50 mM | [4][5] |
| Water | >10 mg/mL | ||
| Water | 19.01 mg/mL | [4] | |
| Physiological Saline (0.9% NaCl) | Soluble | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Disodium Salt Solution in Physiological Saline
-
Objective: To prepare a clear, precipitate-free solution of this compound disodium salt in physiological saline for experimental use.
-
Materials:
-
This compound disodium salt
-
0.9% Sodium Chloride (Physiological Saline), sterile
-
Sterile conical tubes or vials
-
Vortex mixer
-
-
Procedure:
-
Weigh the desired amount of this compound disodium salt.
-
Add the appropriate volume of physiological saline to achieve the desired concentration (not exceeding 50 mM).
-
Vortex the solution until the this compound disodium salt is completely dissolved.
-
Visually inspect the solution for any remaining particulate matter. If present, gentle warming or sonication can be attempted, but proceed with caution.
-
It is recommended to prepare the solution fresh on the day of use.
-
Protocol 2: Preparation of this compound Solution for in vivo Use with SBE-β-CD
-
Objective: To prepare a solubilized formulation of this compound for in vivo administration using SBE-β-CD.
-
Materials:
-
This compound (free acid)
-
DMSO
-
SBE-β-CD (Sulfobutyl ether-β-cyclodextrin)
-
0.9% Sodium Chloride (Physiological Saline), sterile
-
-
Procedure:
-
Prepare a 20% SBE-β-CD solution in physiological saline by dissolving 2g of SBE-β-CD powder in 10 mL of saline. Ensure it is completely dissolved and the solution is clear. This can be stored at 4°C for up to one week[9].
-
Prepare a concentrated stock solution of this compound (e.g., 25 mg/mL) in DMSO[9].
-
For the final working solution, add the this compound/DMSO stock solution to the 20% SBE-β-CD in saline. For example, to achieve a final volume of 1 mL, add 100 µL of the 25 mg/mL this compound/DMSO stock to 900 µL of the 20% SBE-β-CD in saline[9].
-
Mix thoroughly until the solution is clear.
-
This working solution should be prepared fresh on the day of the experiment[9].
-
Visualizations
References
- 1. rndsystems.com [rndsystems.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound disodium salt | AMPA Receptors | Tocris Bioscience [tocris.com]
- 5. rndsystems.com [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.stemcell.com [cdn.stemcell.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. humapub.com [humapub.com]
- 12. eijppr.com [eijppr.com]
- 13. The effect of pH and ionic strength of dissolution media on in-vitro release of two model drugs of different solubilities from HPMC matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
NBQX Technical Support Center: Troubleshooting and FAQs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of NBQX, a selective and competitive AMPA/kainate receptor antagonist. This resource addresses common questions and troubleshooting scenarios to ensure the successful implementation of this compound in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) is a highly selective and competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate subtypes of ionotropic glutamate receptors.[1] It competitively binds to the glutamate-binding site on these receptors, thereby inhibiting the influx of cations (primarily Na⁺ and Ca²⁺) into the postsynaptic neuron and reducing excitatory neurotransmission.[2] this compound shows significantly higher affinity for AMPA receptors compared to kainate receptors and has little to no affinity for the NMDA receptor complex.[1]
Q2: What is the expected duration of this compound effectiveness after a single injection?
The duration of this compound's effectiveness is relatively short due to its rapid clearance from the system. In rodents, the plasma half-life of this compound is approximately 30 minutes to 1 hour following intravenous or intraperitoneal administration.[3][4] However, the duration of the observable pharmacological effect can vary depending on the dose administered, the route of injection, and the specific experimental model and endpoint being measured. For instance, in some behavioral studies, effects are assessed within 15-30 minutes of injection, consistent with its short half-life.[5] In other paradigms, such as seizure models, repeated dosing is often necessary to maintain effective concentrations.[1][6]
Q3: How does this compound penetrate the blood-brain barrier (BBB)?
This compound can readily cross the blood-brain barrier and penetrate the central nervous system (CNS) when administered peripherally (e.g., via intraperitoneal injection).[2] This allows for its use in in vivo studies targeting CNS processes.
Troubleshooting Guide
Issue 1: Difficulty dissolving this compound for in vivo experiments.
-
Problem: this compound in its free acid form has poor water solubility.[1]
-
Solution: It is highly recommended to use the disodium salt of this compound, which is significantly more water-soluble.[7] For the free acid form, a common solvent is DMSO. For in vivo preparations, a co-solvent system may be necessary. A frequently used vehicle for intraperitoneal injection involves dissolving this compound in a mixture of DMSO, PEG300, Tween-80, and saline.[1] Always ensure the final solution is clear and free of precipitates before injection. Gentle warming and/or sonication can aid dissolution.[1]
Issue 2: Lack of an observable effect after this compound administration.
-
Problem: The dose of this compound may be insufficient for the specific experimental model or the timing of the measurement may be misaligned with the drug's peak effectiveness.
-
Solution:
-
Dose-Response: Conduct a dose-response study to determine the optimal effective dose for your specific animal model and behavioral or physiological endpoint. Doses used in the literature for intraperitoneal injections in rodents typically range from 10 to 40 mg/kg.[8]
-
Timing: Given the short half-life of this compound, the timing of your experimental measurements is critical. For acute effects, measurements should be taken within 30-60 minutes post-injection.[4] For longer-term studies, a continuous infusion or repeated injections may be necessary to maintain adequate receptor blockade.[3]
-
Route of Administration: Intravenous (i.v.) administration will result in a more rapid onset and higher peak plasma concentration compared to intraperitoneal (i.p.) injection. Consider the most appropriate route for your experimental question.
-
Issue 3: Unexpected or paradoxical effects of this compound.
-
Problem: In some specific experimental contexts, this compound has been observed to produce effects contrary to its expected antagonist action. For example, in a viral-induced seizure model in mice, this compound administration led to an increase in seizure frequency and mortality, a proconvulsant effect.[2][9]
-
Solution:
-
Model-Specific Effects: Be aware that the effects of this compound can be highly dependent on the specific neural circuitry and pathological state of the animal model. The paradoxical proconvulsant effect is thought to be due to the blockade of kainate receptors on inhibitory interneurons in that particular model.[2]
-
Literature Review: Thoroughly review the literature for studies using this compound in models similar to your own to anticipate any potential unexpected outcomes.
-
Control Experiments: Include comprehensive control groups to carefully dissect the effects of this compound in your experimental setup.
-
Issue 4: Solution stability and storage.
-
Problem: Improper storage of this compound solutions can lead to degradation and loss of efficacy.
-
Solution: It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1] If storage is necessary, stock solutions prepared in DMSO can be stored at -20°C for up to one month or -80°C for up to six months.[1][7][10] Before use, thaw the solution and ensure there is no precipitation. Avoid repeated freeze-thaw cycles by aliquoting stock solutions.[10]
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rodents (Intravenous Administration)
| Parameter | Species | Value | Reference |
| Half-life (t½) | Mouse | 1 - 4 hours | [3] |
| Rat | 0.8 ± 0.35 hours | [3] | |
| Clearance (CL) | Mouse | 0.6 - 1 L/kg/hr | [3] |
| Rat | 3.2 ± 1.0 L/kg/hr | [3] | |
| Volume of Distribution (Vz) | Mouse | 1 - 4 L/kg | [3] |
| Rat | 4.0 ± 1.1 L/kg | [3] |
Table 2: In Vitro and In Vivo Efficacy of this compound
| Parameter | Preparation | Value | Reference |
| IC₅₀ (AMPA-evoked currents) | Cultured mouse cortical neurons | ~0.4 µM | [11] |
| IC₅₀ (Kainate-evoked currents) | Not specified | 4.8 µM | |
| ED₅₀ (AMPA-evoked hippocampal spike activity) | Rat (in vivo, i.v.) | ~32 µmol/kg | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound Disodium Salt for Intraperitoneal Injection
-
Materials: this compound disodium salt, sterile 0.9% saline.
-
Procedure:
-
Calculate the required amount of this compound disodium salt based on the desired dose (e.g., 20 mg/kg) and the weight of the animals.
-
Dissolve the this compound disodium salt directly in sterile 0.9% saline to the final desired concentration.
-
Ensure the solution is completely dissolved and clear before drawing it into a syringe for injection.
-
Administer via intraperitoneal injection at a volume appropriate for the animal's size (e.g., 5-10 ml/kg for mice).
-
Protocol 2: Preparation of this compound (Free Acid) using a Co-Solvent System for Intraperitoneal Injection
-
Materials: this compound (free acid), DMSO, PEG300, Tween-80, sterile saline.
-
Procedure:
-
Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
Dissolve the calculated amount of this compound in the DMSO component first.
-
Sequentially add the PEG300, Tween-80, and saline, ensuring the solution is well-mixed after each addition.[1]
-
If precipitation occurs, gentle warming or sonication may be used to aid dissolution.[1]
-
Administer the final solution via intraperitoneal injection.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of the neuroprotective glutamate antagonist this compound (6-nitro-7-sulfamoyl-benzo(f)quinoxaline-2,3-dione) in mice, rats, and dogs. Interactions with probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of AMPA receptor antagonist, this compound, and extrasynaptic GABAA agonist, THIP, on social behavior of adolescent and adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systemic Administration of the AMPA Receptor Antagonist, this compound, Reduces Alcohol Drinking in Male C57BL/6J, but not Female C57BL/6J or High Alcohol Preferring (HAP) Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The AMPA receptor antagonist this compound exerts anti-seizure but not antiepileptogenic effects in the intrahippocampal kainate mouse model of mesial temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound, a selective antagonist of the AMPA receptor, affects neither field potentials nor long-term potentiation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. In vivo and in vitro evaluation of AMPA receptor antagonists in rat hippocampal neurones and cultured mouse cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: NBQX and Neuronal Hyperexcitability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected neuronal hyperexcitability when using NBQX, a competitive AMPA/kainate receptor antagonist.
Troubleshooting Guide: Unexpected Neuronal Hyperexcitability with this compound
Question: My neuronal preparation shows increased firing or seizure-like activity after applying this compound, which is supposed to be an antagonist. What is happening and how can I troubleshoot this?
Answer: This is a rare but documented paradoxical effect of this compound. The most likely cause is the disruption of the delicate balance between excitation and inhibition in your specific neuronal circuit. Here is a step-by-step guide to investigate and mitigate this issue.
Step 1: Verify Compound and Concentration
-
Solution Integrity: Ensure your this compound stock solution is correctly prepared and has not degraded. If possible, use a fresh vial or lot. The disodium salt of this compound offers higher water solubility and stability.
-
Concentration Check: Double-check your final experimental concentration. While typical concentrations for AMPA receptor blockade are in the range of 10-30 µM, it's crucial to perform a dose-response curve to rule out concentration-dependent off-target effects.
Step 2: Consider the Role of Kainate Receptors on Interneurons
-
The Disinhibition Hypothesis: this compound is not only an AMPA receptor antagonist but also blocks kainate receptors.[1] Certain populations of inhibitory GABAergic interneurons are activated by kainate receptors. By blocking these receptors, this compound may inadvertently silence these inhibitory neurons. This reduction in inhibition (disinhibition) can lead to a net increase in the activity of the principal excitatory neurons they typically control.[2] This effect has been observed in a virus-induced seizure model where this compound treatment increased seizure frequency and mortality.[2][3]
Step 3: Experimental Validation of the Disinhibition Hypothesis
-
To test if disinhibition is the cause, you can perform whole-cell patch-clamp recordings to measure spontaneous inhibitory postsynaptic currents (sIPSCs) from principal neurons. A decrease in the frequency or amplitude of sIPSCs after this compound application would support the disinhibition hypothesis.
-
Alternatively, you can use a more selective AMPA receptor antagonist that has a lower affinity for kainate receptors, such as GYKI 52466, to see if the paradoxical hyperexcitability is still present.
Step 4: Rule Out Off-Target Effects
-
While this compound is highly selective, related quinoxaline derivatives have been shown to have effects independent of glutamate receptor antagonism, such as increasing the frequency of GABA-mediated synaptic transmission in the cerebellum. These off-target effects could contribute to network instability.
Step 5: Evaluate the Experimental Model
-
The paradoxical effects of this compound appear to be highly model-dependent.[2][3] The specific brain region, neuronal cell types, and the underlying pathology of your model (e.g., epilepsy model, developmental stage) can significantly influence the outcome. The effect has been specifically documented in a Theiler's murine encephalomyelitis virus (TMEV)-induced seizure model.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline) is a highly selective and competitive antagonist of AMPA and kainate receptors, which are ionotropic glutamate receptors responsible for fast excitatory synaptic transmission in the central nervous system.[2][4] It has a higher affinity for AMPA receptors compared to kainate receptors.[2]
Q2: What are the typical concentrations of this compound used in experiments? A2: For in vitro slice electrophysiology, a concentration of 10-30 µM is commonly used to block AMPA/kainate receptor-mediated currents. For in vivo studies in rodents, intraperitoneal (i.p.) injections of 20-40 mg/kg are often used to achieve neuroprotective or anticonvulsant effects.
Q3: Is this compound water-soluble? A3: this compound has low water solubility. For aqueous solutions, the disodium salt of this compound is recommended, which is soluble in water up to 50 mM. Standard this compound is soluble in DMSO up to 100 mM.
Q4: Can this compound differentiate between AMPA and kainate receptors? A4: this compound has a higher affinity for AMPA receptors than kainate receptors, but it is not completely selective and will block both at typical working concentrations. The IC50 for AMPA receptors is approximately 0.15 µM, while for kainate receptors it is around 4.8 µM.
Q5: Are there alternatives to this compound that are more selective for AMPA receptors? A5: Yes, compounds like GYKI 52466 are non-competitive AMPA receptor antagonists with greater selectivity over kainate receptors.[2] Using a more selective antagonist can be a useful experimental control to dissect the contribution of AMPA versus kainate receptor blockade.
Data Presentation
Table 1: this compound Receptor Affinity and Common Working Concentrations
| Parameter | Value | Reference |
| IC50 for AMPA Receptors | 0.15 µM | |
| IC50 for Kainate Receptors | 4.8 µM | |
| Typical In Vitro Conc. | 10-30 µM | |
| Typical In Vivo Dose (i.p.) | 20-40 mg/kg |
Experimental Protocols
Protocol for Whole-Cell Patch-Clamp Recording of sIPSCs in Brain Slices
This protocol is designed to measure spontaneous inhibitory postsynaptic currents (sIPSCs) from a principal neuron to assess the impact of this compound on inhibitory tone.
Solutions:
-
Artificial Cerebrospinal Fluid (aCSF): In mM: 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 D-glucose, 2 CaCl2, 1 MgCl2. Bubble with 95% O2/5% CO2.
-
Internal Solution (for IPSCs): In mM: 140 CsCl, 10 HEPES, 2 EGTA, 2 Mg-ATP, 0.3 Na-GTP, 5 QX-314. Adjust pH to 7.3 with CsOH.
Procedure:
-
Prepare acute brain slices (300-400 µm thick) from the region of interest using a vibratome in ice-cold, oxygenated aCSF.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Using a microscope with DIC optics, identify a healthy principal neuron.
-
Pull a borosilicate glass pipette with a resistance of 3-7 MΩ when filled with the internal solution.
-
Approach the cell and form a gigaohm seal (>1 GΩ).
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -70 mV.
-
Record baseline sIPSC activity for 5-10 minutes.
-
Bath apply this compound at the desired concentration and record for another 10-15 minutes.
-
Analyze the frequency and amplitude of sIPSCs before and after this compound application using appropriate software.
Protocol for In Vivo EEG Recording in Rodents for Seizure Monitoring
This protocol outlines the procedure for implanting electrodes and recording EEG in freely moving rodents to assess the proconvulsant effects of this compound.
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine
-
Surgical tools
-
Miniature stainless steel screw electrodes
-
Dental cement
-
EEG recording system with pre-amplifier and data acquisition software
Procedure:
-
Anesthetize the rodent (e.g., with isoflurane) and mount it in a stereotaxic frame.
-
Expose the skull and clean the surface.
-
Drill small burr holes for the recording and reference electrodes over the brain regions of interest (e.g., hippocampus and cortex).
-
Gently screw the electrodes into the burr holes until they touch the dura mater.
-
Secure the electrodes and a headstage connector to the skull using dental cement.
-
Allow the animal to recover from surgery for at least 3-5 days.
-
On the day of the experiment, connect the animal to the EEG recording setup and allow it to acclimate.
-
Record baseline EEG for at least 30 minutes.
-
Administer this compound (e.g., 20-40 mg/kg, i.p.) or vehicle control.
-
Record EEG and synchronized video for several hours to monitor for any seizure-like activity or changes in brain wave patterns.
-
Analyze the EEG data for epileptiform discharges, such as spikes and sharp waves, and quantify seizure frequency and duration.
Mandatory Visualizations
Caption: Canonical antagonism of AMPA/kainate receptors by this compound.
Caption: Hypothetical pathway for this compound-induced neuronal hyperexcitability.
Caption: Troubleshooting workflow for this compound-induced hyperexcitability.
References
- 1. Competitive inhibition by this compound of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: NBQX Washout in Brain Slice Recordings
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to washout protocols for the AMPA/kainate receptor antagonist NBQX in brain slice recordings. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical washout duration for this compound in brain slice recordings?
A1: A definitive, standardized washout duration for this compound is not universally established and can depend on several factors, including the concentration of this compound used, the perfusion rate, and the specific brain region and cell type being studied. However, based on general principles of drug washout in brain slice preparations, a washout period of at least 20-30 minutes is recommended to ensure adequate removal of the antagonist from the tissue. Some studies have shown that after washout of even high concentrations of this compound, long-term potentiation (LTP) can reappear, indicating effective removal of the drug.[1]
Q2: What is a recommended perfusion rate for this compound washout?
A2: A standard perfusion rate for artificial cerebrospinal fluid (aCSF) in submerged-style recording chambers is typically 2-3 ml/min .[2][3][4] Some experimental setups may utilize higher flow rates of up to 10 ml/min to facilitate faster solution exchange.[2] The optimal flow rate will depend on the volume of the recording chamber and the need to ensure complete and rapid exchange of the drug-containing aCSF with fresh aCSF.
Q3: Can I expect full recovery of synaptic responses after this compound washout?
A3: In many cases, a significant, if not complete, recovery of AMPA receptor-mediated synaptic responses can be expected following an adequate washout of this compound.[1][5] However, the extent of recovery can be influenced by factors such as the duration of this compound application, the concentration used, and the overall health of the brain slice. Prolonged exposure to any pharmacological agent can potentially lead to rundown of synaptic responses, which may be mistaken for incomplete washout.
Q4: What is the mechanism of action of this compound?
A4: this compound (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) is a selective and competitive antagonist of AMPA and kainate receptors.[6] It acts by binding to the glutamate binding site on these receptors, thereby preventing their activation by the endogenous ligand, glutamate. This blockade inhibits excitatory postsynaptic currents (EPSCs) mediated by AMPA and kainate receptors.
Troubleshooting Guide
This guide addresses common issues encountered during the washout of this compound in brain slice recordings.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or slow recovery of synaptic responses | 1. Insufficient washout duration: The drug has not been fully cleared from the slice. 2. Low perfusion rate: The exchange of aCSF in the recording chamber is too slow. 3. "Dead space" in the perfusion system: Pockets of this compound-containing solution remain in the tubing. 4. Rundown of synaptic responses: The overall health of the slice or the specific synapse has declined over the course of the experiment. 5. Issues with this compound stock solution: The stock solution may have precipitated or degraded. | 1. Extend the washout period to 30-60 minutes or longer, monitoring the response for stabilization. 2. Increase the perfusion rate to 3-4 ml/min, ensuring the slice is not dislodged.[7] 3. Ensure the perfusion system is designed to minimize dead space and that all tubing is properly flushed with fresh aCSF. 4. Monitor baseline responses for stability before drug application. If rundown is suspected, use a fresh slice. 5. Prepare fresh this compound stock solution and filter it before use. |
| Variability in recovery between slices | 1. Differences in slice health: Some slices may be healthier and more resilient than others. 2. Inconsistent perfusion: The flow rate or solution exchange may not be uniform across all experiments. 3. Variability in drug application: The effective concentration or duration of this compound application may have differed. | 1. Implement strict criteria for slice quality and only use healthy-looking slices for recording.[8] 2. Calibrate and regularly check the perfusion pump to ensure a consistent flow rate. 3. Maintain a consistent protocol for drug application across all experiments. |
| Loss of giga-ohm seal or cell death during washout | 1. Mechanical instability: Changes in perfusion flow rate or temperature can destabilize the patch. 2. Poor slice health: The slice may be deteriorating, leading to cell instability. 3. Osmolarity mismatch: The osmolarity of the washout aCSF may differ from the drug-containing aCSF. | 1. Ensure gradual changes in perfusion rate and maintain a stable temperature. Secure the slice adequately in the recording chamber. 2. Ensure slices are allowed adequate recovery time after slicing and are continuously perfused with well-oxygenated aCSF.[8] 3. Check and match the osmolarity of all solutions used in the experiment.[9] |
| No recovery of synaptic responses | 1. Perfusion system failure: The switch to washout solution did not occur correctly. 2. Irreversible drug effects: While unlikely with competitive antagonists at standard concentrations, prolonged exposure to very high concentrations could have lasting effects. 3. Incorrect antagonist used: Possibility of human error in drug preparation. | 1. Visually confirm the flow of the washout solution (e.g., by adding a non-interfering dye to a test line). Check for blockages or leaks in the perfusion system.[10] 2. Use the lowest effective concentration of this compound and minimize the application time. 3. Double-check all drug labels and calculations before preparing solutions. |
Experimental Protocols
Recommended this compound Washout Protocol
This protocol provides a general guideline for the washout of this compound in whole-cell patch-clamp recordings from brain slices.
1. Baseline Recording:
-
Establish a stable whole-cell recording and record baseline excitatory postsynaptic currents (EPSCs) for at least 10-15 minutes to ensure the stability of the synaptic response.
2. This compound Application:
-
Bath-apply this compound at the desired concentration (e.g., 10 µM) by switching the perfusion to an aCSF solution containing the antagonist.
-
Continue perfusion with the this compound-containing aCSF until the EPSC is maximally blocked (typically 10-15 minutes).
3. This compound Washout:
-
Initiate the washout by switching the perfusion back to the standard, drug-free aCSF.
-
Maintain a continuous perfusion rate of 2-3 ml/min .
-
Continue the washout for a minimum of 20-30 minutes . For more complete recovery, a washout period of up to 60 minutes may be necessary.
-
Monitor the EPSC amplitude throughout the washout period to observe the recovery of the synaptic response.
4. Data Analysis:
-
Measure the EPSC amplitude at baseline, during this compound application, and at the end of the washout period.
-
Express the recovered EPSC amplitude as a percentage of the baseline amplitude to quantify the extent of washout.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Reference(s) |
| This compound Concentration | 1-10 µM | [1] |
| Perfusion Rate | 2-3 ml/min | [2][3][4] |
| Recommended Washout Duration | 20-30 minutes (minimum) | General Practice |
| aCSF Temperature | 30-34 °C | [2][3] |
Visualizations
References
- 1. AMPA receptor antagonists, GYKI 52466 and this compound, do not block the induction of long-term potentiation at therapeutically relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Establishing a physiological environment for visualized in vitro brain slice recordings by increasing oxygen supply and modifying aCSF content - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophysiological Measurement of Cannabinoid-Mediated Synaptic Modulation in Acute Mouse Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A protocol to investigate cellular and circuit mechanisms generating sharp wave ripple oscillations in rodent basolateral amygdala using ex vivo slices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scientifica.uk.com [scientifica.uk.com]
Validation & Comparative
A Head-to-Head Battle of Quinoxalinediones: NBQX vs. CNQX for AMPA Receptor Blockade
For researchers in neuroscience and drug development, the selective antagonism of AMPA receptors is crucial for investigating synaptic plasticity, excitotoxicity, and various neurological disorders. Among the arsenal of available compounds, the quinoxalinedione derivatives NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) and CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) have been mainstays. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate antagonist for specific research needs.
Both this compound and CNQX are competitive antagonists that act at the glutamate binding site of AMPA and kainate receptors.[1] However, they exhibit notable differences in potency, selectivity, and off-target effects that can significantly impact experimental outcomes.
Data Presentation: Quantitative Comparison
The following table summarizes the inhibitory potency of this compound and CNQX at ionotropic glutamate receptors, as determined by various experimental assays.
| Compound | Target Receptor | Potency (IC50 / Ki) | Experimental System | Reference |
| This compound | AMPA | Ki: 63 nM | Two-electrode voltage-clamp (Xenopus oocytes with rat cortex mRNA) | [1] |
| AMPA | IC50: 0.15 µM | Not specified | [2] | |
| Kainate | Ki: 78 nM | Two-electrode voltage-clamp (Xenopus oocytes with rat cortex mRNA) | [1] | |
| Kainate | IC50: 4.8 µM | Not specified | [2] | |
| NMDA | No significant inhibition | Two-electrode voltage-clamp (Xenopus oocytes with rat cortex mRNA) | [1] | |
| CNQX | AMPA | IC50: 0.3 µM (300 nM) | Not specified | [3] |
| AMPA | IC50: 400 nM | Not specified | [4] | |
| Kainate | IC50: 1.5 µM | Not specified | [3] | |
| Kainate | IC50: 4 µM | Not specified | [4] | |
| NMDA (Glycine Site) | IC50: 25 µM | Not specified | [5] |
Based on the available data, this compound generally demonstrates higher potency at AMPA receptors compared to CNQX.[1][2] Notably, while both compounds antagonize kainate receptors, this compound appears to be more potent at AMPA receptors than at kainate receptors.[1][2] A critical distinction lies in their activity at NMDA receptors. This compound shows high selectivity for AMPA/kainate receptors with no significant effect on NMDA receptors.[1][6] In contrast, CNQX also acts as an antagonist at the glycine modulatory site of the NMDA receptor complex, albeit with lower potency.[5] This off-target effect of CNQX is an important consideration for experiments aiming to isolate AMPA receptor function.
Mandatory Visualization
Caption: Competitive antagonism of the AMPA receptor by this compound and CNQX.
Caption: Experimental workflow for comparing AMPA receptor antagonists.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion flow through AMPA receptor channels and the effect of antagonists.
Objective: To determine the IC50 value of this compound and CNQX for the inhibition of AMPA receptor-mediated excitatory postsynaptic currents (EPSCs).
Methodology:
-
Preparation of Neuronal Cultures or Brain Slices:
-
Primary hippocampal or cortical neurons are cultured from embryonic rodents.
-
Alternatively, acute brain slices (300-400 µm thick) are prepared from young adult rodents.
-
-
Recording Setup:
-
Cells or slices are transferred to a recording chamber on an upright or inverted microscope and continuously perfused with artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.
-
The aCSF contains antagonists for GABAA receptors (e.g., picrotoxin or bicuculline) and NMDA receptors (e.g., D-AP5) to isolate AMPA receptor-mediated currents.
-
-
Whole-Cell Recording:
-
A glass micropipette (3-5 MΩ resistance) filled with an internal solution is used to form a high-resistance seal (>1 GΩ) with the membrane of a target neuron.
-
The membrane patch is then ruptured to achieve the whole-cell configuration.
-
The neuron is voltage-clamped at a holding potential of -70 mV.
-
-
Eliciting and Recording EPSCs:
-
A stimulating electrode is placed near the recorded neuron to evoke synaptic transmission.
-
Baseline AMPA-mediated EPSCs are recorded by delivering electrical stimuli at a low frequency (e.g., 0.1 Hz).
-
-
Antagonist Application:
-
A baseline of stable EPSCs is recorded for several minutes.
-
This compound or CNQX is then bath-applied to the perfusion solution at increasing concentrations.
-
The effect of each concentration is recorded until a steady-state block is achieved.
-
-
Data Analysis:
-
The peak amplitude of the EPSCs is measured before and after the application of the antagonist.
-
The percentage of inhibition is calculated for each concentration.
-
A dose-response curve is generated by plotting the percentage of inhibition against the antagonist concentration.
-
The IC50 value is determined by fitting the data with a sigmoidal function.
-
Radioligand Binding Assay
This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
Objective: To determine the Ki (inhibitory constant) of this compound and CNQX for the AMPA receptor.
Methodology:
-
Membrane Preparation:
-
Brain tissue (e.g., cortex or hippocampus) is homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an assay buffer.
-
-
Binding Reaction:
-
In a series of tubes, the membrane preparation is incubated with:
-
A fixed concentration of a radiolabeled AMPA receptor antagonist (e.g., [3H]CNQX or [3H]AMPA in the presence of a desensitization blocker like cyclothiazide).
-
Increasing concentrations of the unlabeled competitor compound (this compound or CNQX).
-
-
-
Incubation and Separation:
-
The mixture is incubated at a specific temperature for a set time to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the free radioligand passes through.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding versus the concentration of the competitor.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion and Recommendations
Both this compound and CNQX are effective competitive antagonists of AMPA receptors. However, the choice between them should be guided by the specific requirements of the experiment.
-
For experiments requiring high potency and selectivity for AMPA receptors with minimal off-target effects on NMDA receptors, this compound is the superior choice. Its higher potency allows for the use of lower concentrations, reducing the risk of non-specific effects. The lack of activity at the NMDA receptor glycine site ensures a cleaner isolation of AMPA receptor-mediated phenomena.
-
CNQX remains a useful tool, particularly when its broader spectrum of activity is not a confounding factor or is even desired. However, researchers must be mindful of its lower potency and its antagonistic action at the NMDA receptor glycine site, especially at higher concentrations.
Ultimately, the selection of the appropriate antagonist requires careful consideration of the experimental goals, the receptor subtypes involved, and the potential for off-target effects. The data and protocols presented in this guide are intended to facilitate this decision-making process for researchers in the field.
References
- 1. Competitive inhibition by this compound of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | AMPA Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CNQX - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound, an improved non-NMDA antagonist studied in retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to NBQX and DNQX: Selectivity and Potency at Glutamate Receptors
For researchers in neuroscience and drug development, selecting the appropriate antagonist for AMPA and kainate receptors is a critical decision that can significantly impact experimental outcomes. Among the quinoxaline derivatives, NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) and DNQX (6,7-dinitroquinoxaline-2,3-dione) are two widely utilized competitive antagonists. This guide provides an objective comparison of their selectivity and potency, supported by experimental data, to aid in the selection of the most suitable compound for your research needs.
Potency and Selectivity: A Quantitative Comparison
Both this compound and DNQX are potent antagonists at AMPA and kainate receptors, displaying competitive binding to the glutamate binding site.[1] However, their affinity and selectivity profiles exhibit notable differences.
This compound is characterized by its high potency, particularly at AMPA receptors. It demonstrates a significant selectivity for AMPA receptors over kainate receptors.[2] In contrast, DNQX also effectively antagonizes both AMPA and kainate receptors but generally displays lower potency compared to this compound for AMPA receptors.[3]
A crucial aspect of selectivity is the antagonists' activity at other glutamate receptor subtypes, such as NMDA receptors. This compound is highly selective for AMPA/kainate receptors, showing negligible affinity for the NMDA receptor complex.[4] DNQX, while primarily a non-NMDA receptor antagonist, has been reported to exhibit some affinity for the glycine binding site on the NMDA receptor, which could be a consideration in certain experimental paradigms.[5]
The following tables summarize the available quantitative data on the potency and selectivity of this compound and DNQX.
Table 1: Inhibitory Potency (IC50, µM) of this compound and DNQX at AMPA and Kainate Receptors
| Compound | AMPA Receptor (IC50, µM) | Kainate Receptor (IC50, µM) | Reference |
| This compound | 0.15 | 4.8 | [2] |
| DNQX | 0.5 | 2 | [3] |
Table 2: Binding Affinity (Ki, nM) of this compound for AMPA and Kainate Receptors
| Receptor | Ki (nM) | Reference |
| AMPA | 63 | [6] |
| Kainate | 78 | [6] |
Experimental Methodologies
The data presented in this guide are derived from two primary experimental techniques: competitive radioligand binding assays and whole-cell patch-clamp electrophysiology.
Competitive Radioligand Binding Assay
This technique is employed to determine the binding affinity (Ki) of a compound for a specific receptor. It involves the use of a radiolabeled ligand that is known to bind to the receptor of interest.
Objective: To determine the affinity of this compound and DNQX for AMPA and kainate receptors by measuring their ability to displace a specific radioligand.
Materials:
-
Rat cortical membranes (source of AMPA/kainate receptors)
-
[3H]AMPA or [3H]kainate (radioligand)
-
This compound and DNQX (unlabeled competitor ligands)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a series of tubes, combine a fixed amount of the membrane preparation, a fixed concentration of the radioligand ([3H]AMPA or [3H]kainate), and varying concentrations of the unlabeled competitor (this compound or DNQX).
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) for a specific duration to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the competitor concentration. The concentration of the competitor that inhibits 50% of the specific binding is the IC50. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This electrophysiological technique allows for the measurement of ion flow across the cell membrane in response to receptor activation, providing a functional measure of antagonist potency.
Objective: To determine the inhibitory concentration (IC50) of this compound and DNQX on AMPA and kainate receptor-mediated currents in cultured neurons or brain slices.
Materials:
-
Cultured neurons (e.g., hippocampal or cortical neurons) or acute brain slices
-
Patch-clamp rig with amplifier, micromanipulator, and perfusion system
-
Glass micropipettes
-
Internal and external recording solutions
-
AMPA or kainate (agonists)
-
This compound and DNQX
Protocol:
-
Cell Preparation: Prepare cultured neurons or acute brain slices for recording.
-
Establish Whole-Cell Configuration: Using a glass micropipette filled with internal solution, form a high-resistance seal with the membrane of a target neuron. Rupture the membrane patch to gain electrical access to the cell's interior.
-
Voltage Clamp: Clamp the neuron's membrane potential at a holding potential (e.g., -60 mV) to record inward currents.
-
Agonist Application: Apply a known concentration of AMPA or kainate to the neuron to evoke a baseline inward current.
-
Antagonist Application: Co-apply varying concentrations of this compound or DNQX with the agonist.
-
Data Acquisition: Record the amplitude of the agonist-evoked current in the absence and presence of the antagonist.
-
Data Analysis: Plot the percentage of inhibition of the agonist-evoked current as a function of the antagonist concentration. The concentration of the antagonist that causes a 50% reduction in the current amplitude is the IC50.
Signaling Pathway Context
This compound and DNQX exert their effects within the glutamatergic synapse. Glutamate, the primary excitatory neurotransmitter in the central nervous system, is released from the presynaptic terminal and binds to postsynaptic receptors, including AMPA and kainate receptors. This binding leads to the opening of ion channels, allowing the influx of cations (primarily Na+ and Ca2+), which depolarizes the postsynaptic neuron and propagates the excitatory signal. This compound and DNQX competitively inhibit this process by binding to the glutamate binding site on AMPA and kainate receptors, thereby preventing their activation.
Conclusion
Both this compound and DNQX are valuable tools for the study of AMPA and kainate receptor function. The choice between them will depend on the specific requirements of the experiment.
-
For high potency and selectivity for AMPA receptors over kainate receptors, with minimal concern for NMDA receptor interaction, this compound is often the preferred choice.
-
DNQX is a reliable non-NMDA receptor antagonist, but its slightly lower potency for AMPA receptors and potential interaction with the NMDA receptor's glycine site should be considered.
Researchers are encouraged to consult the primary literature and consider the specific receptor subtypes and expression systems relevant to their studies when making a final decision.
References
- 1. researchgate.net [researchgate.net]
- 2. New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an improved non-NMDA antagonist studied in retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. homepages.gac.edu [homepages.gac.edu]
GYKI 52466: A Non-Competitive AMPA Receptor Antagonist as a Viable Alternative to NBQX
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GYKI 52466 and NBQX, two prominent antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. While both compounds are invaluable tools in neuroscience research and have been explored for their therapeutic potential, they exhibit a fundamental difference in their mechanism of action. This guide will delve into their distinct pharmacological profiles, supported by experimental data, to assist researchers in selecting the most appropriate tool for their specific experimental needs.
At a Glance: Competitive vs. Non-Competitive Antagonism
The primary distinction between this compound and GYKI 52466 lies in their mode of interaction with the AMPA receptor. This compound is a competitive antagonist , meaning it binds to the same site as the endogenous agonist, glutamate.[1][2] Its efficacy is therefore dependent on the concentration of glutamate. In contrast, GYKI 52466 is a non-competitive antagonist of the 2,3-benzodiazepine class.[3] It binds to an allosteric site on the AMPA receptor, a location distinct from the glutamate-binding site, to prevent ion channel opening.[4] This non-competitive mechanism means that its inhibitory effect is not surmounted by increasing concentrations of glutamate, a key advantage in pathological conditions associated with excessive glutamate release, such as ischemia and epilepsy.[4]
Quantitative Comparison of In Vitro Potency
The following table summarizes the inhibitory concentrations (IC50) of GYKI 52466 and this compound on various glutamate receptor subtypes as determined by electrophysiological studies.
| Compound | Receptor Target | IC50 Value (µM) | Mechanism | Reference(s) |
| GYKI 52466 | AMPA | 10-20 | Non-competitive | |
| Kainate | ~450 | Non-competitive | ||
| NMDA | >50 | - | [5] | |
| This compound | AMPA | 0.15 | Competitive | [1] |
| Kainate | 4.8 | Competitive | [1] | |
| NMDA | >100 | - | [2] |
Comparative Efficacy in In Vivo Models
Both GYKI 52466 and this compound have demonstrated anticonvulsant and neuroprotective properties in various animal models. However, their efficacy can differ depending on the specific model and the underlying pathophysiology.
| In Vivo Model | GYKI 52466 Efficacy | This compound Efficacy | Key Findings | Reference(s) |
| Maximal Electroshock (MES) | Protective | Protective | Both compounds are effective against generalized tonic-clonic seizures. | [6] |
| Pentylenetetrazol (PTZ) | Protective | Protective | Both compounds can prevent chemically-induced seizures. | [6] |
| 4-Aminopyridine Seizures | Protective | Ineffective | GYKI 52466's non-competitive action may be more effective against seizures induced by widespread neuronal hyperexcitability. | [6] |
| Kainate-induced Seizures | Protective | Ineffective | Highlights the potential advantage of a non-competitive mechanism when agonist concentrations are high. | [6] |
| AMPA-induced Seizures | Protective | Ineffective | Demonstrates the direct in vivo relevance of their differing mechanisms of action at the AMPA receptor. | [6] |
| Motor Impairment | Observed at doses similar to anticonvulsant doses. | Observed at doses similar to anticonvulsant doses. | Both compounds have a therapeutic window limited by motor side effects. | [6][7] |
Signaling Pathways and Mechanisms of Action
The primary signaling pathway affected by both GYKI 52466 and this compound is the excitatory neurotransmission mediated by AMPA receptors. Upon binding of glutamate, AMPA receptors, which are ionotropic receptors, open to allow the influx of sodium (Na+) and, to a lesser extent, calcium (Ca2+) ions. This influx leads to depolarization of the postsynaptic membrane, propagating the neuronal signal. By blocking this ion flow, both antagonists reduce neuronal excitability.
The following diagram illustrates the difference between competitive and non-competitive antagonism at the AMPA receptor.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are representative of the methods used to generate the comparative data.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol is designed to measure the effect of antagonists on AMPA receptor-mediated currents in cultured neurons.
1. Cell Culture:
-
Primary hippocampal or cortical neurons are cultured from embryonic day 18 rat pups.
-
Neurons are plated on poly-L-lysine-coated glass coverslips and maintained in a neurobasal medium supplemented with B27 and L-glutamine.
-
Experiments are typically performed on neurons cultured for 14-21 days.
2. Recording Solutions:
-
External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with CsOH).
3. Recording Procedure:
-
Coverslips with cultured neurons are transferred to a recording chamber on the stage of an inverted microscope.
-
Neurons are continuously perfused with the external solution.
-
Whole-cell patch-clamp recordings are established using borosilicate glass pipettes with a resistance of 3-5 MΩ.
-
The cell is voltage-clamped at -60 mV.
-
A rapid solution exchange system is used to apply glutamate (or a specific AMPA receptor agonist like kainate) to evoke an inward current.
-
After a stable baseline response is established, the antagonist (GYKI 52466 or this compound) is co-applied with the agonist at various concentrations.
-
The peak and steady-state components of the current are measured in the absence and presence of the antagonist to determine the IC50 value.
References
- 1. mdpi.com [mdpi.com]
- 2. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. researchgate.net [researchgate.net]
- 5. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 6. scielo.br [scielo.br]
- 7. ORModelDB: Paper - Donevan SD, Rogawski MA (1993) [ordb.biotech.ttu.edu]
Unveiling the Blockade: A Comparative Guide to NBQX in AMPA Receptor Antagonism
For researchers, scientists, and drug development professionals, understanding the precise mechanism and comparative efficacy of neuroprotective agents is paramount. This guide provides an objective comparison of NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline), a potent AMPA receptor antagonist, with other quinoxalinedione derivatives. We present supporting experimental data, detailed protocols for validation, and visual representations of the underlying biological and experimental frameworks.
This compound is a highly selective and competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in mediating fast excitatory neurotransmission in the central nervous system.[1] Its ability to block AMPA receptors, and to a lesser extent kainate receptors, has positioned it as a valuable tool in neuroscience research and a potential therapeutic agent for conditions involving excitotoxicity, such as epilepsy and cerebral ischemia.[1][2] This guide will delve into the quantitative validation of this compound's blockade and compare its performance against other well-known AMPA receptor antagonists, CNQX and DNQX.
Comparative Efficacy: A Quantitative Look at AMPA/Kainate Receptor Antagonism
The potency of competitive antagonists is often quantified by their IC50 values, which represent the concentration of the antagonist required to inhibit 50% of the receptor's response to an agonist. The following table summarizes the IC50 values for this compound, CNQX, and DNQX against AMPA and kainate receptors, providing a clear comparison of their potency and selectivity.
| Antagonist | Receptor | IC50 (µM) | Selectivity (Kainate IC50 / AMPA IC50) |
| This compound | AMPA | 0.15[3] | 32 |
| Kainate | 4.8[3] | ||
| CNQX | AMPA | ~0.3 | ~1.7 |
| Kainate | ~0.5 | ||
| DNQX | AMPA | 0.5[4] | 4 |
| Kainate | 2[4] |
Note: IC50 values can vary depending on the experimental conditions, such as the agonist concentration and the specific receptor subunit composition. The data presented here is for comparative purposes.
Deciphering the Mechanism: The AMPA Receptor Signaling Pathway
The binding of glutamate to the AMPA receptor triggers a cascade of events crucial for synaptic transmission and plasticity. This compound competitively inhibits this process by binding to the glutamate binding site on the AMPA receptor, thereby preventing its activation. The following diagram illustrates the canonical AMPA receptor signaling pathway and the point of intervention for this compound.
Experimental Validation: Protocols for Assessing AMPA Receptor Blockade
To rigorously validate the efficacy of this compound and other AMPA receptor antagonists, specific and reproducible experimental protocols are essential. Below are detailed methodologies for two key assays used in the characterization of these compounds.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents through AMPA receptors in response to agonist application, and the subsequent blockade by an antagonist.
Objective: To determine the effect of this compound on AMPA receptor-mediated currents in cultured neurons or brain slices.
Materials:
-
Cultured neurons or acute brain slices
-
Patch-clamp rig with amplifier, micromanipulator, and perfusion system
-
Borosilicate glass capillaries for pipette fabrication
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.
-
Internal pipette solution containing (in mM): 130 Cs-gluconate, 10 CsCl, 4 NaCl, 10 HEPES, 1 MgCl2, 5 EGTA, 2 ATP-Mg, and 0.3 GTP-Na, pH adjusted to 7.3 with CsOH.
-
AMPA receptor agonist (e.g., Glutamate or AMPA)
-
This compound and other test antagonists
-
NMDA receptor antagonist (e.g., D-AP5) and GABAA receptor antagonist (e.g., picrotoxin) to isolate AMPA receptor currents.
Procedure:
-
Prepare cultured neurons or brain slices and place them in the recording chamber continuously perfused with aCSF.
-
Fabricate patch pipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp recording from a target neuron.
-
Voltage-clamp the neuron at -70 mV to record inward currents.
-
Apply the AMPA receptor agonist via the perfusion system or a puffer pipette to evoke a baseline inward current.
-
After establishing a stable baseline, co-apply the agonist with varying concentrations of this compound.
-
Record the reduction in the amplitude of the agonist-evoked current in the presence of this compound.
-
Wash out this compound to observe the recovery of the current.
-
Construct a dose-response curve by plotting the percentage of current inhibition against the concentration of this compound to determine the IC50 value.
Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled antagonist (like this compound) to compete with a radiolabeled ligand for binding to the AMPA receptor.
Objective: To determine the binding affinity (Ki) of this compound for the AMPA receptor.
Materials:
-
Cell membranes expressing AMPA receptors (from cultured cells or brain tissue)
-
Radiolabeled AMPA receptor antagonist (e.g., [3H]CNQX or [3H]AMPA in the presence of a desensitization blocker)
-
This compound and other unlabeled competitor compounds
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare cell membranes by homogenization and centrifugation.
-
In a series of tubes, add a fixed concentration of the radiolabeled ligand.
-
To these tubes, add increasing concentrations of unlabeled this compound.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a time sufficient to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of a standard unlabeled ligand.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and calculate the IC50.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
A Systematic Approach: Experimental Workflow for Antagonist Validation
The validation of an AMPA receptor antagonist like this compound follows a logical progression from initial screening to detailed characterization. This workflow ensures a comprehensive understanding of the compound's pharmacological profile.
References
NBQX: A Comparative Guide to its Specificity at AMPA vs. NMDA Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the specificity of the antagonist NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor versus the N-methyl-D-aspartate (NMDA) receptor. The information presented herein is supported by quantitative data from multiple studies, detailed experimental methodologies, and visual representations of key biological and experimental processes.
Data Presentation: Quantitative Comparison of this compound Specificity
This compound is a potent and highly selective competitive antagonist of AMPA receptors, exhibiting significantly lower affinity for NMDA receptors.[1][2] This selectivity is crucial for its use as a pharmacological tool to isolate and study AMPA receptor-mediated processes in the central nervous system. The following table summarizes the quantitative data on the inhibitory activity of this compound at both receptor types.
| Parameter | AMPA Receptor | NMDA Receptor | Selectivity Ratio (NMDA/AMPA) | Reference |
| IC50 (in vitro) | ~0.4 µM | Weak inhibition at 60 µM | >150-fold | [3] |
| Ki (vs. AMPA/Kainate) | 63 nM (vs. AMPA) | Not significantly inhibited | >5000-fold | [4] |
| Functional Antagonism | Potent block of AMPA-evoked currents | No effect on NMDA-induced currents at up to 10 µM | High | [5] |
| In vivo Efficacy (ED50) | ~32 µmol/kg (vs. AMPA-evoked activity) | ~28 µmol/kg (with lower efficacy) | ~0.875 (Note: In vivo ED50 can be influenced by multiple factors) | [3] |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibitory constant) are measures of antagonist potency. A lower value indicates a higher potency. The selectivity ratio highlights the preference of this compound for the AMPA receptor.
Signaling Pathways
To understand the functional implications of this compound's selectivity, it is essential to consider the distinct signaling pathways initiated by AMPA and NMDA receptor activation.
Caption: AMPA Receptor Signaling Pathway. This diagram illustrates the canonical ionotropic signaling of the AMPA receptor leading to fast excitatory neurotransmission, as well as a metabotropic pathway involving Lyn kinase. This compound acts as a competitive antagonist at the glutamate binding site.
Caption: NMDA Receptor Signaling Pathway. This diagram shows that NMDA receptor activation requires both glutamate/glycine binding and membrane depolarization to relieve the magnesium block, leading to calcium influx and downstream signaling related to synaptic plasticity. This compound does not significantly block this receptor.
Experimental Protocols
The specificity of this compound is determined through various in vitro and in vivo experimental techniques. Below are representative protocols for two common methods.
Whole-Cell Patch-Clamp Electrophysiology
This technique measures the ion flow through receptor channels in response to agonist application, and how this is affected by an antagonist.
Objective: To determine the IC50 of this compound for AMPA and NMDA receptor-mediated currents in cultured neurons.
Materials:
-
Cultured neurons (e.g., cortical or hippocampal)
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4)
-
Internal solution (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2)
-
Agonists: AMPA or Kainate, NMDA with glycine as a co-agonist
-
Antagonist: this compound
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
Procedure:
-
Prepare cultured neurons on coverslips.
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
Pull glass micropipettes to a resistance of 3-7 MΩ and fill with internal solution.
-
Approach a neuron with the micropipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve whole-cell configuration.
-
Clamp the neuron at a holding potential of -70 mV.
-
Apply a saturating concentration of AMPA (or kainate) to evoke an inward current.
-
Wash out the agonist.
-
Perfuse the neuron with a specific concentration of this compound for 2-5 minutes.
-
Co-apply the AMPA agonist and this compound and record the inhibited current.
-
Repeat steps 7-10 with increasing concentrations of this compound to generate a dose-response curve.
-
To test for NMDA receptor activity, hold the neuron at a more depolarized potential (e.g., -40 mV) or use a magnesium-free external solution to relieve the Mg2+ block.
-
Apply NMDA and glycine to evoke a current and test the effect of a high concentration of this compound (e.g., 10-100 µM).
-
Calculate the IC50 value for the AMPA receptor by fitting the dose-response data to a logistic function.
Competitive Radioligand Binding Assay
This method measures the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand that specifically binds to the receptor of interest.
Objective: To determine the Ki of this compound for AMPA receptors.
Materials:
-
Cell membranes expressing AMPA receptors (e.g., from rat cortex)
-
Radioligand: [3H]AMPA
-
Unlabeled ligand: this compound
-
Assay buffer: 50 mM Tris-HCl (pH 7.4)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Prepare cell membrane homogenates from a brain region rich in AMPA receptors.
-
In a series of tubes, add a fixed concentration of [3H]AMPA.
-
Add increasing concentrations of unlabeled this compound to these tubes.
-
To determine non-specific binding, add a saturating concentration of a non-radioactive AMPA receptor agonist (e.g., unlabeled AMPA or glutamate) to a separate set of tubes.
-
Initiate the binding reaction by adding the membrane preparation to all tubes.
-
Incubate at a specific temperature (e.g., 4°C) for a set time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.
-
Determine the IC50 of this compound from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for determining the specificity of a compound like this compound using electrophysiology.
Caption: Workflow for Determining this compound Specificity. This flowchart outlines the key steps in an electrophysiological experiment to compare the inhibitory effects of this compound on AMPA and NMDA receptor currents.
Conclusion
The experimental data overwhelmingly demonstrate that this compound is a highly selective competitive antagonist for AMPA receptors with negligible activity at the NMDA receptor's glutamate binding site at concentrations that fully block AMPA receptors.[3][4][5] This high degree of specificity makes this compound an invaluable pharmacological tool for dissecting the roles of AMPA receptor-mediated synaptic transmission and plasticity in both physiological and pathological contexts. Researchers utilizing this compound can be confident in attributing its effects to the blockade of AMPA and, to a lesser extent, kainate receptors, without the confounding factor of direct NMDA receptor antagonism.
References
- 1. This compound, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | AMPA receptor antagonist | Hello Bio [hellobio.com]
- 3. The application of in vivo microiontophoresis for the investigation of mast cell-neuron interactions in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Whole Cell Patch Clamp Protocol [protocols.io]
- 5. biophysics-reports.org [biophysics-reports.org]
NBQX as a Gold Standard Positive Control for AMPA Receptor Antagonism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuroscience research and drug discovery, the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor stands as a critical target for understanding and modulating excitatory neurotransmission. The selective antagonism of this receptor is paramount in studies of synaptic plasticity, neurotoxicity, and various neurological disorders. Among the available antagonists, 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline (NBQX) has emerged as a widely used and reliable positive control. This guide provides an objective comparison of this compound with other common AMPA receptor antagonists, supported by experimental data and detailed protocols to aid in the design and interpretation of your research.
Performance Comparison: this compound vs. Alternative AMPA Receptor Antagonists
The efficacy and selectivity of an antagonist are critical parameters for its utility as a research tool. This compound exhibits high potency and selectivity for AMPA receptors over N-methyl-D-aspartate (NMDA) receptors, though it also shows considerable affinity for kainate receptors. Here, we compare the inhibitory constants (IC50) of this compound with two other commonly used quinoxaline derivatives, CNQX and DNQX.
| Antagonist | Receptor Target | IC50 (µM) | Reference(s) |
| This compound | AMPA | 0.15 - 0.5 | [1][2] |
| Kainate | 1.5 - 4.8 | [1][3] | |
| CNQX | AMPA | 0.3 - 0.4 | [1][4] |
| Kainate | 1.5 - 4.0 | [1][4] | |
| NMDA (glycine site) | 25 | [1] | |
| DNQX | AMPA | 0.5 | [2] |
| Kainate | 2.0 | [2] | |
| NMDA | 40 | [2] |
Table 1: Comparative inhibitory potency of this compound, CNQX, and DNQX at ionotropic glutamate receptors. Lower IC50 values indicate higher potency.
As illustrated in the table, this compound demonstrates potent antagonism at AMPA receptors, with IC50 values in the sub-micromolar range. While it is a potent kainate receptor antagonist as well, its selectivity for AMPA receptors over the NMDA receptor glycine site is a key advantage over CNQX.[1] DNQX also provides strong AMPA and kainate antagonism with less activity at the NMDA receptor compared to CNQX.[2] The choice between these antagonists will depend on the specific requirements of the experiment, with this compound being a preferred option when potent and selective AMPA antagonism is the primary goal, and off-target effects on the NMDA receptor need to be minimized.[5]
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed methodologies are essential. The following sections provide established protocols for utilizing this compound as a positive control in both in vitro and in vivo experimental settings.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol details the use of this compound to block AMPA receptor-mediated currents in cultured neurons.
1. Cell Culture and Preparation:
-
Culture primary hippocampal or cortical neurons on glass coverslips.
-
Use neurons between 14 and 21 days in vitro (DIV) for mature receptor expression.
2. Solutions:
-
External Solution (aCSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, and 10 mM glucose. Bubble with 95% O2/5% CO2 to maintain pH at 7.4.[6]
-
Internal Solution: 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-Na, 2 mM ATP-Mg, and 40 mM HEPES. Adjust pH to 7.2 with KOH and osmolarity to 290 mOsm.[6]
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
3. Recording Procedure:
-
Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage.
-
Perfuse the chamber with aCSF at a rate of 1-2 mL/min.
-
Obtain a whole-cell patch-clamp recording from a neuron.
-
Hold the neuron at a membrane potential of -70 mV to record excitatory postsynaptic currents (EPSCs).[7]
-
Establish a stable baseline of spontaneous or evoked EPSCs.
-
To evoke EPSCs, use a bipolar stimulating electrode placed near the recorded neuron.
-
Apply this compound to the perfusion solution at a final concentration of 10-20 µM to block AMPA receptor-mediated currents.[7]
-
Observe the reduction or complete block of the EPSCs, confirming the AMPA receptor contribution to the synaptic transmission.
In Vivo Models
This model is used to assess the anticonvulsant properties of compounds like this compound.
1. Animal Model:
-
Use adult male Wistar rats or C57BL/6 mice.
2. Seizure Induction:
-
Administer kainic acid (10-15 mg/kg, i.p.) to induce status epilepticus.
3. This compound Administration:
-
Administer this compound (10-30 mg/kg, i.p.) 30 minutes prior to kainic acid injection to test for prophylactic effects.
-
Alternatively, administer this compound after the onset of seizures to test for therapeutic effects.
4. Behavioral Scoring:
-
Observe the animals for at least 2 hours following kainic acid injection.
-
Score seizure severity using a modified Racine scale:[8][9][10][11][12]
-
Stage 0: No response
-
Stage 1: Facial and ear twitching
-
Stage 2: Myoclonic body jerks
-
Stage 3: Clonic forelimb convulsions
-
Stage 4: Rearing with tonic-clonic seizures
-
Stage 5: Generalized tonic-clonic seizures with loss of posture
-
Stage 6: Death
-
This model is used to evaluate the anti-inflammatory and analgesic effects of this compound.
1. Animal Model:
-
Use male Lewis or Wistar rats.
2. Arthritis Induction:
-
Immunize rats with an emulsion of methylated bovine serum albumin (mBSA) and Complete Freund's Adjuvant (CFA).
-
After 1-2 weeks, induce monoarticular arthritis by intra-articular injection of mBSA into one knee joint.
3. This compound Administration:
-
Administer this compound (e.g., 25 mM intra-articular injection) at the time of arthritis induction.
4. Assessment of Arthritis:
-
Measure knee joint swelling using a caliper.
-
Assess pain-related behavior by measuring weight-bearing on the affected limb.
-
At the end of the study, perform histological analysis of the joint to assess inflammation, cartilage damage, and bone erosion.
-
Arthritis Scoring (Clinical): [13][14]
-
0: Normal
-
1: Slight swelling and/or erythema
-
2: Moderate swelling and erythema
-
3: Severe swelling and erythema of the entire joint
-
4: Ankylosis of the joint
-
-
Histological Scoring: [15][16]
-
Inflammation: Score based on the number of inflammatory cells in the synovium.
-
Cartilage Damage: Score based on the loss of proteoglycans and structural damage.
-
Bone Erosion: Score based on the extent of bone resorption.
-
AMPA Receptor Signaling Pathway
The canonical signaling pathway of the AMPA receptor involves the binding of glutamate, leading to a conformational change that opens the ion channel and allows the influx of sodium ions (and in some cases, calcium), resulting in depolarization of the postsynaptic membrane.
References
- 1. CNQX (Cyanquixaline)| AMPA Receptor Antagonist | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CNQX - Wikipedia [en.wikipedia.org]
- 5. Whole Cell Patch Clamp Protocol [protocols.io]
- 6. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. A revised Racine's scale for PTZ-induced seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Racine stages - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Development of the Digital Arthritis Index, a Novel Metric to Measure Disease Parameters in a Rat Model of Rheumatoid Arthritis [frontiersin.org]
- 14. animal.research.wvu.edu [animal.research.wvu.edu]
- 15. ‘SMASH’ recommendations for standardised microscopic arthritis scoring of histological sections from inflammatory arthritis animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. inotiv.com [inotiv.com]
A Comparative Analysis of NBQX and the NMDA Receptor Antagonist CGP 37849
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the AMPA receptor antagonist NBQX and the NMDA receptor antagonist CGP 37849, focusing on their interaction and effects in preclinical models. The information presented is compiled from various experimental studies to offer an objective overview for research and drug development purposes.
Introduction to this compound and CGP 37849
This compound (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) is a highly selective and competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, also showing activity at kainate receptors.[1][2] It is widely used in experimental neuroscience to block AMPA receptor-mediated excitatory neurotransmission and has demonstrated neuroprotective and anticonvulsant properties.[1][2]
CGP 37849 (DL-(E)-2-amino-4-methyl-5-phosphono-3-pentenoic acid) is a potent and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[3] By blocking the NMDA receptor, CGP 37849 interferes with its role in synaptic plasticity and neuronal excitation, and has been investigated for its anticonvulsant and antidepressant-like effects.[3][4]
Comparative Analysis of In Vivo Interactions
The interaction between this compound and CGP 37849 has been investigated in behavioral models, yielding contrasting results depending on the specific test paradigm. This suggests that the interplay between AMPA and NMDA receptor blockade is complex and context-dependent.
Locomotor Activity Studies
In studies examining locomotor activity in rats, a clear antagonistic interaction has been observed. CGP 37849, when administered alone, induces locomotor hyperactivity. However, the co-administration of this compound has been shown to reduce this hyperactivity, indicating that AMPA receptor blockade can counteract the motor-stimulating effects of NMDA receptor antagonism.
| Compound(s) | Animal Model | Key Finding | Reference |
| CGP 37849 | Rats | Induces locomotor hyperactivity. | Maj et al., 1995 |
| This compound + CGP 37849 | Rats | This compound reduces the locomotor hyperactivity induced by CGP 37849. | Maj et al., 1995 |
Note: Specific quantitative data from the primary study was not available in the accessed literature. The findings are based on the qualitative description in the abstract.
Forced Swim Test (Antidepressant-like Effects)
In contrast to the findings from locomotor studies, research using the forced swim test in mice suggests a lack of direct interaction between this compound and CGP 37849 in modulating antidepressant-like effects. The reduction in immobility time induced by CGP 37849 was not reversed by pre-treatment with this compound. This indicates that the antidepressant-like effects of CGP 37849 may not be dependent on AMPA receptor transmission.
| Compound(s) | Animal Model | Key Finding | Reference |
| CGP 37849 | Mice | Reduces immobility time, suggesting an antidepressant-like effect. | Rogóz et al., 2008 |
| This compound + CGP 37849 | Mice | This compound does not antagonize the reduction in immobility time induced by CGP 37849. | Rogóz et al., 2008 |
Note: Specific quantitative data from the primary study was not available in the accessed literature. The findings are based on the qualitative description in the abstract.
Electrophysiological Interactions at the Synapse
While direct electrophysiological studies on the co-application of this compound and CGP 37849 are limited in the available literature, the interaction can be inferred from their known mechanisms of action.
This compound is a highly selective competitive antagonist for AMPA/kainate receptors and has been shown to have no direct blocking effect on NMDA receptor-mediated currents.[5][6][7] Therefore, in a simplified synaptic model, the application of this compound would block the fast component of the excitatory postsynaptic current (EPSC) mediated by AMPA receptors, while the slower, NMDA receptor-mediated component would remain intact. The subsequent application of CGP 37849 would then block this remaining NMDA receptor-mediated current.
Interestingly, some studies have shown that under certain conditions in intact neural circuits, this compound can paradoxically enhance NMDA currents.[8] This is thought to be an indirect network effect, where blocking AMPA receptors on inhibitory interneurons disinhibits the principal neurons, leading to a greater overall activation of their NMDA receptors.[8]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Interaction of this compound and CGP 37849 at a glutamatergic synapse.
Caption: Workflow for a typical behavioral pharmacology experiment.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology in Hippocampal Slices
This protocol is a generalized method for studying the effects of this compound and CGP 37849 on synaptic transmission.
-
Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., Wistar rat).
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose.
-
Cut 300-400 µm thick horizontal or coronal slices containing the hippocampus using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.
-
-
Recording:
-
Place a single slice in a recording chamber on an upright microscope, continuously perfused with oxygenated aCSF at ~2 ml/min.
-
Visualize CA1 pyramidal neurons using infrared differential interference contrast (IR-DIC) microscopy.
-
Establish a whole-cell patch-clamp recording using a borosilicate glass pipette (3-5 MΩ) filled with an internal solution containing (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 5 NaCl, 2 MgCl₂, 2 ATP-Na₂, and 0.3 GTP-Na (pH adjusted to 7.3 with CsOH).
-
To isolate NMDA receptor-mediated EPSCs, hold the neuron at +40 mV in the presence of an AMPA receptor antagonist (this compound, 10 µM) and a GABA-A receptor antagonist (e.g., picrotoxin, 50 µM).
-
To isolate AMPA receptor-mediated EPSCs, hold the neuron at -70 mV.
-
Stimulate Schaffer collaterals with a bipolar electrode to evoke synaptic responses.
-
-
Drug Application:
-
After obtaining a stable baseline recording of evoked EPSCs, apply this compound to the perfusing aCSF to confirm blockade of AMPA receptors.
-
To study the combined effect, first apply this compound to isolate NMDA currents, and then co-apply CGP 37849 to observe the blockade of the remaining NMDA-mediated response.
-
Forced Swim Test in Mice
This protocol outlines the procedure used to assess antidepressant-like activity.
-
Apparatus:
-
A transparent glass cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
-
Procedure:
-
Administer drugs (e.g., CGP 37849 at 2.5-10 mg/kg, this compound at 10 mg/kg) via intraperitoneal (i.p.) injection 30-60 minutes before the test. Control animals receive a vehicle injection.
-
For interaction studies, administer the antagonist (this compound) 15-30 minutes before the agonist (CGP 37849).
-
Gently place each mouse into the water-filled cylinder.
-
The test duration is typically 6 minutes. The first 2 minutes are considered an acclimatization period.
-
Record the total time the mouse spends immobile during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.
-
-
Data Analysis:
-
Compare the mean immobility times between different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time is interpreted as an antidepressant-like effect.
-
Conclusion
The interaction between the AMPA receptor antagonist this compound and the NMDA receptor antagonist CGP 37849 is multifaceted and appears to be dependent on the neural circuits and behaviors being investigated. While they exhibit an antagonistic relationship in the context of locomotor activity, their effects on depression-like behavior in the forced swim test seem to be independent. Electrophysiological evidence underscores the high selectivity of this compound for AMPA receptors, suggesting that any observed interaction with NMDA receptor function in a complex system is likely indirect. These findings highlight the importance of a multi-pronged experimental approach when evaluating the combined effects of drugs targeting different components of the glutamatergic system.
References
- 1. NMDA‐receptor blockers but not this compound, an AMPA‐receptor antagonist, inhibit spreading depression in the rat brain | Lund University [lunduniversity.lu.se]
- 2. [PDF] Involvement of NMDA and AMPA receptors in the antidepressant-like activity of antidepressant drugs in the forced swim test | Semantic Scholar [semanticscholar.org]
- 3. quora.com [quora.com]
- 4. NMDA-receptor blockers but not this compound, an AMPA-receptor antagonist, inhibit spreading depression in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound is a selective non-NMDA receptor antagonist in rat hippocampal slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Competitive inhibition by this compound of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, an improved non-NMDA antagonist studied in retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mechanism by which this compound enhances NMDA currents in retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of NBQX and Newer AMPA Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the classic AMPA receptor antagonist, NBQX, against a selection of newer antagonists. The information is compiled from preclinical and in vitro studies, with a focus on quantitative data to aid in the evaluation of these compounds for research and drug development purposes.
Introduction to AMPA Receptor Antagonists
α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system.[1] Their role in various physiological processes, including synaptic plasticity, learning, and memory, also implicates them in the pathophysiology of numerous neurological and psychiatric disorders such as epilepsy, ischemic stroke, and neurodegenerative diseases.[2][3] Consequently, AMPA receptor antagonists have been a focal point of drug discovery efforts.
This compound (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) is a potent and selective competitive antagonist of AMPA receptors and has been a benchmark compound in the field for decades.[3] However, its development has been hampered by poor water solubility.[4] This has spurred the development of newer AMPA antagonists with improved pharmacokinetic profiles and diverse mechanisms of action, including non-competitive antagonists like perampanel and the 2,3-benzodiazepine GYKI 52466.[5][6] This guide will compare the efficacy of this compound with these and other newer agents.
Quantitative Efficacy Comparison
The following tables summarize the in vitro and in vivo efficacy of this compound compared to a selection of newer AMPA receptor antagonists. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions.
In Vitro Efficacy: Inhibition of AMPA Receptor-Mediated Currents
This table presents the half-maximal inhibitory concentration (IC50) of various AMPA antagonists, a measure of their potency in blocking AMPA receptor function in vitro, typically determined using patch-clamp electrophysiology on cultured neurons.
| Compound | Antagonist Type | IC50 (µM) | Experimental System | Reference |
| This compound | Competitive | 0.15 | Rat Cortical Neurons | [7] |
| 0.0282 | Cultured Hippocampal Neurons | [7] | ||
| Perampanel | Non-competitive | 0.093 | Cultured Mouse Cortical Neurons | [8] |
| GYKI 52466 | Non-competitive | 11.7 | Cultured Hippocampal Neurons | [7] |
| 7.8 | Rat Hippocampal Slices | [5] | ||
| Talampanel | Non-competitive | Not specified | Preclinical models | [9] |
| ZK200775 | Competitive | Not specified | Preclinical models | [10] |
In Vivo Efficacy: Anticonvulsant Activity
This table summarizes the median effective dose (ED50) of AMPA antagonists in animal models of epilepsy, a key indicator of their potential therapeutic efficacy for seizure disorders. The Maximal Electroshock (MES) test is a widely used preclinical screen for generalized tonic-clonic seizures.[1]
| Compound | Antagonist Type | ED50 (mg/kg) | Animal Model | Reference |
| This compound | Competitive | Not specified | Various seizure models | [1] |
| Perampanel | Non-competitive | 1.6 (i.p.) | Mouse MES test | [1] |
| 0.94 (p.o.) | Mouse PTZ test | [5] | ||
| 2.1 (p.o.) | Mouse 6 Hz test | [5] | ||
| GYKI 52466 | Non-competitive | Not specified | MES and chemoconvulsant models | [1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to assess the efficacy of AMPA receptor antagonists.
Whole-Cell Patch-Clamp Electrophysiology for Antagonist Screening
This in vitro technique is the gold standard for characterizing the effects of compounds on ion channel function with high temporal and spatial resolution.[8][11][12]
Objective: To determine the IC50 of an AMPA receptor antagonist by measuring the inhibition of glutamate-evoked currents in cultured neurons.
Materials:
-
Cultured primary neurons (e.g., hippocampal or cortical neurons) plated on coverslips.
-
External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4.
-
Internal solution (for the patch pipette, in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP; pH adjusted to 7.2.
-
AMPA receptor agonist (e.g., Glutamate or AMPA).
-
Test antagonist compound (e.g., this compound, perampanel) at various concentrations.
-
Patch-clamp amplifier, micromanipulator, and perfusion system.
Procedure:
-
Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.
-
Fabricate a glass micropipette with a resistance of 3-7 MΩ and fill it with the internal solution.
-
Under microscopic guidance, approach a neuron with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
Clamp the neuron's membrane potential at -60 mV.
-
Apply a brief pulse of a saturating concentration of an AMPA receptor agonist (e.g., 1 mM glutamate) to elicit an inward current.
-
After a stable baseline response is established, co-apply the agonist with increasing concentrations of the test antagonist.
-
Record the peak amplitude of the inward current at each antagonist concentration.
-
Calculate the percentage of inhibition for each concentration relative to the control (agonist alone).
-
Plot the percentage of inhibition against the antagonist concentration and fit the data with a sigmoidal dose-response curve to determine the IC50 value.
Maximal Electroshock (MES) Seizure Test in Rodents
This in vivo model is used to screen for anticonvulsant activity against generalized tonic-clonic seizures.[13][14][15][16][17]
Objective: To determine the ED50 of an AMPA receptor antagonist for its ability to prevent tonic hindlimb extension in rodents following a maximal electrical stimulus.
Materials:
-
Male adult mice or rats.
-
Electroshock apparatus with corneal electrodes.
-
Electrolyte solution (e.g., 0.9% saline) with a topical anesthetic.
-
Test antagonist compound at various doses.
-
Vehicle control.
Procedure:
-
Administer the test antagonist or vehicle to groups of animals (typically via intraperitoneal or oral route).
-
At the time of predicted peak drug effect, apply a drop of the electrolyte/anesthetic solution to the animal's eyes.
-
Position the corneal electrodes on the eyes.
-
Deliver a suprathreshold electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure, which is characterized by a rigid, extended posture of the hindlimbs.
-
The endpoint is the abolition of the tonic hindlimb extension.
-
Calculate the percentage of animals protected from the tonic seizure at each dose.
-
Determine the ED50 value, the dose that protects 50% of the animals, using probit analysis.
Signaling Pathways and Experimental Workflow
AMPA Receptor Signaling in Synaptic Plasticity
AMPA receptor trafficking and phosphorylation are key mechanisms underlying synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD).[18][19][20][21] The following diagram illustrates the core signaling cascade.
Caption: AMPA receptor trafficking in LTP and LTD.
Experimental Workflow for Comparing AMPA Antagonist Efficacy
The following diagram outlines a typical workflow for the preclinical comparison of different AMPA receptor antagonists.
Caption: Workflow for comparing AMPA antagonists.
Conclusion
The landscape of AMPA receptor antagonists has evolved significantly since the advent of this compound. Newer agents, particularly non-competitive antagonists like perampanel, have demonstrated potent efficacy in preclinical models and have progressed to clinical use.[1][5] The choice of an antagonist for research or therapeutic development will depend on the specific application, considering factors such as the desired mechanism of action (competitive vs. non-competitive), pharmacokinetic properties, and the specific pathological condition being targeted. The data and protocols presented in this guide offer a foundation for making informed decisions in the selection and evaluation of these critical research tools and potential therapeutics.
References
- 1. Revisiting AMPA Receptors as an Antiepileptic Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Competitive AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interactions of GYKI 52466 and this compound with cyclothiazide at AMPA receptors: experiments with outside-out patches and EPSCs in hippocampal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Patch Clamp Protocol [labome.com]
- 9. researchgate.net [researchgate.net]
- 10. AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 12. docs.axolbio.com [docs.axolbio.com]
- 13. scispace.com [scispace.com]
- 14. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 15. Maximal Electroshock Seizure Testing in Rats [bio-protocol.org]
- 16. meliordiscovery.com [meliordiscovery.com]
- 17. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. AMPA Receptor Phosphorylation in Synaptic Plasticity: Insights from Knockin Mice - The Dynamic Synapse - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Multiple cellular cascades participate in long-term potentiation and in hippocampus-dependent learning - PMC [pmc.ncbi.nlm.nih.gov]
- 20. AMPA receptor regulation during synaptic plasticity in hippocampus and neocortex - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synaptic plasticity - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of NBQX: A Guide for Laboratory Professionals
IMMEDIATE SAFETY AND HANDLING:
Before handling NBQX (2,3-dioxo-6-nitro-7-sulfamoyl-benzo[f]quinoxaline), it is crucial to consult the substance's Safety Data Sheet (SDS). While one SDS indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS), others classify it as a skin irritant, a serious eye irritant, and potentially causing respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.[2] In case of incompatibility, this compound should not be mixed with strong acids or strong oxidizing agents.[2]
Hazard Classification Summary
The hazard ratings for this compound can vary between suppliers. Due to these inconsistencies, it is recommended to handle the compound with caution, adhering to the most stringent safety precautions indicated.
| Hazard Rating System | Health | Fire | Reactivity | Specific Hazards | Source |
| NFPA | 0 | 0 | 0 | [1] | |
| HMIS | 0 | 0 | 0 | [1] | |
| GHS Classification | Skin Irritant (Cat. 2), Eye Irritant (Cat. 2A), STOT SE (Cat. 3) | Not Classified | Not Classified | May cause respiratory irritation. |
Step-by-Step Disposal Protocol
The cardinal rule for the disposal of this compound, like most laboratory chemicals, is to never pour it down the drain or dispose of it in the regular trash.[3][4] this compound must be managed as hazardous chemical waste and disposed of through an approved waste disposal program, typically coordinated by your institution's Environmental Health and Safety (EHRS) department.[2][5]
1. Waste Segregation and Collection:
-
Solid Waste: Collect un-used or waste this compound powder in a designated, properly sealed, and clearly labeled waste container.[6]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless permitted by your institution's waste management guidelines. Pay special attention to segregate it from incompatible materials like strong acids and oxidizers.[2][5]
-
Contaminated Materials: Any materials, such as pipette tips, weighing paper, or gloves, that are grossly contaminated with this compound should be collected as solid hazardous waste.
2. Container Labeling: All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound" and/or "2,3-dioxo-6-nitro-7-sulfamoyl-benzo[f]quinoxaline".
-
An indication of the hazards (e.g., "Irritant").[2]
-
The accumulation start date (the date the first drop of waste was added).[3]
3. Storage: Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[3] This area must be at or near the point of generation and under the control of laboratory personnel. Ensure secondary containment is used to prevent spills from reaching drains.[5]
4. Arrange for Disposal: Once the container is full or waste is no longer being generated, contact your institution's EHRS or equivalent department to schedule a waste pickup.[3] Do not transport hazardous waste outside of the laboratory yourself.[5]
5. Spill Management: In the event of a spill, ensure the area is well-ventilated and evacuate personnel if necessary.[2]
-
For solid spills: Carefully sweep or pick up the material mechanically, avoiding dust generation, and place it into a labeled hazardous waste container.[1]
-
Clean the affected area thoroughly.[2]
-
Prevent any spilled material from entering drains.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for proper this compound waste management.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
